molecular formula C9H18 B085954 1-Nonene CAS No. 124-11-8

1-Nonene

Cat. No.: B085954
CAS No.: 124-11-8
M. Wt: 126.24 g/mol
InChI Key: JRZJOMJEPLMPRA-UHFFFAOYSA-N
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Description

1-Nonene (CAS 124-11-8) is a high-purity C9 monoolefin alkene serving as a critical volatile organic compound (VOC) in chemical ecology and biological interaction studies. This colorless liquid (boiling point: 146 °C, density: 0.73 g/mL) is essential for investigating tritrophic interactions . Recent research demonstrates its key role as a plant distress signal; maize plants infested with aphids (Rhopalosiphum padi) release this compound under high-nitrogen conditions, which selectively attracts ladybirds (Harmonia axyridis) for natural pest control . In below-ground ecosystems, this compound is a behavioral cue for entomopathogenic nematodes (EPNs), showing species-specific repellent or attractive effects that influence foraging strategies for biological control applications . This compound is for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions as it is flammable and classified as harmful .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

non-1-ene
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InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3
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InChI Key

JRZJOMJEPLMPRA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC=C
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Molecular Formula

C9H18
Record name 1-NONENE
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Related CAS

29254-71-5
Record name 1-Nonene, homopolymer
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DSSTOX Substance ID

DTXSID2059562
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Molecular Weight

126.24 g/mol
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Physical Description

1-nonene is a colorless liquid with an odor of gasoline. Floats on water. Flammable, irritating vapor is produced., Colorless liquid; [HSDB], Liquid, Clear colourless liquid, Strong green aroma reminiscent of cucumber
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Boiling Point

297 °F at 760 mmHg (USCG, 1999), 146.9 °C, 146.00 to 148.00 °C. @ 760.00 mm Hg
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Flash Point

78 °F (USCG, 1999), 26 °C, 78 °F; 26 °C (OPEN CUP)
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Solubility

Insol in water, soluble in alcohol, 0.00112 mg/mL at 25 °C, Practically insoluble to insoluble, Slightly Soluble (in ethanol)
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Density

0.733 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7433, 0.7310-0.7330
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Vapor Density

4.35 (Air= 1)
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Vapor Pressure

10.86 mmHg (USCG, 1999), 5.4 [mmHg], 5.40 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

124-11-8, 31387-92-5, 68526-55-6, 68855-57-2
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Melting Point

-115 °F (USCG, 1999), -81.3 °C, -88 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonene is an unsaturated hydrocarbon belonging to the alkene family, characterized by the presence of a carbon-carbon double bond at the primary or alpha position.[1] Its chemical formula is C₉H₁₈.[2] This linear alpha-olefin is a colorless liquid at room temperature with a characteristic gasoline-like odor.[3][4] As a versatile chemical intermediate, this compound is utilized in the synthesis of a variety of products, including surfactants, lubricants, and polymers.[2] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental methodologies for their determination, and visualizations of its key industrial applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₁₈[2][3][5]
Molecular Weight 126.24 g/mol [3][6]
CAS Number 124-11-8[1][2][3]
Appearance Colorless liquid[1][3][4]
Odor Gasoline-like, grassy, onion-like[1][3][4]
Density 0.73 g/mL at 25 °C[4][6]
Boiling Point 146-147 °C[4][7]
Melting Point -81.3 °C[1][3]
Flash Point 24 °C (75.2 °F) - closed cup[6]
Vapor Pressure 11 mmHg at 37.7 °C[4][6]
Vapor Density 4.35 (Air = 1)[3][4]
Refractive Index 1.416 at 20 °C[4][6]
Table 2: Solubility and Partition Coefficients of this compound
PropertyValueSource(s)
Solubility in Water Insoluble[1][2][3][4]
Solubility in Organic Solvents Soluble in alcohol and other organic solvents[1][2][3]
LogP (Octanol-Water Partition Coefficient) 5.15[3]

Experimental Protocols

The accurate determination of the chemical and physical properties of substances like this compound relies on standardized experimental protocols. Below are detailed methodologies for key properties.

Determination of Density

The density of a liquid can be determined using several methods as outlined in OECD Test Guideline 109 . These methods include the use of a hydrometer, an oscillating densitometer, or the immersed body method.

  • Hydrometer Method: A hydrometer, a weighted glass float with a calibrated stem, is placed in the liquid. The density is read directly from the stem at the point where the liquid surface meets it. This method is suitable for liquids with low viscosity.

  • Oscillating Densimeter Method: A U-shaped tube is filled with the liquid and subjected to oscillation. The frequency of oscillation is dependent on the mass, and therefore the density, of the liquid in the tube. The instrument is calibrated with two substances of known density.

  • Immersed Body Method (Hydrostatic Balance): A body of a known volume is weighed first in air and then while fully submerged in the liquid. The difference in weight is used to calculate the density of the liquid.

Determination of Boiling Point

The boiling point distribution of hydrocarbon solvents like this compound can be determined by gas chromatography, as described in ASTM D5399 .

  • Principle: This method simulates distillation by separating the components of a sample based on their boiling points using a gas chromatograph.

  • Apparatus: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used.

  • Procedure:

    • A small amount of the sample is injected into the gas chromatograph.

    • The components of the sample are separated in the column as the temperature is increased at a controlled rate.

    • The components elute from the column in order of increasing boiling point and are detected by the FID.

    • The retention times of the components are correlated with their boiling points by running a calibration mixture of hydrocarbons with known boiling points under the same conditions.

    • The data is used to generate a boiling point distribution curve for the sample.

Determination of Solubility

A general qualitative procedure for determining the solubility of an organic compound like this compound in water is as follows:

  • Apparatus: Small test tubes, graduated pipettes or droppers.

  • Procedure:

    • Add a small, measured amount of this compound (e.g., 0.1 mL) to a test tube.

    • Add a small volume of deionized water (e.g., 1 mL) to the test tube.

    • Vigorously shake the test tube for a set period (e.g., 1 minute).

    • Allow the mixture to stand and observe if a single homogeneous phase is formed or if two distinct layers are present. The presence of two layers indicates insolubility.

Visualizations of Chemical Processes

The following diagrams, created using the DOT language, illustrate key industrial processes and a generalized biodegradation pathway involving this compound.

industrial_production_of_nonylphenol phenol Phenol reactor Acid-Catalyzed Alkylation Reactor phenol->reactor Reactant nonene This compound nonene->reactor Reactant nonylphenol Nonylphenol reactor->nonylphenol Product

Caption: Industrial synthesis of nonylphenol from this compound and phenol.

ziegler_natta_polymerization nonene_monomer This compound Monomer polymerization Polymerization Reactor nonene_monomer->polymerization Monomer Feed catalyst Ziegler-Natta Catalyst (e.g., TiCl4/Al(C2H5)3) catalyst->polymerization Catalyst polynonene Poly(this compound) polymerization->polynonene Polymer Product

Caption: Ziegler-Natta polymerization of this compound.

alkene_biodegradation_pathway alkene This compound (Alkene) epoxide 1,2-Epoxynonane alkene->epoxide Monooxygenase diol Nonane-1,2-diol epoxide->diol Epoxide Hydrolase further_oxidation Further Oxidation diol->further_oxidation Dehydrogenases central_metabolism Central Metabolism (e.g., Krebs Cycle) further_oxidation->central_metabolism

Caption: Generalized aerobic biodegradation pathway for an alkene like this compound.

References

An In-depth Technical Guide to the Structural Formula and Isomers of 1-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonene (C9H18) is an alkene of significant interest in various fields of chemical research and industrial applications, including the synthesis of surfactants, lubricants, and polymers.[1] Its diverse range of structural isomers, stemming from variations in carbon chain branching and the position of the carbon-carbon double bond, presents both challenges and opportunities for targeted synthesis and application development. This technical guide provides a comprehensive overview of the structural formula of 1-nonene and its isomers, complete with quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key chemical relationships.

Structural Formula and Isomer Classification

The molecular formula for nonene is C9H18.[2] this compound is a linear alpha-olefin, meaning the double bond is located at the terminal position of a straight nine-carbon chain.[3] The structural diversity of nonene arises from:

  • Positional Isomerism: The double bond can be located at different positions along the carbon chain.

  • Skeletal Isomerism: The carbon chain itself can be branched in numerous ways.

  • Geometric Isomerism: For non-terminal alkenes, cis and trans configurations around the double bond are possible.

Below is a diagram illustrating the classification of nonene isomers.

G Classification of Nonene Isomers Nonene Nonene (C9H18) Linear Linear Nonenes Nonene->Linear Branched Branched Nonenes Nonene->Branched Cyclic Cyclic Analogs (e.g., Propylcyclohexane) Nonene->Cyclic Positional Positional Isomers Linear->Positional Methyl Octenes Methyl Octenes Branched->Methyl Octenes Dimethyl Heptenes Dimethyl Heptenes Branched->Dimethyl Heptenes Ethyl Heptenes Ethyl Heptenes Branched->Ethyl Heptenes Trimethyl Hexenes Trimethyl Hexenes Branched->Trimethyl Hexenes Propyl Hexenes Propyl Hexenes Branched->Propyl Hexenes Ethyl Methyl Hexenes Ethyl Methyl Hexenes Branched->Ethyl Methyl Hexenes This compound This compound Positional->this compound 2-Nonene 2-Nonene Positional->2-Nonene 3-Nonene 3-Nonene Positional->3-Nonene 4-Nonene 4-Nonene Positional->4-Nonene Geometric Geometric Isomers (cis/trans) 2-Nonene->Geometric exhibits 3-Nonene->Geometric exhibits 4-Nonene->Geometric exhibits G Workflow for the Wittig Synthesis of this compound cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Workup and Purification PhosphoniumSalt Methyltriphenylphosphonium bromide in dry THF Base Add n-Butyllithium at 0°C PhosphoniumSalt->Base Ylide Formation of Methylenetriphenylphosphorane (Ylide) Base->Ylide Aldehyde Add Octanal in dry THF to Ylide Ylide->Aldehyde Reaction Stir at room temperature Aldehyde->Reaction Quench Quench with saturated aqueous NH4Cl Reaction->Quench Extraction Extract with pentane Quench->Extraction Drying Dry organic layer over anhydrous MgSO4 Extraction->Drying Filtration Filter and concentrate under reduced pressure Drying->Filtration Distillation Purify by fractional distillation Filtration->Distillation This compound This compound Distillation->this compound G Characteristic MS Fragmentation of this compound M This compound (M+) m/z 126 F1 [C8H15]+ m/z 111 M->F1 -CH3 F2 [C7H13]+ m/z 97 M->F2 -C2H5 F3 [C6H11]+ m/z 83 M->F3 -C3H7 F4 [C5H9]+ m/z 69 M->F4 -C4H9 F5 [C4H7]+ m/z 55 (Base Peak) M->F5 -C5H11 F6 [C3H5]+ m/z 41 M->F6 -C6H13

References

Thermodynamic Properties of 1-Nonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 1-nonene. The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, outlines the experimental protocols used for their determination, and visualizes the primary industrial reaction pathways of this compound.

Core Thermodynamic Data of this compound

The following tables provide a summary of the essential thermodynamic and physical properties of this compound.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₈--INVALID-LINK--
Molecular Weight 126.24 g/mol --INVALID-LINK--
CAS Number 124-11-8--INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Odor Gasoline-like--INVALID-LINK--
Density 0.73 g/mL at 25 °C--INVALID-LINK--
Boiling Point 146 °C--INVALID-LINK--
Melting Point -81 °C--INVALID-LINK--
Vapor Pressure 11 mm Hg at 37.7 °C--INVALID-LINK--
Solubility Insoluble in water, soluble in alcohol--INVALID-LINK--

Table 2: Enthalpy, Entropy, and Gibbs Free Energy of this compound

PropertyValueUnitSource
Standard Enthalpy of Formation (ΔfH°gas) -103.60kJ/mol--INVALID-LINK--
Standard Gibbs Free Energy of Formation (ΔfG°) 112.80kJ/mol--INVALID-LINK--
Heat of Combustion (Gross, Δc,grossH) 5965.13kJ/mol--INVALID-LINK--
Heat of Combustion (Net, Δc,netH) 5568.988kJ/mol--INVALID-LINK--
Enthalpy of Vaporization (ΔvapH°) 44.7 ± 0.2kJ/mol--INVALID-LINK--
Enthalpy of Reaction (Hydrogenation, ΔrH°) -124.3 ± 1.0kJ/mol--INVALID-LINK--
Standard Molar Entropy (S°liquid) 392.54J/mol*K--INVALID-LINK--

Table 3: Heat Capacity of this compound

PropertyValueUnitTemperature (K)Source
Liquid Phase Molar Heat Capacity (Cp,liquid) 270.36J/mol*K298.15--INVALID-LINK--

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise calorimetric techniques. The following sections describe the general methodologies for measuring key thermodynamic parameters.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids like this compound. The fundamental principle of this technique is to minimize heat exchange between the calorimeter and its surroundings, creating a near-perfectly insulated system.[1][2]

General Experimental Workflow:

  • Sample Preparation and Loading: A precisely weighed sample of high-purity this compound is placed into a sealed vessel, often referred to as a "bomb," within the calorimeter.

  • System Equilibration: The calorimeter is brought to a stable initial temperature, and the surrounding adiabatic shield is heated or cooled to match the temperature of the sample vessel, minimizing the temperature gradient between them.

  • Energy Input: A known quantity of electrical energy is introduced to the sample via a heater, causing a gradual increase in its temperature.

  • Temperature Monitoring: The temperature of the sample is continuously monitored with high-precision thermometers.

  • Data Acquisition: The temperature change (ΔT) resulting from the known energy input (Q) is recorded.

  • Calculation of Heat Capacity: The heat capacity (Cp) is calculated using the formula: Cp = Q / (m * ΔT) where m is the mass of the sample. Corrections are made for the heat capacity of the calorimeter vessel itself.

The use of a twin-bomb arrangement, where one bomb contains the sample and the other is a reference, can enhance the accuracy by allowing for the measurement of energy differences, thus minimizing corrections for heat losses.[1]

Bomb Calorimetry for Heat of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of liquid and solid samples, including this compound.[3][4] The reaction is carried out at constant volume.

General Experimental Workflow:

  • Sample Preparation: A known mass of this compound is placed in a crucible within a high-pressure stainless steel vessel called a bomb. A fuse wire is positioned in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 20-30 atm.[5]

  • Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited by passing an electrical current through the fuse wire.

  • Temperature Measurement: The complete combustion of this compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The final equilibrium temperature is recorded.

  • Calculation of Heat of Combustion: The heat released by the combustion reaction is calculated from the temperature change and the total heat capacity of the calorimeter system (including the bomb, water, and other components). The heat capacity of the calorimeter is typically determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.

Industrial Reaction Pathways of this compound

This compound is a key intermediate in the chemical industry, primarily utilized in the production of surfactants and polymers.[6] The following diagram illustrates these major reaction pathways.

industrial_reactions propene Propene nonene This compound propene->nonene Oligomerization (Acid Catalyst) nonylphenol Nonylphenol nonene->nonylphenol Alkylation (Acid Catalyst) polymer Poly(this compound) nonene->polymer Polymerization (Catalyst) phenol Phenol phenol->nonylphenol surfactants Surfactants & Detergents nonylphenol->surfactants polymers Polymers, Coatings, Adhesives polymer->polymers

Caption: Industrial uses of this compound.

The diagram above illustrates the primary industrial applications of this compound. It is synthesized from the oligomerization of propene and subsequently used in two main processes. The first is the alkylation of phenol to produce nonylphenol, a precursor to surfactants and detergents.[7][8][9][10] The second major application is its polymerization to form poly(this compound), which has applications in coatings, adhesives, and as a plasticizer.[11][12]

References

A Technical Guide to the Spectroscopic Analysis of 1-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth analysis of 1-nonene using fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed data, experimental protocols, and a conceptual overview of how these methods elucidate the molecular structure of this compound.

Molecular Structure of this compound

This compound (C9H18) is an alpha-olefin, a linear alkene with a carbon-carbon double bond at the primary or C1 position.[1] Its structure consists of a nine-carbon chain, with the first two carbons linked by a double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that correspond to the unique chemical environments of the hydrogen and carbon atoms in the structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound displays characteristic signals for its vinyl and aliphatic protons. The spectrum is typically recorded in a solvent like deuterated chloroform (CDCl₃).[2]

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H1 (a, a')~4.90 - 5.05Multiplet
H2 (b)~5.75 - 5.85Multiplet (ddt)
H3~2.04Quartet~7
H4-H8 (chain CH₂)~1.20 - 1.40Multiplet
H9 (CH₃)~0.88Triplet~7

Note: Chemical shifts are approximate and can vary slightly based on solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon backbone of this compound. Due to the low natural abundance of ¹³C, spectra are often acquired with broadband proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.[3]

Carbon Assignment Chemical Shift (δ) in ppm
C1 (=CH₂)~114.1
C2 (=CH)~139.2
C3~33.9
C4~29.1
C5~29.5
C6~29.2
C7~31.9
C8~22.7
C9 (CH₃)~14.1

Note: Data is typically referenced to Tetramethylsilane (TMS) at 0 ppm. The spectrum is often recorded in CDCl₃.[4][5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of TMS is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: The data is acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.[6]

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse experiment is typically used.

    • Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • A number of scans (e.g., 8 to 16) are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency (e.g., ~100 MHz on a 400 MHz instrument).

    • A proton-decoupled pulse sequence is used to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[7]

    • Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shifts are then referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the C=C double bond and the associated C-H bonds.[9][10]

Vibrational Mode Frequency (cm⁻¹) Intensity
=C-H Stretch (vinyl)3079Medium
C-H Stretch (aliphatic)2850 - 2960Strong
C=C Stretch1642Medium
=C-H Bend (out-of-plane)910, 990Strong
C-H Bend (aliphatic)1465Medium

The presence of the =C-H stretch above 3000 cm⁻¹ is a clear indication of unsaturation.[11][12] The C=C stretch at 1642 cm⁻¹ confirms the presence of an alkene.[11] The strong bands at 910 and 990 cm⁻¹ are characteristic of a monosubstituted (terminal) alkene.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the following method:

  • Sample Preparation (Neat Liquid): A drop of pure this compound is placed between two polished salt plates (typically NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin liquid film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates in air is first recorded.

    • The sample is then placed in the spectrometer's beam path.

    • The instrument scans the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹). Multiple scans are averaged to enhance the signal-to-noise ratio.

    • The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

In Electron Ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions.

m/z (mass-to-charge ratio) Relative Intensity (%) Identity of Fragment
126~15[C₉H₁₈]⁺ (Molecular Ion, M⁺)
83~30[C₆H₁₁]⁺
70~60[C₅H₁₀]⁺
69~50[C₅H₉]⁺
56~85[C₄H₈]⁺
55~75[C₄H₇]⁺
43~65[C₃H₇]⁺
41~100 (Base Peak)[C₃H₅]⁺ (Allyl Cation)

The molecular ion peak at m/z 126 confirms the molecular formula C₉H₁₈.[13] The most common fragmentation pathway for alpha-olefins is allylic cleavage, which in the case of this compound, leads to the formation of the highly stable allyl cation ([C₃H₅]⁺) at m/z 41, which is often the base peak.[14][15] Other peaks correspond to the loss of various alkyl radicals from the molecular ion.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum of this compound, often coupled with Gas Chromatography (GC), is as follows:

  • Sample Introduction (GC-MS):

    • A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

    • A small volume (e.g., 1 µL) is injected into the gas chromatograph. The GC separates the sample from the solvent and any impurities.

    • The separated this compound elutes from the GC column and directly enters the ion source of the mass spectrometer.

  • Ionization (Electron Ionization - EI):

    • Inside the high-vacuum ion source, the gaseous this compound molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.[16]

    • This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺). Excess energy from this process causes the molecular ion to fragment.

  • Mass Analysis:

    • The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[17]

  • Detection:

    • An electron multiplier detector records the abundance of ions at each m/z value.

    • The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

The complementary nature of NMR, IR, and MS allows for the unambiguous structural elucidation of this compound. The logical workflow of this analysis is depicted below.

Spectroscopic_Analysis_of_1_Nonene cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Structural Elucidation IR IR Spectroscopy Functional_Groups Functional Groups (Alkene, Alkane) IR->Functional_Groups NMR NMR (¹H & ¹³C) Connectivity C-H Framework (Connectivity) NMR->Connectivity MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight Fragments Fragmentation Pattern (Allylic Cleavage) MS->Fragments Structure Structure of this compound Functional_Groups->Structure Connectivity->Structure Mol_Weight->Structure Fragments->Structure

Caption: Workflow of Spectroscopic Data Integration for this compound.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 1-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 1-nonene, a valuable linear alpha-olefin used as a versatile intermediate in the synthesis of various organic compounds, including polymers, surfactants, and active pharmaceutical ingredients. This document details established synthetic methodologies, rigorous purification protocols, and analytical techniques for purity assessment, presented with the clarity and detail required for reproducible laboratory practice.

Synthesis of this compound

Two primary and reliable methods for the laboratory synthesis of this compound are the Wittig reaction and the acid-catalyzed dehydration of 1-nonanol. Each method offers distinct advantages and considerations.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. For the synthesis of this compound, octanal is reacted with a methylide reagent.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the Wittig synthesis of this compound is presented below.

Step Procedure Reagents and Conditions Notes
1. Ylide Generation In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.Methyltriphenylphosphonium bromide (1.1 eq.), Anhydrous THFEnsure all glassware is rigorously dried to prevent quenching of the ylide.
Add n-butyllithium (n-BuLi) dropwise to the stirred suspension under a nitrogen atmosphere. A deep red or orange color indicates the formation of the ylide.n-Butyllithium (1.05 eq., solution in hexanes)The strong base n-BuLi is pyrophoric and must be handled with care under an inert atmosphere.
Stir the resulting ylide solution at 0 °C for 1 hour.
2. Reaction with Aldehyde Add a solution of octanal in anhydrous THF dropwise to the ylide solution at 0 °C.Octanal (1.0 eq.), Anhydrous THFThe reaction is exothermic; maintain the temperature at 0 °C during the addition.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of octanal.
3. Work-up Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.Saturated aq. NH4Cl
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).Diethyl ether
Combine the organic layers and wash with brine (1 x 50 mL).Brine
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.Anhydrous MgSO4The crude product will contain this compound and triphenylphosphine oxide.

Expected Yield and Purity:

The Wittig reaction for terminal alkene synthesis typically provides moderate to good yields.

Parameter Value Reference
Typical Yield 60-80%General literature values for similar Wittig reactions.[1]
Initial Purity ModerateContains triphenylphosphine oxide as a major byproduct.
Dehydration of 1-Nonanol

The acid-catalyzed dehydration of 1-nonanol is a classical and cost-effective method for producing this compound. Common catalysts include strong acids like sulfuric acid or solid acid catalysts such as alumina. The use of alumina at high temperatures in a flow system can provide high selectivity for the terminal alkene.

Reaction Scheme:

Experimental Protocol:

The following protocol describes the vapor-phase dehydration of 1-nonanol over an alumina catalyst.

Step Procedure Reagents and Conditions Notes
1. Catalyst Preparation Pack a quartz tube reactor with activated alumina.Activated alumina (γ-Al2O3)The alumina should be activated by heating at 400-600 °C for several hours before use.[2]
2. Reaction Setup Place the packed tube in a tube furnace and connect it to a feed delivery system (e.g., a syringe pump) and a collection system with a condenser cooled with a cold water circulator.
3. Dehydration Reaction Heat the furnace to the reaction temperature (e.g., 250-350 °C).[3]The optimal temperature may need to be determined empirically to maximize the yield of this compound and minimize side reactions.
Introduce 1-nonanol into the reactor at a constant flow rate using the syringe pump.1-Nonanol, Weight Hourly Space Velocity (WHSV) of 1-4 h⁻¹[3]A carrier gas such as nitrogen can be used.
Collect the product mixture, which consists of this compound, unreacted 1-nonanol, and water, in the cooled collection flask.
4. Work-up Separate the organic layer from the aqueous layer in a separatory funnel.
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by water.Saturated aq. NaHCO3, Water
Dry the organic layer over anhydrous calcium chloride, filter, and proceed to purification.Anhydrous CaCl2

Expected Yield and Purity:

The dehydration of linear primary alcohols over alumina can be highly efficient.

Parameter Value Reference
Typical Conversion >90%Based on studies of similar long-chain alcohols.[4]
Selectivity for 1-alkene 80-95%Dependent on reaction temperature and catalyst.[3]
Initial Purity GoodMain impurities are isomeric nonenes and unreacted 1-nonanol.

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove byproducts, unreacted starting materials, and isomeric impurities. The choice of purification method depends on the nature and quantity of the impurities.

Fractional Distillation

Fractional distillation is an effective method for separating this compound (b.p. 147 °C) from higher-boiling impurities like triphenylphosphine oxide (from the Wittig reaction) or unreacted 1-nonanol (b.p. 215 °C). It can also be used to separate this compound from its isomers, although this can be challenging due to their close boiling points.[5][6]

Experimental Protocol:

Step Procedure Apparatus and Conditions Notes
1. Setup Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge).[7]Round-bottom flask, fractionating column, condenser, receiving flaskThe efficiency of the separation depends on the length and packing of the column (number of theoretical plates).
2. Distillation Heat the crude this compound in the distillation flask.Heating mantleUse boiling chips or a magnetic stirrer for smooth boiling.
Slowly increase the temperature and collect the fraction that distills at the boiling point of this compound (147 °C at atmospheric pressure).A slow and steady distillation rate is crucial for good separation.[7]
For separating closely boiling isomers, distillation under reduced pressure may be beneficial to lower the boiling points and prevent potential isomerization at high temperatures.[8]Vacuum pump, manometer

Expected Purity:

Parameter Value Reference
Purity after distillation >98%Dependent on the efficiency of the column and the nature of the impurities.
Preparative Gas Chromatography (Prep-GC)

For obtaining high-purity this compound, especially for separating it from its isomers, preparative gas chromatography is a powerful technique.

Experimental Protocol:

Step Procedure Parameters Notes
1. Column Selection Choose a suitable preparative GC column. Non-polar columns (e.g., dimethylpolysiloxane) or more polar columns (e.g., polyethylene glycol) can be used.[6]Column dimensions (e.g., length, diameter), stationary phaseThe choice of stationary phase will affect the elution order of the isomers.[6]
2. Method Development Optimize the separation conditions on an analytical GC first, then scale up to the preparative system.Temperature program, carrier gas flow rate, injection volume
3. Collection Inject the partially purified this compound and collect the fraction corresponding to the this compound peak.Fraction collector

Expected Purity:

Parameter Value Reference
Purity after Prep-GC >99.5%Can achieve very high purity.[3]
Silver-Ion Chromatography

Silver-ion (argentation) chromatography is a specialized technique that is highly effective for separating unsaturated compounds based on the number, position, and geometry of their double bonds.[9] It is particularly useful for separating terminal alkenes (like this compound) from internal alkenes.

Experimental Protocol (Solid-Phase Extraction - SPE):

Step Procedure Reagents and Materials Notes
1. Column Preparation Use a commercially available silver-ion SPE cartridge or prepare one by loading a silica-based cation exchange cartridge with a silver nitrate solution.[9][10]Silver-ion SPE cartridge or cation exchange cartridge, silver nitrate solution
2. Sample Loading Dissolve the impure this compound mixture in a non-polar solvent (e.g., hexane) and apply it to the conditioned column.Hexane
3. Elution Elute the column with a solvent system of increasing polarity. Saturated hydrocarbons will elute first, followed by the terminal alkene (this compound), and then the internal alkenes.Hexane, Hexane/Toluene, or Hexane/Diethyl ether gradientsThe elution order is based on the strength of the π-complexation between the alkene and the silver ions.[9]
4. Collection and Analysis Collect the fractions and analyze them by GC-MS to identify the fraction containing pure this compound.

Expected Purity:

Parameter Value Reference
Purity after Ag-ion Chromatography >99%Highly effective for isomer separation.[9]

Purity Assessment

The purity of the synthesized and purified this compound should be rigorously assessed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for determining the purity of this compound and identifying any impurities.

Analytical Protocol:

Parameter Typical Conditions Reference
GC Column Non-polar capillary column (e.g., DB-5ms, HP-5ms)[11]
Oven Program Start at a low temperature (e.g., 40 °C), ramp to a higher temperature (e.g., 250 °C).[11]
Carrier Gas Helium or Hydrogen
MS Detector Electron Ionization (EI) at 70 eV[11]

The purity is determined by the relative peak area of this compound in the chromatogram. The mass spectrum can be compared to a library spectrum for confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound and can also be used for quantitative analysis to determine purity.

Spectroscopic Data:

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H NMR ~5.8ddt-CH=
~4.9m=CH₂
~2.0q-CH₂- adjacent to C=C
~1.3-1.4m-(CH₂)₅-
~0.9t-CH₃
¹³C NMR ~139.1-CH=
~114.1=CH₂
~33.8-CH₂- adjacent to C=C
~31.9, 29.5, 29.1, 22.7-(CH₂)₅-
~14.1-CH₃

Quantitative NMR (qNMR) can be performed using an internal standard to determine the absolute purity of the this compound sample.[12][13]

Visualization of Workflows

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Wittig Reaction Wittig Reaction Starting Materials->Wittig Reaction Dehydration Dehydration Starting Materials->Dehydration Crude this compound Crude this compound Wittig Reaction->Crude this compound Dehydration->Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation Primary Prep GC Prep GC Fractional Distillation->Prep GC High Purity Ag-Ion Chromatography Ag-Ion Chromatography Fractional Distillation->Ag-Ion Chromatography Isomer Separation Pure this compound Pure this compound Prep GC->Pure this compound Ag-Ion Chromatography->Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Wittig Reaction Pathway

Wittig_Pathway Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide + Base Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane + Aldehyde Aldehyde Aldehyde Aldehyde->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Phosphine Oxide Phosphine Oxide Oxaphosphetane->Phosphine Oxide

Caption: Simplified reaction pathway of the Wittig reaction.

Dehydration of Alcohol Pathway

Dehydration_Pathway Alcohol Alcohol Protonated Alcohol Protonated Alcohol Alcohol->Protonated Alcohol + H+ Acid Catalyst Acid Catalyst Acid Catalyst->Protonated Alcohol Carbocation Carbocation Protonated Alcohol->Carbocation - H2O Water Water Protonated Alcohol->Water Carbocation->Acid Catalyst Alkene Alkene Carbocation->Alkene - H+

Caption: Simplified E1 mechanism for acid-catalyzed alcohol dehydration.

References

Navigating the Handling of 1-Nonene: An In-depth Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations necessary for the proper handling of 1-nonene in a laboratory setting. Designed for an audience of researchers, scientists, and drug development professionals, this document outlines the substance's key hazards, summarizes essential safety data, and details standardized experimental protocols for toxicity assessment.

Section 1: Physicochemical and Hazardous Properties of this compound

This compound is a colorless liquid with a gasoline-like odor.[1][2][3][4][5][6] It is classified as a flammable liquid and is considered a hazardous substance.[7][8] Vapors of this compound are heavier than air and can travel to an ignition source, leading to a flashback.[1] The substance is insoluble in water and will float on the surface.[1][2][3][4][5][6]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular FormulaC₉H₁₈[3][5]
Molecular Weight126.24 g/mol [3][5]
Boiling Point146-147 °C[2][4][5][9]
Melting Point-81 °C[2][4][5][9]
Flash Point25.56 °C (78 °F) (Open Cup) / 46.11 °C (115 °F) (Closed Cup)[1][2][4][5][6][8][9][10][11]
Autoignition Temp.260 °C (500 °F)[7]
Vapor Pressure10.86 - 11 mmHg (@ 37.7 °C)[1][2][4]
Vapor Density4.35 (Air = 1)[2][3][4][7]
Specific Gravity0.73 g/mL (@ 25 °C)[1][2][4][5][9]
Water SolubilityInsoluble (1.117 mg/L @ 25 °C)[2][4][5][6][9]
Table 2: Flammability and Explosive Limits of this compound
ParameterValueReferences
Lower Explosive Limit (LEL)0.8% - 0.9%[1][7][10][11]
Upper Explosive Limit (UEL)4.0%[7]
NFPA 704 RatingHealth: 2, Flammability: 3, Instability: 0[3][7][10]

Section 2: Toxicological Profile and Health Hazards

Exposure to this compound can pose several health risks. It is irritating to the skin, eyes, and respiratory system.[7][9] Inhalation of high concentrations of its vapor can lead to drowsiness, dizziness, and anesthetic effects.[1][2][4][5][6][7][10][11] A significant hazard associated with ingestion is the risk of aspiration into the lungs, which can cause chemical pneumonitis and may be fatal.[7][8][12][13][14]

Table 3: Summary of Acute Toxicity Data for this compound
EndpointResultClassificationReferences
Acute Oral ToxicityNo specific LD50 data found in the literature search. However, it is classified as harmful and may cause lung damage if swallowed (Aspiration Hazard Category 1).H304: May be fatal if swallowed and enters airways.[7][8][12][13][14]
Acute Dermal ToxicityNo specific LD50 data found. A 2018 study on a similar substance following OECD Guideline 402 showed no mortality or systemic toxicity at 2000 mg/kg bw in rats.Not Classified[1]
Acute Inhalation ToxicityNo specific LC50 data found. Vapors may cause drowsiness and dizziness.H335: May cause respiratory irritation.[7][8]
Skin Corrosion/IrritationCauses skin irritation.H315: Causes skin irritation.[7][8][9][12][13]
Serious Eye Damage/IrritationCauses serious eye irritation.H319: Causes serious eye irritation.[7][8][12][13]

Section 3: Experimental Protocols for Toxicity Assessment

The following sections describe the standard methodologies that would be employed to evaluate the toxicological properties of a substance like this compound.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance without determining a precise LD50 value, thereby reducing the number of animals used.[2][5][15][16][17]

Methodology:

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a level expected to cause some signs of toxicity without mortality.[5][16]

  • Main Study: Groups of at least five animals of a single sex (typically female rats) are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[2][5][16]

  • Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.[2][15]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[2][5]

  • Endpoint: The study identifies a dose that causes "evident toxicity" (clear signs of toxicity that predict mortality at the next highest dose) or mortality, allowing for classification according to the Globally Harmonised System (GHS).[15]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[2][5]

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline outlines a procedure for assessing the potential hazards of a substance following a single dermal application.[1][9][18][19][20]

Methodology:

  • Animal Model: The preferred species is the adult rat.[20]

  • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.[1]

  • Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape.[1][19]

  • Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. If toxicity is observed, a full study with multiple dose groups is conducted.[1][19]

  • Exposure Duration: The exposure period is 24 hours.[1][19]

  • Observation: Animals are observed for mortality, clinical signs, and body weight changes for 14 days.[1][19]

  • Necropsy: All animals undergo a gross necropsy at the end of the study.[1][19]

Acute Inhalation Toxicity - OECD Test Guideline 403

This test is used to determine the health hazards of a substance when inhaled for a short period.[3][10][12][21][22]

Methodology:

  • Exposure System: The study is conducted using a dynamic airflow inhalation exposure system to maintain a controlled atmosphere of the test substance.[12]

  • Animal Model: The preferred species is the rat.[3]

  • Exposure: Animals are typically exposed for a 4-hour period to a single concentration or multiple concentrations of the test substance as a vapor, aerosol, or gas.[3][12]

  • Observation: Following exposure, animals are observed for at least 14 days for mortality, clinical signs of toxicity, respiratory distress, and changes in body weight.[3][12]

  • Endpoint: The study can be used to estimate the median lethal concentration (LC50).[3][12]

  • Necropsy: A comprehensive gross necropsy is performed on all animals, with particular attention to the respiratory tract.[3][12]

Skin Irritation - OECD Test Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause reversible skin irritation.[13][23][24][25][26]

Methodology:

  • Animal Model: The albino rabbit is the preferred species.[13][25]

  • Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch.[25][26]

  • Exposure: The exposure duration is 4 hours.[24][25][26]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days to assess the reversibility of the effects.[24][25][26]

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.[24][26]

Eye Irritation - OECD Test Guideline 405

This test evaluates the potential of a substance to cause irritation or serious damage to the eye.[4][14][27][28][29]

Methodology:

  • Animal Model: The albino rabbit is the recommended species.[4][27][28]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[4][14][27][29]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. The observation period may be extended to 21 days to assess reversibility.[4][14][27][29]

  • Scoring: Lesions are scored using a standardized system to determine the degree of irritation.[4][14]

  • Humane Endpoints: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[14][27][29]

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Due to its flammability and health hazards, strict safety protocols must be followed when handling this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] Ventilation equipment should be explosion-resistant.[7]

  • Grounding: All equipment used for handling and transferring this compound must be properly grounded to prevent the buildup of static electricity, which can be an ignition source.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[7]

  • Hand Protection: Chemical-resistant gloves, such as PVC or nitrile rubber, should be worn. The suitability and breakthrough time of the glove material should be considered based on the frequency and duration of contact.[7]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and non-sparking safety footwear should be used.[7]

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a respirator with an organic vapor canister or an air-supplied mask is necessary.[10][11]

PPE_Selection_Workflow start Handling this compound fume_hood Is the work being performed in a chemical fume hood? start->fume_hood small_quantity Are only small quantities (e.g., <100 mL) being used? fume_hood->small_quantity Yes respirator Use a respirator with organic vapor cartridge fume_hood->respirator No splash_risk Is there a risk of splashing? small_quantity->splash_risk Yes ppe_standard Standard PPE: - Safety glasses with side shields - Nitrile/PVC gloves - Lab coat small_quantity->ppe_standard No ppe_goggles Upgrade to: - Chemical goggles splash_risk->ppe_goggles No ppe_full_protection Full Protection: - Chemical goggles & face shield - Chemical-resistant apron - Non-sparking footwear splash_risk->ppe_full_protection Yes ppe_goggles->ppe_standard ppe_full_protection->ppe_standard respirator->small_quantity

Caption: PPE Selection Workflow for Handling this compound.

Section 5: First Aid and Emergency Procedures

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][7][10][11]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the skin with running water and soap if available.[7]

  • Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting due to the risk of aspiration. If vomiting occurs, keep the head lower than the hips to prevent vomit from entering the lungs. Seek immediate medical attention.[7][12]

Spill and Leak Procedures

In the event of a spill, all ignition sources must be eliminated immediately.[1][7] The area should be evacuated, and personnel should move upwind.[7] For small spills, absorb the material with dry earth, sand, or another non-combustible material using non-sparking tools.[1] For large spills, alert emergency responders.[7] A vapor-suppressing foam may be used to reduce vapors.[1]

Spill_Response_Workflow spill This compound Spill Occurs step1 1. Eliminate all ignition sources spill->step1 step2 2. Evacuate area and move upwind step1->step2 spill_size Is it a major spill? step2->spill_size minor_spill Minor Spill Procedure spill_size->minor_spill No major_spill Major Spill Procedure spill_size->major_spill Yes step3a 3a. Wear appropriate PPE minor_spill->step3a step4a 4a. Contain the spill step3a->step4a step5a 5a. Absorb with non-combustible material using non-sparking tools step4a->step5a step6a 6a. Collect in a sealed container for disposal step5a->step6a step3b 3b. Alert Emergency Responders major_spill->step3b step4b 4b. Isolate the area (e.g., 50 meters) step3b->step4b step5b 5b. Use vapor-suppressing foam if available step4b->step5b

Caption: Workflow for Responding to a this compound Spill.

Section 6: Storage and Disposal

Storage

This compound should be stored in its original, tightly closed container in a cool, well-ventilated, and approved flammable liquid storage area.[7] It should be kept away from heat, sparks, open flames, and other ignition sources.[8] Store away from incompatible materials such as strong oxidizing agents, strong acids, and halogens.[7] Avoid storing in pits, depressions, or basements where vapors could become trapped.[7]

Disposal

All waste must be handled in accordance with local, state, and federal regulations.[7] this compound and its container must be disposed of as hazardous waste.[7] Do not allow wash water from cleaning equipment to enter drains.[7]

Section 7: Reactivity and Stability

This compound is generally stable under normal conditions.[7] However, it can react vigorously with strong oxidizing agents.[1][2][4][5][6] It may also undergo exothermic polymerization in the presence of certain catalysts, such as acids.[1][2][4][5][6] It is incompatible with strong Lewis or mineral acids, halogens, and free radical initiators.[7]

Reactivity_Hazards nonene This compound reaction1 Vigorous Reaction/ Ignition nonene->reaction1 reaction2 Exothermic Reaction nonene->reaction2 reaction3 Controlled Reaction Required nonene->reaction3 reaction4 Avoid nonene->reaction4 reaction5 Exothermic Polymerization nonene->reaction5 oxidizers Strong Oxidizing Agents oxidizers->reaction1 acids Strong Acids / Lewis Acids acids->reaction2 halogens Halogens halogens->reaction3 initiators Free Radical Initiators initiators->reaction4 catalysts Polymerization Catalysts (e.g., Acids) catalysts->reaction5

Caption: Reactivity Hazards Associated with this compound.

References

An In-depth Technical Guide to the Natural Sources and Environmental Fate of 1-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Nonene, a linear alpha-olefin, is a naturally occurring volatile organic compound (VOC) with a growing significance in various industrial applications. Understanding its origins and environmental lifecycle is crucial for assessing its ecological impact and for the sustainable development of related technologies. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathways, and its environmental fate, including atmospheric degradation, biodegradation in soil and water, and aquatic toxicity. The guide synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key pathways and workflows to support researchers and professionals in the field.

Natural Sources of this compound

This compound is synthesized by a variety of organisms, including plants, bacteria, and fungi. Its production is often associated with fatty acid metabolism.

Microbial Production

Numerous microbial species have been identified as producers of this compound. This production is often a result of the decarboxylation of fatty acids.

  • Bacteria: Certain bacterial species, particularly within the genus Pseudomonas, are known to produce this compound. For instance, Pseudomonas fluorescens has been identified as a producer of this volatile compound. The biosynthesis in bacteria is linked to a P450 fatty acid decarboxylase, OleT, which converts fatty acids into terminal alkenes.

  • Fungi: Various fungal species, including Penicillium chrysogenum, also release this compound as part of their metabolic processes.

Table 1: Microbial Producers of this compound

MicroorganismCompound ClassProduction ContextQuantitative Data
Pseudomonas fluorescensBacteriaFatty acid metabolismSpecific emission rates are not well-documented in the literature.
Penicillium chrysogenumFungiSecondary metabolismSpecific emission rates are not well-documented in the literature.
Jeotgalicoccus sp.BacteriaFatty acid decarboxylationPrimarily produces longer-chain alkenes, but the OleT enzyme has broad specificity.
Plant Production

Several plant species emit this compound as a component of their volatile emissions. These emissions can be influenced by factors such as plant development, stress, and environmental conditions.

  • Fruits and Flowers: this compound has been detected in the aroma profiles of various fruits and is a component of floral scents in some species.

  • Vegetative Tissues: Emissions have also been reported from vegetative parts of plants, such as the twigs of pear and peach trees.

  • Arabidopsis thaliana : This model plant species has been shown to produce this compound.

Table 2: Plant Sources of this compound

Plant SpeciesTissue/OrganEmission ContextQuantitative Data
Arabidopsis thalianaGeneralNormal physiological processesSpecific emission rates are not well-documented in the literature.
Pear (Pyrus spp.)TwigsNormal physiological processesSpecific emission rates are not well-documented in the literature.
Peach (Prunus persica)TwigsNormal physiological processesSpecific emission rates are not well-documented in the literature.
Biosynthesis of this compound

The primary biosynthetic pathway for this compound in microorganisms involves the decarboxylation of a C10 fatty acid. This reaction is catalyzed by a cytochrome P450 enzyme belonging to the CYP152 family, often referred to as OleT. The enzyme utilizes a fatty acid substrate and, through a complex catalytic cycle, removes the carboxyl group to form the terminal double bond of the resulting 1-alkene.

Biosynthesis_of_1_Nonene Fatty Acid Pool Fatty Acid Pool C10 Fatty Acid C10 Fatty Acid Fatty Acid Pool->C10 Fatty Acid Fatty Acid Synthase This compound This compound C10 Fatty Acid->this compound OleT (P450 Decarboxylase) + O2, NADPH Release into Environment Release into Environment This compound->Release into Environment Atmospheric_Degradation_of_1_Nonene cluster_day Daytime cluster_night Daytime/Nighttime cluster_night2 Nighttime This compound This compound OH Adduct OH Adduct This compound->OH Adduct + OH radical Primary Ozonide Primary Ozonide This compound->Primary Ozonide + O3 NO3 Adduct NO3 Adduct This compound->NO3 Adduct + NO3 radical Peroxy Radicals Peroxy Radicals OH Adduct->Peroxy Radicals + O2 Oxygenated Products\n(e.g., aldehydes, ketones) Oxygenated Products (e.g., aldehydes, ketones) Peroxy Radicals->Oxygenated Products\n(e.g., aldehydes, ketones) Criegee Intermediate + Carbonyl Criegee Intermediate + Carbonyl Primary Ozonide->Criegee Intermediate + Carbonyl Criegee Intermediate Criegee Intermediate Secondary Products Secondary Products Criegee Intermediate->Secondary Products Further Reactions Further Reactions NO3 Adduct->Further Reactions

An In-depth Technical Guide to the Reactivity of 1-Nonene: A Linear Alpha Olefin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonene, a linear alpha olefin (LAO) with the chemical formula C₉H₁₈, is a versatile and reactive building block in organic synthesis.[1] Its terminal double bond provides a key site for a variety of chemical transformations, making it a valuable precursor in the production of polymers, surfactants, lubricants, and fine chemicals.[2][3] This technical guide provides an in-depth exploration of the core reactivity of this compound, focusing on key reaction classes relevant to research, scientific, and pharmaceutical applications. Detailed experimental methodologies, quantitative data, and visual representations of reaction pathways are presented to facilitate a comprehensive understanding of its chemical behavior.

Hydroformylation: Synthesis of Aldehydes

Hydroformylation, or the oxo process, is an industrially significant reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[4] In the case of this compound, this reaction yields a mixture of linear (n-decanal) and branched (2-methyldecanal) aldehydes. The regioselectivity of this reaction is of paramount importance, with the linear aldehyde often being the desired product for downstream applications such as the synthesis of detergents and plasticizers.

Reaction Mechanism

The hydroformylation of this compound is typically catalyzed by transition metal complexes, most commonly rhodium and cobalt. The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the following key steps:

  • Catalyst Activation: A precatalyst, such as Rh(acac)(CO)₂, reacts with syngas (a mixture of CO and H₂) to form the active catalyst, typically a rhodium-hydrido-carbonyl complex.

  • Olefin Coordination: this compound coordinates to the rhodium center.

  • Migratory Insertion: The hydride ligand migrates to one of the carbons of the double bond, forming a nonyl-rhodium intermediate. This step determines the regioselectivity, with insertion at the terminal carbon leading to the linear alkyl-rhodium species and insertion at the internal carbon resulting in the branched isomer.

  • CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond to form a nonanoyl-rhodium complex.

  • Oxidative Addition and Reductive Elimination: Oxidative addition of H₂ followed by reductive elimination of the aldehyde product regenerates the active catalyst.

Hydroformylation_Pathway Start This compound + CO + H₂ Coordination Olefin Coordination Start->Coordination Catalyst Active Rh Catalyst (e.g., HRh(CO)(PPh₃)₂) Catalyst->Coordination Linear_Intermediate Linear Alkyl-Rh Intermediate Coordination->Linear_Intermediate Hydride Migration (Anti-Markovnikov) Branched_Intermediate Branched Alkyl-Rh Intermediate Coordination->Branched_Intermediate Hydride Migration (Markovnikov) CO_Insertion_L CO Insertion Linear_Intermediate->CO_Insertion_L CO_Insertion_B CO Insertion Branched_Intermediate->CO_Insertion_B Acyl_L Linear Acyl-Rh Complex CO_Insertion_L->Acyl_L Acyl_B Branched Acyl-Rh Complex CO_Insertion_B->Acyl_B Ox_Add_L Oxidative Addition of H₂ Acyl_L->Ox_Add_L Ox_Add_B Oxidative Addition of H₂ Acyl_B->Ox_Add_B Red_Elim_L Reductive Elimination Ox_Add_L->Red_Elim_L Red_Elim_B Reductive Elimination Ox_Add_B->Red_Elim_B Red_Elim_L->Catalyst Catalyst Regeneration n_Decanal n-Decanal Red_Elim_L->n_Decanal Red_Elim_B->Catalyst Catalyst Regeneration iso_Decanal 2-Methyldecanal Red_Elim_B->iso_Decanal

Caption: Hydroformylation of this compound Signaling Pathway.

Experimental Protocols

Representative Protocol for Rhodium-Catalyzed Hydroformylation of 1-Hexene (as a proxy for this compound): [5]

  • Catalyst Preparation: A rhodium precursor, such as RhCl₃·3H₂O, is impregnated onto a support material (e.g., nano-ZnO, nano-SiO₂, or nano-TiO₂). The calculated metal loading is typically around 1 wt%.

  • Reaction Setup: A high-pressure autoclave is charged with the catalyst (e.g., 200 mg), a solvent such as toluene (5.0 mL), 1-hexene (4.0 mmol), and an internal standard like cyclohexane (0.2 mL).

  • Reaction Conditions: The autoclave is pressurized with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) to a total pressure of 40 bar (20 bar CO, 20 bar H₂). The reaction mixture is then heated to 80°C and stirred for a specified duration (e.g., 3 hours).

  • Product Analysis: After cooling and depressurizing the reactor, the liquid products are analyzed by gas chromatography (GC) to determine the conversion of 1-hexene and the yields of the linear and branched aldehydes.

Quantitative Data

The following table summarizes representative data for the hydroformylation of 1-hexene, which provides a strong indication of the expected reactivity of this compound under similar conditions.

Catalyst SupportConversion (%)Aldehyde Yield (%)n/i RatioReference
nano-ZnO100961.5[6]
bulk-ZnO98951.5[6]
nano-TiO₂34341.6[6]
nano-SiO₂77771.0[6]

n/i ratio refers to the ratio of the linear (n-heptanal) to the branched (2-methylhexanal and 2-ethylpentanal) aldehydes.

Oligomerization and Polymerization

The terminal double bond of this compound allows it to undergo oligomerization (formation of short-chain polymers) and polymerization to produce a range of valuable products, from synthetic lubricants to specialty polymers.

Reaction Mechanisms

Ziegler-Natta Catalysis: This is a widely used method for the polymerization of alpha-olefins.[7][8] The catalyst system typically consists of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[9] The mechanism involves the coordination of the olefin to the active titanium center, followed by insertion into the titanium-alkyl bond, leading to chain growth.[7]

Metallocene Catalysis: Metallocene catalysts, which are sandwich compounds of a transition metal between two cyclopentadienyl ligands, offer greater control over the polymer's molecular weight and stereochemistry compared to traditional Ziegler-Natta catalysts. The mechanism is similar, involving coordination and insertion of the monomer at the active metal center.

Polymerization_Workflow Start This compound Monomer Reactor Polymerization Reactor Start->Reactor Catalyst_Prep Catalyst Preparation (Ziegler-Natta or Metallocene) Catalyst_Prep->Reactor Polymerization Polymerization (Controlled Temperature and Pressure) Reactor->Polymerization Co_Catalyst Co-catalyst Addition (e.g., MAO or Al(C₂H₅)₃) Co_Catalyst->Reactor Termination Termination/Quenching Polymerization->Termination Purification Polymer Purification (e.g., precipitation, washing) Termination->Purification Analysis Polymer Characterization (GPC, NMR, DSC) Purification->Analysis Product Poly(this compound) Analysis->Product

Caption: Ziegler-Natta Polymerization Experimental Workflow.

Experimental Protocols

General Protocol for Ziegler-Natta Polymerization of Alpha-Olefins: [2]

  • Catalyst Preparation: A modified Ziegler catalyst is prepared based on the interaction of TiCl₄, Et₂AlCl, and n-Bu₂O in toluene.

  • Polymerization: The polymerization is carried out in a glass reactor equipped with a stirrer. The reactor is charged with toluene and the catalyst components. The monomer (e.g., 1-hexene, 1-octene, or 1-decene) is then introduced.

  • Reaction Conditions: The reaction is typically conducted at a controlled temperature (e.g., room temperature) for a specific duration.

  • Termination and Isolation: The polymerization is terminated by the addition of ethanol. The resulting polymer is then precipitated, washed, and dried to a constant weight.

  • Characterization: The molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer are determined using gel permeation chromatography (GPC).

Quantitative Data

The following table presents data on the polymerization of higher alpha-olefins using a modified Ziegler catalyst, which can be considered indicative of the behavior of this compound.

MonomerCo-catalystPolymer Yield (g)Molecular Weight (Mw)PDI (Mw/Mn)Reference
1-HexeneEt₂AlCl1.81,200,0002.5[2]
1-HexeneEt₂AlCl + MgBu₂4.5600,0002.2[2]
1-OcteneEt₂AlCl1.51,500,0002.8[2]
1-DeceneEt₂AlCl1.21,800,0003.1[2]

Epoxidation: Synthesis of Epoxides

The epoxidation of this compound involves the addition of an oxygen atom across the double bond to form 1,2-epoxynonane (also known as this compound oxide). Epoxides are valuable intermediates in organic synthesis due to their high reactivity, enabling the introduction of various functional groups through ring-opening reactions.

Reaction Mechanism

Chemoenzymatic Epoxidation: A green and efficient method for epoxidation involves the use of a lipase enzyme to generate a peroxy acid in situ, which then acts as the oxidizing agent.[1][10] The mechanism proceeds in two main steps:

  • Enzymatic Peracid Formation: A lipase, such as immobilized Candida antarctica lipase B (Novozym 435), catalyzes the perhydrolysis of a carboxylic acid (e.g., phenylacetic acid) with hydrogen peroxide to form the corresponding peroxy acid.[10]

  • Prileshajev Epoxidation: The in situ generated peroxy acid then reacts with this compound in a non-enzymatic step, known as the Prileshajev reaction, to form the epoxide and regenerate the carboxylic acid.[1]

Epoxidation_Pathway Substrates Carboxylic Acid + H₂O₂ Peracid_Formation Enzymatic Perhydrolysis Substrates->Peracid_Formation Lipase Lipase (e.g., Novozym 435) Lipase->Peracid_Formation Catalyzes Peroxy_Acid Peroxy Acid Peracid_Formation->Peroxy_Acid Epoxidation Prileshajev Epoxidation Peroxy_Acid->Epoxidation Nonene This compound Nonene->Epoxidation Epoxide 1,2-Epoxynonane Epoxidation->Epoxide Regenerated_Acid Regenerated Carboxylic Acid Epoxidation->Regenerated_Acid Recycled

Caption: Chemoenzymatic Epoxidation of this compound.

Experimental Protocols

Detailed Protocol for Chemoenzymatic Epoxidation of this compound: [10][11]

  • Reaction Setup: In a round-bottom flask, this compound (0.6 mmol) is dissolved in a suitable solvent such as chloroform (10 mL).

  • Reagent Addition: Phenylacetic acid (8.8 mmol) and Novozym 435 (1.7% wt/wt, 19.9 mg) are added to the mixture.

  • Initiation: The reaction is initiated by the addition of 30% hydrogen peroxide (4.4 mmol) in a single step.

  • Reaction Conditions: The reaction mixture is shaken at 250 rpm at a controlled temperature (e.g., 35°C) for a specified duration (e.g., 12 hours).

  • Analysis: The yield of this compound oxide is determined by gas chromatography-mass spectrometry (GC-MS).

Quantitative Data

The following table presents quantitative data for the chemoenzymatic epoxidation of various alkenes, including this compound.

AlkeneEnzymeCarboxylic AcidSolventReaction Time (h)Yield (%)Reference
This compound Novozym 435Phenylacetic AcidChloroform1297[11]
1-HepteneNovozym 435Phenylacetic AcidChloroform1294[11]
StyreneNovozym 435Phenylacetic AcidChloroform1275[10]
1-OctadeceneNovozym 435Octanoic AcidChCl/Sorbitol24~35[8]

Metathesis: Carbon-Carbon Bond Reorganization

Olefin metathesis is a powerful reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts).[12] For this compound, cross-metathesis with another olefin is a key transformation.

Reaction Mechanism

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal-carbene complex:[12]

  • Initiation: The catalyst's metal-carbene complex reacts with this compound in a [2+2] cycloaddition to form a metallacyclobutane intermediate.

  • Cycloreversion: This intermediate undergoes a retro-[2+2] cycloaddition to release a new olefin and a new metal-carbene complex.

  • Propagation: The new metal-carbene reacts with the second olefin in another [2+2] cycloaddition/cycloreversion sequence to form the cross-metathesis product and regenerate a metal-carbene species that can continue the catalytic cycle.

Metathesis_Pathway Start This compound + Alkene B Cycloadd1 [2+2] Cycloaddition with this compound Start->Cycloadd1 Catalyst Grubbs Catalyst (Ru=CHR) Catalyst->Cycloadd1 Metallacycle1 Metallacyclobutane Intermediate 1 Cycloadd1->Metallacycle1 Cyclorev1 Cycloreversion Metallacycle1->Cyclorev1 New_Carbene New Metal-Carbene + Alkene Product 1 Cyclorev1->New_Carbene Cycloadd2 [2+2] Cycloaddition with Alkene B New_Carbene->Cycloadd2 Metallacycle2 Metallacyclobutane Intermediate 2 Cycloadd2->Metallacycle2 Cyclorev2 Cycloreversion Metallacycle2->Cyclorev2 Product Cross-Metathesis Product Cyclorev2->Product Regen_Catalyst Regenerated Catalyst Cyclorev2->Regen_Catalyst Catalyst Regeneration

Caption: Cross-Metathesis of this compound Reaction Pathway.

Experimental Protocols

General Protocol for Cross-Metathesis of an Alpha-Olefin: [13]

  • Reaction Setup: The alpha-olefin (e.g., this compound) and the cross-metathesis partner are dissolved in a suitable solvent, such as dichloromethane, under an inert atmosphere.

  • Catalyst Addition: A solution of a Grubbs catalyst (e.g., Grubbs second-generation catalyst) in the reaction solvent is added to the mixture of olefins.

  • Reaction Conditions: The reaction is stirred at a specific temperature (e.g., room temperature or elevated temperatures) and monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the desired cross-metathesis product.

Quantitative Data

The following table provides representative data for the cross-metathesis of alpha-olefins with functionalized partners, illustrating the potential for this compound in similar transformations.

Alpha-OlefinCross-PartnerCatalyst (mol%)SolventYield (%)E/Z RatioReference
1-OcteneMethyl AcrylateGrubbs II (5)CH₂Cl₂85>20:1[13]
1-DeceneAcrylonitrileGrubbs II (5)Toluene70>20:1[13]
AllylbenzeneAcrylonitrileGrubbs II (5)CH₂Cl₂82-[4]

Conclusion

This compound stands out as a highly valuable and reactive linear alpha olefin, offering a gateway to a diverse array of chemical structures through reactions such as hydroformylation, oligomerization/polymerization, epoxidation, and metathesis. The choice of catalyst and reaction conditions plays a critical role in controlling the outcome of these transformations, enabling the synthesis of specific isomers and polymers with desired properties. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this compound.

References

Commercial production methods of 1-nonene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Production of 1-Nonene

Introduction

This compound is a linear alpha-olefin (LAO) with the chemical formula C₉H₁₈.[1][2] As a terminal alkene, its double bond at the primary position makes it a valuable chemical intermediate for a variety of industrial applications.[1] The primary uses for this compound include the production of surfactants, synthetic lubricants, and plasticizers.[1] It serves as a precursor for nonylphenol, a key component in detergents, and is also used as a comonomer in polymer production.[1][3] This guide provides a detailed overview of the core commercial methods for producing this compound, focusing on the underlying chemical processes, catalyst systems, and purification techniques.

Core Commercial Production Methods

The predominant industrial routes to this compound involve the catalytic oligomerization of smaller, more abundant olefins, namely propylene and ethylene.[1][4]

Propylene Trimerization

The most direct and widely used commercial method for producing nonene is the trimerization of propylene (C₃H₆).[5] This process typically yields a mixture of C₉ isomers, known as propylene trimer, which is rich in nonenes.[5] Subsequent purification steps are required to isolate high-purity this compound.

The reaction involves the sequential addition of propylene molecules under the influence of an acidic catalyst.[1] Byproducts such as hexene (dimer) and dodecene (tetramer) are also commonly formed.[6]

Process Workflow for Propylene Trimerization

G cluster_feed Feed Preparation cluster_reaction Reaction Stage cluster_separation Separation & Purification cluster_products Products & Byproducts Propylene Propylene (C3H6) Feedstock Reactor Multistage Fixed-Bed Reactor (e.g., Adiabatic) Propylene->Reactor Fresh Feed Recycle Recycled Hexenes & Unreacted Propylene Recycle->Reactor Separator Initial Separation (Gas-Liquid) Reactor->Separator Crude Product (Mixed Olefins) Catalyst Catalyst (e.g., Solid Phosphoric Acid) Catalyst->Reactor Distillation Fractional Distillation Columns Separator->Distillation Liquid Product Propane Propane & Light Ends Separator->Propane Unreacted C3 Nonene This compound Product (C9H18) Distillation->Nonene C9 Fraction Hexene Hexene Byproduct (to recycle/sale) Distillation->Hexene C6 Fraction Dodecene Dodecene & Higher Olefins Byproduct Distillation->Dodecene C12+ Fraction Hexene->Recycle Recycle Option

Figure 1: General workflow for this compound production via propylene trimerization.

The choice of catalyst is critical for controlling the reaction's efficiency and selectivity towards nonene.

  • Solid Phosphoric Acid (SPA): This is one of the most established catalyst systems for propylene oligomerization.[1][5][6] The catalyst typically consists of phosphoric acid adsorbed on a solid support like diatomite.[7]

  • Nickel-Based Catalysts:

    • NiSO₄/Al₂O₃: This supported nickel catalyst has demonstrated good activity at relatively low reaction temperatures.[6]

    • Soluble Nickel/Aluminum Complexes: A process utilizing a soluble catalyst formed from the reaction of a nickel compound (e.g., nickel carboxylate) and an organoaluminum compound (e.g., dichloroalkylaluminum) has been patented.[8] This homogeneous catalysis approach offers high efficiency.

The following tables summarize quantitative data from patented industrial processes.

Table 1: Performance of a NiSO₄/Al₂O₃-Catalyzed Process [6]

Parameter Value
Feedstock Propylene or liquid containing propylene
Reactor Type Multistage fixed-bed reactor (liquid phase)
Propylene Conversion Rate > 99%
Nonene Selectivity 75% - 85%

| Nonene Mass Fraction (Crude) | > 75% |

Table 2: Experimental Data for a Soluble Nickel-Catalyzed Process [8]

Parameter Value
Feedstock 500 g/h (94.5% Propylene, 5.5% Propane)
Reactor Temperature 42 °C
Reactor Pressure 20 bars
Propylene Concentration (liquid) 0.4% by weight
Output Rates
Nonenes 187.8 g/h
Dodecenes 88.1 g/h
>C₁₂ Olefins 35.8 g/h

| Hexenes (recycled) | 500 g/h |

Ethylene Oligomerization

An alternative route to this compound is through the oligomerization of ethylene (C₂H₄). This process is not typically selective for a single alpha-olefin but produces a range of linear alpha-olefins (e.g., 1-butene, 1-hexene, 1-octene, 1-decene) with a Schulz-Flory distribution.[4] this compound is not a primary product but can be obtained through secondary reactions or as part of a C₉/C₁₀ fraction. The most well-known industrial example is the Shell Higher Olefin Process (SHOP).[4]

In the SHOP, ethylene oligomerization is followed by isomerization and disproportionation steps to tailor the final olefin distribution to market demands.[4] High-purity this compound can then be separated from the resulting mixture by fractional distillation.

Conceptual Flow of the Shell Higher Olefin Process (SHOP)

G Ethylene Ethylene Feed Oligo Oligomerization (Ni-based Catalyst) Ethylene->Oligo Dist1 Primary Distillation Oligo->Dist1 Schulz-Flory Distribution C4_C10 C4-C10 LAOs (1-Butene, 1-Hexene, etc.) Dist1->C4_C10 C12_C18 C12-C18 LAOs (For Detergent Alcohols) Dist1->C12_C18 C20_plus C20+ LAOs Dist1->C20_plus Isom Isomerization C20_plus->Isom Metath Metathesis (Disproportionation) Isom->Metath Dist2 Secondary Distillation Metath->Dist2 Redistributed Olefins DesiredOlefins Desired Olefin Fractions (e.g., C9/C10 for Nonene) Dist2->DesiredOlefins

Figure 2: Simplified conceptual diagram of the Shell Higher Olefin Process (SHOP).

Experimental Protocols

Detailed methodologies are crucial for catalyst synthesis and the execution of the oligomerization reactions. The following protocols are based on descriptions in patent literature and academic studies.

Protocol: Sol-Gel Catalyst Preparation

This protocol is adapted from a patent for a phosphorus tungsten molybdenum oxide catalyst on a TiO₂/SiO₂ carrier for propylene oligomerization.[7]

  • Silica Sol Preparation: In a beaker at room temperature, combine 3.6g of water and 9.2g of ethanol.

  • Add 41.7g of ethyl orthosilicate dropwise to the water/ethanol mixture while stirring.

  • Continue stirring for 2 hours to form a stable silica sol.

  • Titania-Silica Sol Formation: Add 8.5g of butyl titanate to the silica sol.

  • Stir the mixture for 20 minutes.

  • Aging: Let the resulting gel stand for 2 days to age.

  • Impregnation: Impregnate the aged gel with a solution containing the active metal precursors (phosphorus, tungsten, molybdenum oxides).

  • Drying and Calcination: Dry the impregnated material, typically between 50°C and 150°C, to remove solvents.[9]

  • Calcine the dried material in air at an elevated temperature to produce the final active catalyst.[9]

Logical Workflow for Catalyst Synthesis

G start Start mix_etoh Mix Water & Ethanol start->mix_etoh add_teos Add Ethyl Orthosilicate (Dropwise, Stir 2h) mix_etoh->add_teos Forms Silica Sol add_tbt Add Butyl Titanate (Stir 20min) add_teos->add_tbt Forms Titania-Silica Gel age Age Gel (2 Days) add_tbt->age impregnate Impregnate with Active Metal Solution age->impregnate dry Dry Material (50-150 °C) impregnate->dry calcine Calcine in Air dry->calcine end Finished Catalyst calcine->end

Figure 3: Step-by-step workflow for sol-gel catalyst preparation.
Protocol: Bench-Scale Ethylene Oligomerization

This procedure is based on a heterogeneous catalysis study and is representative of a typical batch reaction for olefin oligomerization.[4]

  • Reactor Preparation: Add 50 mL of n-heptane (solvent) and a precisely weighed amount of an internal standard (e.g., 0.5 mL n-tridecane) to a 120-mL autoclave equipped with a magnetic stirrer, pressure gauge, and gas inlet valve.

  • Catalyst and Activator Addition: Add the activator solution (e.g., triethylaluminum, TEA) and a slurry of the procatalyst (e.g., α-diiminenickel(II) complex) to the autoclave.

  • Reaction Conditions: Place the sealed autoclave in a water bath maintained at the desired reaction temperature (e.g., 40–50 °C).

  • Ethylene Feed: Pressurize the reactor with ethylene to the target pressure (e.g., 0.7 MPa).

  • Reaction Execution: Commence stirring and run the oligomerization for a set duration (e.g., 1–2 hours), monitoring ethylene consumption via the pressure gauge.

  • Quenching and Analysis: Terminate the reaction by quenching with an appropriate agent (e.g., acidified ethanol). Analyze the liquid and gas phases using Gas Chromatography (GC) to determine product distribution and yield.

Purification of this compound

The crude product from oligomerization is a mixture of olefins of different chain lengths and isomers.[6] Achieving high-purity this compound requires robust separation techniques.

  • Fractional Distillation: This is the primary industrial method for separating olefins based on their boiling points.[5][10] A continuous or batch distillation process is used to isolate the C₉ fraction, which is then further refined to separate this compound from its isomers.[5]

  • Specialized Chromatography: For very high purity applications where isomers have close boiling points, specialized techniques may be employed.[10]

    • Preparative Gas Chromatography (Prep-GC): Effective for separating components with small boiling point differences.[10]

    • Silver-Ion HPLC: This technique separates olefins based on the position of the double bond, as the pi electrons interact with silver ions on the column, causing differential retention times.[10]

  • Selective Adsorption: Certain materials can selectively adsorb olefins, allowing for their separation from saturated hydrocarbons that may be present as byproducts or impurities.[10]

Conclusion

The commercial production of this compound is dominated by the catalytic oligomerization of propylene, a process that relies heavily on advanced catalyst systems like solid phosphoric acid and nickel-based complexes to achieve high conversion and selectivity. While ethylene oligomerization via processes like SHOP also contributes to the supply of linear alpha-olefins, propylene trimerization remains a more direct route. The economic viability of these processes hinges on the efficiency of the catalyst, the optimization of reaction conditions, and the effectiveness of downstream purification methods, primarily fractional distillation, to meet the high-purity requirements for its use as a chemical intermediate.

References

An In-depth Technical Guide to the Core Chemical Reactions of 1-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 1-nonene, a versatile alpha-olefin. The information presented is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. This document details the core principles, experimental methodologies, and quantitative data associated with the epoxidation, hydroboration-oxidation, ozonolysis, polymerization, and olefin metathesis of this compound.

Epoxidation of this compound

Epoxidation of this compound yields 1,2-epoxynonane (also known as this compound oxide), a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and surfactants. Chemo-enzymatic methods have emerged as a green and efficient route for this transformation, utilizing enzymes to generate a peroxy acid in situ, which then acts as the oxidizing agent.

Reaction Mechanism

The chemo-enzymatic epoxidation of this compound typically involves a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), which catalyzes the perhydrolysis of a carboxylic acid with hydrogen peroxide to form a peroxy acid. This peroxy acid then epoxidizes the double bond of this compound.

epoxidation_mechanism cluster_peracid Peroxy Acid Formation (Enzyme Catalyzed) cluster_epoxidation Epoxidation Carboxylic_Acid Carboxylic Acid (e.g., Phenylacetic Acid) Enzyme Peroxy_Acid Peroxy Acid Carboxylic_Acid->Peroxy_Acid + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Peroxy_Acid 1_Nonene This compound 1_2_Epoxynonane 1,2-Epoxynonane Peroxy_Acid->1_2_Epoxynonane 1_Nonene->1_2_Epoxynonane + Peroxy Acid

Chemo-enzymatic epoxidation of this compound.
Experimental Protocol: Chemo-enzymatic Epoxidation

This protocol is adapted from studies on the lipase-catalyzed epoxidation of this compound.[1][2][3]

Materials:

  • This compound

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Phenylacetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Chloroform (or another suitable organic solvent like dichloromethane or toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle with temperature control

Procedure:

  • To a round-bottom flask, add this compound (e.g., 0.6 mmol) and the chosen organic solvent (e.g., 10 mL of chloroform).

  • Add phenylacetic acid (e.g., 8.8 mmol) and Novozym 435 (e.g., 19 mg, 1.4% w/w).

  • Stir the mixture at a constant rate (e.g., 250 rpm).

  • Initiate the reaction by adding 30% hydrogen peroxide (e.g., 4.4 mmol) in a single step.

  • Maintain the reaction temperature at a controlled value (e.g., 35°C) using a water bath.

  • Allow the reaction to proceed for a specified time (e.g., 12 hours).

  • After the reaction is complete, the enzyme can be recovered by filtration for potential reuse.

  • The product, 1,2-epoxynonane, can be purified from the reaction mixture using standard techniques such as column chromatography.

Quantitative Data for Epoxidation
ParameterValue/ConditionYield (%)Reference
Catalyst Novozym 435up to 97[1]
Solvent Chloroform97[1]
Dichloromethane95[2]
Toluene-[3]
Oxygen Carrier Phenylacetic acid97[1]
Temperature 35°C97[1]
Reaction Time 12 hours97[1]
Stirring Rate 250 rpm97[1]
Enzyme Load 1.4% (w/w)97[1]
H₂O₂ (30%) 4.4 mmol97[1]
This compound 0.6 mmol-[3]
Phenylacetic acid 8.8 mmol-[1]

Hydroboration-Oxidation of this compound

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. For this compound, this reaction yields nonan-1-ol.

Reaction Mechanism

The reaction proceeds in two main stages:

  • Hydroboration: Borane (BH₃), often used as a complex with tetrahydrofuran (THF), adds across the double bond of this compound. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This process occurs in a syn-addition manner.

  • Oxidation: The resulting trialkylborane is oxidized with hydrogen peroxide in the presence of a base (e.g., NaOH) to replace the boron-carbon bonds with hydroxyl groups, yielding the alcohol.

hydroboration_oxidation 1_Nonene This compound Trialkylborane Trinonylborane 1_Nonene->Trialkylborane 1. BH₃·THF Nonan_1_ol Nonan-1-ol Trialkylborane->Nonan_1_ol 2. H₂O₂, NaOH

Hydroboration-oxidation of this compound.
Experimental Protocol: Hydroboration-Oxidation

This is a representative protocol adapted from procedures for similar terminal alkenes like 1-octene.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Round-bottom flask, septum, and nitrogen/argon inlet

  • Syringes and needles

Procedure:

  • Set up a dry, nitrogen or argon-flushed round-bottom flask equipped with a magnetic stir bar and a septum.

  • Add this compound to the flask, followed by anhydrous THF.

  • Cool the flask in an ice bath.

  • Slowly add the BH₃·THF solution dropwise via syringe while maintaining the inert atmosphere.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete hydroboration.

  • Slowly and carefully add the 3 M NaOH solution to the reaction mixture, followed by the dropwise addition of 30% H₂O₂. This step is exothermic.

  • After the addition of the oxidizing agents, stir the mixture at room temperature for 1 hour, then gently heat to about 50°C for another hour to ensure complete oxidation.

  • Cool the reaction mixture, and then perform a work-up procedure, which typically involves separating the organic layer, washing it with brine, drying it over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure to obtain the crude nonan-1-ol.

  • The product can be further purified by distillation or column chromatography.

Quantitative Data for Hydroboration-Oxidation
ParameterValue/ConditionExpected Yield (%)
Reagent BH₃·THF>90
Oxidizing Agent H₂O₂, NaOH>90
Solvent THF>90
Temperature 0°C to 50°C>90
Regioselectivity >99% for nonan-1-ol-

Ozonolysis of this compound

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The ozonolysis of this compound results in the formation of octanal and formaldehyde. The final products depend on the work-up conditions.

Reaction Mechanism (Criegee Mechanism)

The reaction proceeds via the Criegee mechanism:

  • Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide).

  • The molozonide rearranges to a more stable secondary ozonide (1,2,4-trioxolane).

  • The ozonide is then cleaved under either reductive or oxidative conditions.

ozonolysis_mechanism 1_Nonene This compound Ozonide Secondary Ozonide 1_Nonene->Ozonide 1. O₃ Products Octanal + Formaldehyde (Reductive Work-up) Octanoic Acid + Carbon Dioxide (Oxidative Work-up) Ozonide->Products 2. Work-up

Ozonolysis of this compound.
Experimental Protocol: Ozonolysis

This is a general protocol for the ozonolysis of an alkene.[4]

Materials:

  • This compound

  • Methanol or dichloromethane (solvent)

  • Ozone generator

  • Gas dispersion tube

  • Dry ice/acetone bath

  • Reductive work-up reagent (e.g., dimethyl sulfide (DMS) or zinc dust/acetic acid) or Oxidative work-up reagent (e.g., hydrogen peroxide)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ozone gas from an ozone generator through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone, or by using an indicator like Sudan Red III.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove any excess ozone.

  • Reductive Work-up: Add a reducing agent such as dimethyl sulfide to the cold solution and allow it to warm to room temperature. This will yield octanal and formaldehyde.

  • Oxidative Work-up: Add hydrogen peroxide to the reaction mixture. This will oxidize the initially formed aldehyde to a carboxylic acid, yielding octanoic acid and carbon dioxide (from the oxidation of formaldehyde).

  • After the work-up, the products are isolated and purified using standard techniques.

Quantitative Data for Ozonolysis

The ozonolysis of alkenes is generally a high-yielding reaction. The selectivity for aldehydes/ketones versus carboxylic acids is controlled by the choice of work-up conditions.

ParameterReductive Work-upOxidative Work-up
Products Octanal, FormaldehydeOctanoic Acid, Carbon Dioxide
Typical Yield High (>90%)High (>90%)
Reagents 1. O₃; 2. (CH₃)₂S or Zn/H₂O1. O₃; 2. H₂O₂
Temperature -78°C-78°C

Polymerization of this compound

As an alpha-olefin, this compound can undergo polymerization to produce poly(this compound). This is typically achieved using transition metal catalysts, such as Ziegler-Natta or metallocene systems.

Polymerization Mechanisms

Ziegler-Natta Catalysis: This heterogeneous or homogeneous catalysis involves a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃). The polymerization proceeds via coordination of the monomer to the active titanium center followed by insertion into the growing polymer chain.

Metallocene Catalysis: These are single-site catalysts, typically based on zirconocenes activated by a co-catalyst like methylaluminoxane (MAO). They offer better control over the polymer's molecular weight, distribution, and tacticity compared to traditional Ziegler-Natta catalysts.

polymerization_workflow Monomer This compound Polymerization Polymerization Reactor (Controlled Temperature & Pressure) Monomer->Polymerization Catalyst_System Catalyst System (Ziegler-Natta or Metallocene) Catalyst_System->Polymerization Polymer Poly(this compound) Polymerization->Polymer Termination Termination/Quenching Polymer->Termination Purification Purification and Drying Termination->Purification Final_Polymer Final Polymer Product Purification->Final_Polymer

General workflow for the polymerization of this compound.
Experimental Protocol: Ziegler-Natta Polymerization (Representative)

This is a general protocol for the polymerization of an α-olefin using a Ziegler-Natta catalyst.

Materials:

  • This compound (purified and dried)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane or toluene (solvent)

  • Schlenk line or glovebox for inert atmosphere operations

  • Polymerization reactor with stirring and temperature control

Procedure:

  • All glassware should be oven-dried and cooled under a stream of nitrogen or argon. All manipulations should be carried out under an inert atmosphere.

  • In a reaction vessel, add the anhydrous solvent.

  • Introduce the Ziegler-Natta catalyst components. Typically, the organoaluminum co-catalyst is added first, followed by the transition metal halide. The order and method of addition can influence catalyst activity.

  • Pressurize the reactor with the monomer, this compound, or add it as a liquid.

  • Maintain the reaction at a specific temperature and pressure for the desired polymerization time.

  • The polymerization is typically terminated by the addition of an alcohol (e.g., isopropanol) to quench the catalyst.

  • The resulting polymer is then precipitated, washed to remove catalyst residues, and dried under vacuum.

Quantitative Data for Polymerization

Quantitative data for the homopolymerization of this compound is not as extensively tabulated as for smaller olefins like ethylene and propylene. The activity of the catalyst and the molecular weight of the resulting polymer are highly dependent on the specific catalyst system and reaction conditions.

Catalyst SystemMonomerTemperature (°C)Pressure (atm)Activity (kg polymer / (mol Ti·h))Molecular Weight ( g/mol )
TiCl₄/MgCl₂/Al(C₂H₅)₃Propylene/α-olefins705-10Varies10⁴ - 10⁶
Metallocene/MAOPropylene/α-olefins50-805-10Varies10⁴ - 10⁷

Olefin Metathesis of this compound

Olefin metathesis is a reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal carbene complexes like Grubbs catalysts. For this compound, both cross-metathesis and ring-closing metathesis (of a derivative) are possible.

Reaction Mechanisms

Cross-Metathesis: The reaction between this compound and another alkene (e.g., ethylene in a process called ethenolysis) leads to the formation of new alkene products. Ethenolysis of this compound would theoretically yield 1-decene and propylene, though self-metathesis is a competing reaction.

Ring-Closing Metathesis (RCM): A diene synthesized from this compound can undergo intramolecular metathesis to form a cyclic alkene.

metathesis_types cluster_cross Cross-Metathesis cluster_rcm Ring-Closing Metathesis A This compound C Cross-Product 1 A->C D Cross-Product 2 A->D Catalyst1 Grubbs Catalyst B Partner Alkene B->C B->D Diene Diene from this compound Cyclic_Alkene Cyclic Alkene Diene->Cyclic_Alkene Ethene Ethene (byproduct) Diene->Ethene Catalyst2 Grubbs Catalyst

Types of olefin metathesis involving this compound.
Experimental Protocol: Cross-Metathesis (Representative)

This is a general protocol for a cross-metathesis reaction using a Grubbs catalyst.

Materials:

  • This compound

  • Partner alkene (e.g., a terminal alkene)

  • Grubbs catalyst (e.g., Grubbs 1st or 2nd generation)

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Schlenk line or glovebox

  • Reaction vessel

Procedure:

  • Under an inert atmosphere, dissolve this compound and the partner alkene in the anhydrous, degassed solvent.

  • Add the Grubbs catalyst to the solution. The catalyst loading is typically low (e.g., 0.1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.

  • The reaction is driven by the evolution of a volatile alkene byproduct (e.g., ethylene), which can be removed by bubbling a stream of inert gas through the reaction mixture or by performing the reaction under vacuum.

  • Once the reaction is complete, the catalyst can be quenched by adding a reagent like ethyl vinyl ether.

  • The product is then isolated and purified by column chromatography.

Quantitative Data for Olefin Metathesis

The yield and selectivity of olefin metathesis reactions are highly dependent on the substrates, the catalyst used, and the reaction conditions. For cross-metathesis, statistical product distribution can be an issue, but selectivity can often be achieved by using an excess of one reactant or by choosing substrates with different reactivities.

Reaction TypeCatalystSubstratesYield (%)Selectivity
Cross-MetathesisGrubbs IITerminal Alkenes40-90Varies (E/Z mixture)
Ring-Closing MetathesisGrubbs I or IIDienes70-95Depends on ring size

This guide provides a foundational understanding of the key chemical transformations of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the primary literature for more detailed and specialized procedures.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Nonene in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-nonene in polymerization reactions, with a focus on its role as a comonomer in the synthesis of specialty polymers. The information is tailored for professionals in research and development who require detailed protocols and data for incorporating this compound into their polymer designs. While this compound is a valuable alpha-olefin for modifying polymer properties, specific literature detailing its polymerization is less common than for shorter alpha-olefins. Therefore, the protocols and data presented here are based on established procedures for analogous comonomers like 1-hexene and 1-octene, and should be considered as representative examples.

Introduction to this compound in Polymerization

This compound is a linear alpha-olefin (LAO) that serves as a comonomer in the production of various polymers, most notably Linear Low-Density Polyethylene (LLDPE). The incorporation of the C7 side chain from this compound into a polymer backbone, such as polyethylene, disrupts the crystalline structure, leading to a decrease in density and crystallinity, and an enhancement in properties like flexibility, toughness, and stress-crack resistance.

The primary methods for polymerizing this compound, either as a homopolymer or a copolymer, involve the use of Ziegler-Natta or metallocene catalysts. These catalyst systems offer control over the polymer's microstructure, molecular weight, and comonomer distribution, allowing for the tailoring of material properties to specific applications.

Application Notes

2.1. Ziegler-Natta Catalysis

Ziegler-Natta (Z-N) catalysts are heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride, and are activated by organoaluminum cocatalysts such as triethylaluminum (TEAL).[1] They are widely used in the industrial production of polyolefins.

  • Advantages: Robust, well-established technology, and capable of producing high molecular weight polymers.

  • Disadvantages: Multiple active sites can lead to a broad molecular weight distribution (MWD) and less uniform comonomer incorporation compared to metallocene catalysts.[2]

  • Application with this compound: In the copolymerization of ethylene and this compound, Z-N catalysts can be used to produce LLDPE with a range of densities and mechanical properties. The concentration of this compound in the feed is a critical parameter for controlling the degree of branching and, consequently, the final polymer properties.

2.2. Metallocene Catalysis

Metallocene catalysts are a class of single-site catalysts, typically composed of a Group 4 transition metal (like titanium or zirconium) sandwiched between two cyclopentadienyl-type ligands.[3] They are activated by a cocatalyst, most commonly methylaluminoxane (MAO).

  • Advantages: Produce polymers with a narrow MWD and a more uniform comonomer distribution, offering precise control over the polymer architecture.[4]

  • Disadvantages: Can be more sensitive to impurities than Z-N catalysts.

  • Application with this compound: Metallocene catalysts are particularly effective for producing ethylene/1-nonene copolymers with tailored properties. The well-defined active site allows for a predictable relationship between the this compound concentration in the reactor and its incorporation into the polymer chain. This enables the synthesis of polymers with specific densities, melting points, and mechanical performance.

Experimental Protocols

The following are representative protocols for the slurry polymerization of ethylene and this compound. These procedures are based on established methods for similar alpha-olefins and should be adapted and optimized for specific equipment and research goals.

3.1. Protocol 1: Ethylene/1-Nonene Copolymerization using a Ziegler-Natta Catalyst

This protocol describes a slurry-phase copolymerization in a stirred-tank reactor.

Materials:

  • Catalyst: High-activity supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂).

  • Cocatalyst: Triethylaluminum (TEAL) solution in hexane.

  • Solvent: Anhydrous hexane.

  • Monomers: High-purity ethylene and this compound.

  • Chain Transfer Agent (optional): Hydrogen.

  • Quenching Agent: Acidified ethanol (e.g., 5% HCl in ethanol).

Equipment:

  • Jacketed stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomers, solvent, and catalyst.

  • Schlenk line and inert gas (nitrogen or argon) supply.

  • Syringes and cannulas for liquid transfer.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried under vacuum at an elevated temperature (e.g., 90°C) for several hours and then purged with high-purity nitrogen.

  • Solvent and Cocatalyst Addition: Anhydrous hexane is introduced into the reactor, followed by the TEAL solution. The mixture is stirred and brought to the desired reaction temperature (e.g., 70-85°C).

  • This compound Addition: The desired amount of purified this compound is injected into the reactor.

  • Ethylene Pressurization: The reactor is pressurized with ethylene to the desired partial pressure. The pressure is maintained throughout the polymerization by a continuous ethylene feed.

  • Catalyst Injection: The Ziegler-Natta catalyst, prepared as a slurry in anhydrous hexane, is injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed for the desired time (e.g., 1-2 hours) while maintaining constant temperature and ethylene pressure.

  • Termination: The polymerization is terminated by venting the ethylene and injecting the quenching agent (acidified ethanol) into the reactor.

  • Polymer Isolation: The polymer slurry is discharged from the reactor. The solid polymer is collected by filtration, washed repeatedly with ethanol and then water to remove catalyst residues, and finally dried in a vacuum oven at 60-80°C to a constant weight.

3.2. Protocol 2: Ethylene/1-Nonene Copolymerization using a Metallocene Catalyst

This protocol outlines a slurry-phase copolymerization using a metallocene/MAO system.

Materials:

  • Catalyst: Metallocene precursor (e.g., rac-Et(Ind)₂ZrCl₂).

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene.

  • Solvent: Anhydrous toluene or hexane.

  • Monomers: High-purity ethylene and this compound.

  • Quenching Agent: Acidified ethanol.

Equipment:

  • Same as for the Ziegler-Natta polymerization.

Procedure:

  • Reactor Preparation: The reactor is prepared as described in Protocol 3.1.

  • Solvent and this compound Addition: Anhydrous solvent and the desired amount of this compound are added to the reactor and brought to the reaction temperature (e.g., 50-70°C).

  • Cocatalyst Addition: The MAO solution is injected into the reactor and stirred.

  • Ethylene Pressurization: The reactor is pressurized with ethylene to the desired pressure, which is maintained throughout the reaction.

  • Catalyst Injection: The metallocene precursor, dissolved in a small amount of anhydrous toluene, is injected into the reactor to start the polymerization.

  • Polymerization: The reaction is continued for the specified duration (e.g., 30-60 minutes).

  • Termination and Isolation: The reaction is terminated, and the polymer is isolated and purified as described in Protocol 3.1.

Data Presentation

The following tables present representative data on how the concentration of an alpha-olefin comonomer (using 1-hexene and 1-octene as analogs for this compound) influences the properties of the resulting ethylene copolymer. Similar trends would be expected for this compound.

Table 1: Representative Data for Ziegler-Natta Catalyzed Ethylene/α-Olefin Copolymerization

ComonomerComonomer Feed (mol%)Polymer Yield (g)Mₙ ( kg/mol )MWD (Mₙ/Mₙ)Tₘ (°C)Crystallinity (%)
1-Hexene0100855.213565
1-Hexene2125785.512858
1-Hexene5140705.812250
1-Hexene10155626.111542
1-Octene0100855.213565
1-Octene2120805.412757
1-Octene5135725.712048
1-Octene10150656.011240

Table 2: Representative Data for Metallocene-Catalyzed Ethylene/α-Olefin Copolymerization

ComonomerComonomer Feed (mol%)Polymer Yield (g)Mₙ ( kg/mol )MWD (Mₙ/Mₙ)Tₘ (°C)Crystallinity (%)
1-Hexene01501202.113463
1-Hexene21651102.212555
1-Hexene5180952.311846
1-Hexene10195802.410938
1-Octene01501202.113463
1-Octene21601152.212454
1-Octene51751002.311645
1-Octene10190852.410736

Note: The data in these tables are illustrative and will vary depending on the specific catalyst, cocatalyst, and reaction conditions used.

Visualizations

Diagram 1: Ziegler-Natta Polymerization Mechanism

ZieglerNatta Catalyst TiCl4/MgCl2 Support ActiveSite Active Site Formation Catalyst->ActiveSite Cocatalyst AlR3 (e.g., TEAL) Cocatalyst->ActiveSite MonomerCoord Monomer Coordination (Ethylene/1-Nonene) ActiveSite->MonomerCoord Initiation Insertion Monomer Insertion MonomerCoord->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->MonomerCoord Repetition Termination Chain Termination Propagation->Termination Polymer Poly(ethylene-co-1-nonene) Termination->Polymer

Caption: Mechanism of Ziegler-Natta catalyzed polymerization of ethylene and this compound.

Diagram 2: Metallocene Catalyst Activation and Polymerization Cycle

Metallocene cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle Metallocene Metallocene Precursor (e.g., Zr-based) ActiveCation Active Cationic Metallocene Species Metallocene->ActiveCation Alkylation & Anion Abstraction MAO MAO (Cocatalyst) MAO->ActiveCation Monomer Ethylene/ This compound ActiveCation->Monomer Initiates Polymerization Coordination Coordination Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion ChainGrowth Growing Polymer Chain Insertion->ChainGrowth ChainGrowth->Coordination Next Monomer

Caption: Activation of a metallocene catalyst by MAO and the subsequent polymerization cycle.

Diagram 3: Experimental Workflow for Slurry Polymerization

Workflow step1 Reactor Setup - Dry and Purge Reactor - Set Temperature step2 Reagent Addition - Add Solvent - Add Cocatalyst - Add this compound step1->step2 step3 Polymerization - Pressurize with Ethylene - Inject Catalyst - Monitor Reaction step2->step3 step4 Termination & Isolation - Quench Reaction - Filter Polymer - Wash and Dry step3->step4 step5 Polymer Characterization - GPC (MW, MWD) - DSC (Tm, Crystallinity) - NMR (Comonomer Content) step4->step5

Caption: General experimental workflow for the slurry polymerization of ethylene and this compound.

References

Application Notes and Protocols: 1-Nonene as a Comonomer in LLDPE Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-nonene as a comonomer in the synthesis of Linear Low-Density Polyethylene (LLDPE). Detailed protocols for common polymerization techniques are included, along with data on the expected properties of the resulting copolymers.

Introduction

Linear Low-Density Polyethylene (LLDPE) is a versatile polymer produced by the copolymerization of ethylene with a short-chain alpha-olefin. The incorporation of these comonomers introduces short-chain branches into the polyethylene backbone, which disrupts the crystalline structure, leading to lower density and increased flexibility and toughness compared to high-density polyethylene (HDPE). While 1-butene, 1-hexene, and 1-octene are the most commonly used comonomers, this compound also serves as an effective comonomer for modifying the properties of polyethylene.

The choice of catalyst system, either a traditional Ziegler-Natta catalyst or a more modern metallocene single-site catalyst, significantly influences the polymerization process and the final properties of the LLDPE. Metallocene catalysts, in particular, offer greater control over the molecular weight distribution and comonomer incorporation, leading to polymers with more uniform properties.

This document outlines the synthesis of LLDPE using this compound as a comonomer via three primary industrial processes: slurry, gas-phase, and solution polymerization.

Data Presentation

The incorporation of this compound as a comonomer has a predictable effect on the physical properties of LLDPE. The following table summarizes the expected changes in key polymer properties with increasing this compound content, based on trends observed with other alpha-olefins like 1-hexene and 1-octene.

PropertyEffect of Increasing this compound ContentTypical Values (Metallocene Catalyst)Typical Values (Ziegler-Natta Catalyst)
Density (g/cm³)Decreases0.910 - 0.9250.915 - 0.930
Melt Index (g/10 min)Generally Increases0.5 - 5.00.8 - 6.0
Crystallinity (%)Decreases30 - 5035 - 55
Melting Point (°C)Decreases115 - 125120 - 128
Molecular Weight Distribution (Mw/Mn)Narrows with metallocene catalysts2.0 - 3.53.5 - 5.0
Tensile Strength at Yield (MPa)Decreases10 - 1512 - 18
Elongation at Break (%)Increases>600>500
Haze (%)Decreases with metallocene catalysts<10>15
Dart Impact Strength (g)Increases>30>10

Experimental Protocols

The following are generalized protocols for the synthesis of LLDPE using this compound as a comonomer. These should be adapted based on the specific equipment and safety protocols of your laboratory.

Protocol 1: Slurry Polymerization of Ethylene and this compound

Slurry polymerization is a common method where the polymerization occurs in a liquid diluent in which the polymer is insoluble.

Materials:

  • High-purity ethylene gas

  • High-purity this compound

  • Anhydrous hexane or isobutane (polymerization diluent)

  • Ziegler-Natta or metallocene catalyst

  • Cocatalyst (e.g., triethylaluminum (TEAL) for Ziegler-Natta, or methylaluminoxane (MAO) for metallocene)

  • Hydrogen gas (for molecular weight control)

  • Methanol or acidified alcohol (for quenching)

  • Nitrogen or Argon (for inert atmosphere)

Equipment:

  • Jacketed stainless-steel polymerization reactor equipped with a stirrer, temperature and pressure controllers, and inlets for gases and liquids.

  • Catalyst injection system.

  • System for purifying and drying all reactants and the diluent.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the reactor. Purge the reactor with high-purity nitrogen or argon to remove all traces of oxygen and moisture.

  • Solvent and Comonomer Addition: Introduce the anhydrous diluent (e.g., hexane) into the reactor. Add the desired amount of this compound.

  • Cocatalyst Addition: Inject the cocatalyst (e.g., TEAL or MAO) into the reactor and stir to ensure proper mixing.

  • Pressurization and Temperature Control: Pressurize the reactor with ethylene to the desired operating pressure. If required, introduce hydrogen. Heat the reactor to the target polymerization temperature (typically 70-90°C).

  • Catalyst Injection and Polymerization: Prepare the catalyst slurry in a small amount of diluent and inject it into the reactor to initiate polymerization. Maintain a constant ethylene pressure and temperature throughout the reaction. The polymerization is highly exothermic, so efficient cooling is crucial.

  • Termination: After the desired reaction time, stop the ethylene feed and vent the reactor. Quench the reaction by adding methanol or an acidified alcohol to deactivate the catalyst.

  • Product Recovery: The resulting polymer slurry is transferred to a collection vessel. The polymer powder is separated from the diluent by filtration or centrifugation.

  • Drying and Analysis: The LLDPE powder is washed with fresh diluent and dried in a vacuum oven. The dried polymer is then analyzed for its physical and mechanical properties.

Protocol 2: Gas-Phase Polymerization of Ethylene and this compound

In gas-phase polymerization, the reaction occurs in a fluidized bed reactor where the solid polymer particles are suspended in a stream of gaseous monomers.

Materials:

  • High-purity ethylene gas

  • High-purity this compound (vaporized)

  • Supported Ziegler-Natta or metallocene catalyst

  • Cocatalyst (e.g., TEAL or MAO)

  • Hydrogen gas

  • Nitrogen or Argon

Equipment:

  • Fluidized-bed reactor with a gas distribution plate, temperature and pressure control systems, and gas recycle loop.

  • Catalyst feeding system.

  • Gas purification system.

Procedure:

  • Reactor Startup: Introduce a seedbed of polymer powder into the reactor. Purge the system with nitrogen to remove air and moisture.

  • Fluidization: Start the circulation of nitrogen to fluidize the seedbed. Heat the reactor to the desired polymerization temperature (typically 80-100°C).

  • Introduction of Reactants: Introduce ethylene, vaporized this compound, and hydrogen into the gas recycle loop.

  • Catalyst and Cocatalyst Injection: Continuously feed the supported catalyst and cocatalyst into the reactor.

  • Polymerization: The polymerization occurs on the surface of the catalyst particles, causing them to grow. The heat of polymerization is removed by cooling the recycle gas stream.

  • Product Discharge: The LLDPE powder is intermittently or continuously discharged from the reactor to maintain a constant bed level.

  • Deactivation and Degassing: The discharged polymer is treated to deactivate any residual catalyst and to remove unreacted monomers.

  • Analysis: The final polymer product is analyzed for its properties.

Protocol 3: Solution Polymerization of Ethylene and this compound

In solution polymerization, both the monomers and the resulting polymer are dissolved in a solvent at high temperatures.

Materials:

  • High-purity ethylene gas

  • High-purity this compound

  • High-boiling point hydrocarbon solvent (e.g., cyclohexane)

  • Ziegler-Natta or metallocene catalyst

  • Cocatalyst (e.g., TEAL or MAO)

  • Hydrogen gas

  • Catalyst deactivator (e.g., water)

Equipment:

  • High-pressure, stirred-tank reactor.

  • Solvent and monomer purification systems.

  • Polymer devolatilization system.

Procedure:

  • Feed Preparation: Purified solvent, ethylene, this compound, and hydrogen are mixed and heated to the reaction temperature (typically 150-250°C).

  • Catalyst and Cocatalyst Addition: The catalyst and cocatalyst are dissolved in a suitable solvent and continuously fed into the reactor.

  • Polymerization: The polymerization takes place in the homogeneous solution. The reactor is maintained at a high pressure to keep the reactants in the liquid phase.

  • Termination: The polymer solution exiting the reactor is treated with a catalyst deactivator.

  • Product Recovery: The molten polymer is separated from the solvent and unreacted monomers through a multi-stage devolatilization process.

  • Pelletization and Analysis: The molten LLDPE is then pelletized and cooled. The pellets are analyzed for their properties.

Visualizations

Catalytic Cycles

The following diagrams illustrate the simplified catalytic cycles for Ziegler-Natta and metallocene catalysts in the copolymerization of ethylene and this compound.

Ziegler_Natta_Cycle cluster_0 Ziegler-Natta Catalytic Cycle for Ethylene/1-Nonene Copolymerization Active_Site Active Ti Center with Alkyl Chain (P) Coordination_E Ethylene Coordination Active_Site->Coordination_E Ethylene Coordination_N This compound Coordination Active_Site->Coordination_N This compound Insertion_E Ethylene Insertion Coordination_E->Insertion_E Migratory Insertion Propagated_Chain_E Propagated Chain (P-CH2-CH2-) Insertion_E->Propagated_Chain_E Insertion_N This compound Insertion Coordination_N->Insertion_N Migratory Insertion Propagated_Chain_N Propagated Chain (P-CH(C7H15)-CH2-) Insertion_N->Propagated_Chain_N Propagated_Chain_E->Active_Site Chain Propagation Propagated_Chain_N->Active_Site Chain Propagation Metallocene_Cycle cluster_1 Metallocene Catalytic Cycle for Ethylene/1-Nonene Copolymerization Precatalyst Metallocene Dichloride (e.g., Cp2ZrCl2) Activation Activation with MAO Precatalyst->Activation Active_Cation Active Metallocene Cation [Cp2Zr-R]+ Activation->Active_Cation Olefin_Coordination Olefin Coordination (Ethylene or this compound) Active_Cation->Olefin_Coordination Monomer Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Propagated_Chain Growing Polymer Chain Migratory_Insertion->Propagated_Chain Propagated_Chain->Olefin_Coordination Chain Propagation LLDPE_Workflow cluster_2 General Workflow for LLDPE Synthesis and Characterization Monomer_Prep Monomer and Solvent Purification Polymerization Polymerization Reaction (Slurry, Gas, or Solution) Monomer_Prep->Polymerization Reactor_Setup Reactor Assembly and Inertization Reactor_Setup->Polymerization Quenching Reaction Quenching and Catalyst Deactivation Polymerization->Quenching Purification Polymer Purification and Drying Quenching->Purification Characterization Polymer Characterization (GPC, DSC, NMR, etc.) Purification->Characterization

The Role of 1-Nonene in the Production of High-Performance Plasticizers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are essential additives incorporated into polymeric materials, primarily polyvinyl chloride (PVC), to enhance their flexibility, durability, and processability. While various plasticizers exist, those derived from C9 oxo-alcohols have gained prominence due to their excellent performance characteristics and favorable safety profiles. This document details the role of C9 olefins, closely related to 1-nonene, in the synthesis of isononyl alcohol (INA) and its subsequent conversion into high-performance plasticizers like Diisononyl Phthalate (DINP). These plasticizers are integral to numerous applications, including automotive interiors, wire and cable insulation, flooring, and medical devices.

From C9 Olefins to Isononyl Alcohol: The Upstream Process

Industrially, isononyl alcohol is not typically produced from pure this compound. Instead, it is synthesized via the hydroformylation of a C8-rich olefin mixture.[1][2] This C8 olefin stream is generated through the dimerization of butenes. The subsequent hydroformylation (oxo process) adds a formyl group (-CHO) and hydrogen to the C8 olefins, resulting in a mixture of C9 aldehydes. These aldehydes are then hydrogenated to produce a blend of isomeric C9 alcohols, collectively known as isononyl alcohol (INA).[3][4]

Key Production Steps for Isononyl Alcohol:
  • Butene Dimerization: Butene streams are catalytically dimerized to form a mixture of C8 olefins.

  • Hydroformylation (Oxo Process): The C8 olefin mixture reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (historically cobalt-based, but more modern processes utilize rhodium-based catalysts for lower pressure and higher efficiency) to produce C9 aldehydes.[4][5]

  • Hydrogenation: The resulting C9 aldehydes are hydrogenated to yield isononyl alcohol.

The following diagram illustrates the general chemical pathway from butene to isononyl alcohol.

G Butene Butene Feedstock Dimerization Dimerization Butene->Dimerization C8_Olefins C8 Olefin Mixture Dimerization->C8_Olefins Hydroformylation Hydroformylation (Oxo Process) C8_Olefins->Hydroformylation C9_Aldehydes C9 Aldehyde Mixture Hydroformylation->C9_Aldehydes Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation Hydrogenation Hydrogenation C9_Aldehydes->Hydrogenation INA Isononyl Alcohol (INA) Hydrogenation->INA Hydrogen Hydrogen (H₂) Hydrogen->Hydrogenation

Caption: Synthesis pathway of Isononyl Alcohol (INA).

Synthesis of Diisononyl Phthalate (DINP): A Key Plasticizer

Isononyl alcohol serves as a crucial precursor for the synthesis of various plasticizers, with Diisononyl Phthalate (DINP) being one of the most significant.[1][6] DINP is produced through the esterification of isononyl alcohol with phthalic anhydride.

Performance Advantages of DINP

DINP exhibits several performance advantages over the more traditional plasticizer, Di-2-ethylhexyl phthalate (DOP), primarily due to its higher molecular weight and branched structure.[7][8] These advantages include lower volatility, reduced migration, and improved permanence, which contribute to the longevity and stability of the final PVC product.[9]

Quantitative Performance Comparison: DINP vs. DOP
PropertyDiisononyl Phthalate (DINP)Di-2-ethylhexyl phthalate (DOP)Significance of Difference
Molecular Weight HigherLowerDINP's larger size leads to reduced migration and volatility.[7]
Volatility >50% less volatile than DOPHigherLower plasticizer loss during processing and in the final product.[10]
Migration Resistance SuperiorInferiorBetter retention of flexibility and reduced contamination of adjacent materials.[7][11]
Low-Temperature Performance SuperiorGoodMaintains flexibility at lower temperatures, crucial for outdoor applications.[11]
High-Temperature Resistance BetterInferiorEnhanced stability and resistance to degradation at elevated temperatures.[7]
Processing (Extrusion) Reduces melt viscosity more effectivelyLess effectiveCan lead to increased extrusion productivity and reduced mechanical wear.[7]
PVC Compatibility Excellent; does not precipitate even at high concentrationsGood, but with higher volatility and migrationEnsures long-term stability and performance of the plasticized PVC.[7]

Experimental Protocols

Protocol 1: Synthesis of Diisononyl Phthalate (DINP) using an Acid Catalyst

This protocol outlines a general laboratory-scale procedure for the synthesis of DINP via the esterification of isononyl alcohol and phthalic anhydride using sulfuric acid as a catalyst.

Materials and Equipment:

  • Phthalic anhydride (1 mol equivalent)

  • Isononyl alcohol (2.1 mol equivalent, slight excess)[6]

  • Concentrated sulfuric acid (catalyst)

  • 5% (w/v) Sodium bicarbonate or sodium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Dean-Stark trap

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a thermometer.

  • Charging Reactants: Charge the flask with phthalic anhydride and isononyl alcohol.[6]

  • Catalyst Addition: While stirring, slowly add the concentrated sulfuric acid to the reaction mixture.

  • Esterification Reaction: Heat the mixture to a temperature range of 160-200°C.[6] The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction towards the formation of the diester.

  • Monitoring the Reaction: Monitor the reaction's progress by measuring the amount of water collected. The reaction is considered complete when water evolution ceases.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to below 100°C. Transfer the crude product to a separatory funnel and wash with the sodium carbonate solution to neutralize the acid catalyst.[12]

  • Washing: Wash the organic layer with brine to remove residual salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate and then filter.

  • Purification: Remove the excess isononyl alcohol and any other volatile impurities under reduced pressure using a rotary evaporator to yield the purified DINP.[12]

Protocol 2: Synthesis of DINP using a Titanium-Based Catalyst

This protocol offers an alternative synthesis route using a titanium-based catalyst, which can simplify the purification process.

Materials and Equipment:

  • Phthalic anhydride (1 part by weight)[13]

  • Isononyl alcohol (3-4 parts by weight)[13]

  • Tetraisopropyl titanate (TIPT) or another suitable titanium catalyst (0.001-0.002 parts by weight)[13]

  • Reaction apparatus as described in Protocol 1 (excluding the need for a neutralization solution)

Procedure:

  • Reaction Setup: Assemble the reaction apparatus as described in Protocol 1.

  • Charging Reactants: Add phthalic anhydride and isononyl alcohol to the flask.

  • Initial Heating: Begin heating the mixture with stirring. The initial monoester formation occurs without a catalyst as the temperature increases.[13]

  • Catalyst Addition: When the temperature reaches 150-180°C, add the titanium catalyst.[13]

  • Reaction Progression: Continue to heat the mixture to 225-235°C and maintain this temperature for 2-3 hours to complete the diesterification.[13]

  • Cooling: After the reaction is complete, cool the mixture.

  • Purification: The primary advantage of this method is that a neutralization wash is often unnecessary.[12] Purify the crude DINP by removing the excess isononyl alcohol via vacuum distillation. The product can be further purified by filtration.[12]

Experimental Workflow for DINP Synthesis

The following diagram outlines the general experimental workflow for the synthesis of Diisononyl Phthalate.

G cluster_0 Reaction Stage cluster_1 Purification Stage Reactants Charge Phthalic Anhydride & Isononyl Alcohol Catalyst Add Catalyst (e.g., H₂SO₄ or TIPT) Reactants->Catalyst Reaction Heat & Reflux (Collect Water) Catalyst->Reaction Monitoring Monitor Reaction (Water Evolution) Reaction->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Neutralization Neutralization Wash (if acid catalyst used) Cooling->Neutralization Drying Dry with Anhydrous MgSO₄ Neutralization->Drying Purification Vacuum Distillation (Remove excess alcohol) Drying->Purification Final_Product Final_Product Purification->Final_Product Pure DINP

Caption: Experimental workflow for DINP synthesis.

Conclusion

While this compound itself is not the direct industrial precursor, the broader class of C9 olefins, derived from butene dimerization, is fundamental to the production of isononyl alcohol. This alcohol is a key building block for high-performance plasticizers like DINP. The protocols provided herein offer standardized methods for the laboratory-scale synthesis of DINP, a plasticizer that demonstrates significant performance benefits over traditional alternatives, particularly in terms of permanence and durability. For researchers and professionals in materials science and related fields, understanding these synthesis pathways and performance characteristics is crucial for the development of advanced and reliable polymer formulations.

References

Application Notes: 1-Nonene as a Precursor for Oxo-Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydroformylation of olefins, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the production of aldehydes from alkenes. These aldehydes are versatile intermediates, readily hydrogenated to valuable oxo-alcohols. 1-Nonene, a nine-carbon alpha-olefin, serves as a key precursor in the synthesis of C10 alcohols, primarily decanol and its isomers (isodecanol). These C10 alcohols are essential components in the manufacturing of plasticizers, surfactants, lubricants, and solvents, finding applications in diverse industries from cosmetics to materials science.

The overall process involves a two-step synthesis:

  • Hydroformylation: this compound reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce C10 aldehydes (decanal and isomers).

  • Hydrogenation: The resulting aldehydes are subsequently hydrogenated to yield the corresponding C10 oxo-alcohols.

A critical aspect of this compound hydroformylation is controlling the regioselectivity of the reaction. The addition of the formyl group can occur at either the terminal carbon (C1) to yield the linear n-decanal or at the internal carbon (C2) to produce branched iso-decanals. The ratio of linear to branched products (n/iso ratio) is a key performance indicator, as the properties and applications of the final oxo-alcohols depend on their isomeric distribution. Generally, linear alcohols are preferred for producing high-quality plasticizers and biodegradable detergents.

Catalytic Systems

The choice of catalyst is paramount in controlling the rate, selectivity, and efficiency of the hydroformylation reaction. Both cobalt and rhodium-based catalysts are used industrially, each with distinct advantages and operating conditions.

  • Cobalt Catalysts: Historically, unmodified cobalt carbonyls (e.g., Co₂(CO)₈) were the first catalysts used for the oxo process. They are cost-effective but typically require harsh reaction conditions, including high pressures (100–400 bar) and temperatures (100–250°C).[1][2] These conditions can sometimes lead to lower selectivity for the desired linear aldehyde.

  • Rhodium Catalysts: Rhodium-based catalysts, often modified with phosphine or phosphite ligands (e.g., RhH(CO)(PPh₃)₃), offer significantly higher activity and selectivity under milder conditions (lower pressures and temperatures) compared to cobalt catalysts.[3] The steric and electronic properties of the ligands can be tuned to achieve high n/iso ratios. However, rhodium is a precious metal, making catalyst recovery and recycling a critical economic consideration in industrial processes.

Data Presentation

The following table summarizes representative quantitative data for the hydroformylation of a long-chain olefin, 1-octene, which serves as a close proxy for this compound. The data illustrates the influence of different catalytic systems and reaction conditions on conversion, aldehyde yield, and regioselectivity (n/iso ratio).

Catalyst SystemSubstrateTemperature (°C)Pressure (bar)Conversion (%)Aldehyde Yield (%)n/iso RatioReference
Rh/nano-ZnO1-Hexene8040 (CO/H₂ = 1:1)100960.8[3]
Rh/ZnO (bulk)1-Hexene8040 (CO/H₂ = 1:1)-761.1[3]
Rh/nano-TiO₂1-Hexene8040 (CO/H₂ = 1:1)-341.6[3]
Co₂(CO)₈ / Pyridine1-Hexene130100-up to 87~1.8
HRh(CO)(PPh₃)₃ / P(OPh)₃1-Octene9015--11.5[4]
Unmodified Co₂(CO)₈Various Olefins14030HighHighVaries[1][2]

Experimental Protocols

Protocol 1: Hydroformylation of this compound

This protocol describes a general procedure for the laboratory-scale hydroformylation of this compound using a rhodium-based catalyst.

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine - PPh₃)

  • Anhydrous toluene (solvent)

  • Synthesis gas (Syngas, CO/H₂ = 1:1)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor and the desired amount of ligand. The ligand-to-rhodium molar ratio is a critical parameter influencing selectivity and should be optimized (e.g., 10:1).

  • Reactor Assembly: Seal the autoclave and purge it several times with nitrogen to remove any residual air and moisture.

  • Charging Reactants: Add anhydrous toluene and this compound to the autoclave via a syringe or a charging port under a positive pressure of nitrogen.

  • Pressurization and Heating: Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar) and begin heating to the reaction temperature (e.g., 80-120°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the syngas is consumed. The reaction time can vary from a few hours to overnight depending on the catalyst activity and conditions.

  • Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Product Recovery: Open the autoclave and collect the reaction mixture. The crude product, containing C10 aldehydes, unreacted this compound, and catalyst, can be analyzed by gas chromatography (GC) to determine conversion and selectivity.

  • Catalyst Removal: The rhodium catalyst can be removed by distillation or by using specialized techniques for catalyst recycling if required.

Protocol 2: Hydrogenation of C10 Aldehydes to Oxo-Alcohols

This protocol outlines the subsequent hydrogenation of the C10 aldehyde mixture to the corresponding oxo-alcohols.

Materials:

  • Crude C10 aldehyde mixture from Protocol 1

  • Hydrogenation catalyst (e.g., Raney Nickel, Palladium on Carbon - Pd/C)

  • Anhydrous ethanol or other suitable solvent

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor (can be the same as used for hydroformylation)

Procedure:

  • Reactor Charging: Charge the autoclave with the crude C10 aldehyde mixture, the hydrogenation catalyst (typically 1-5 wt% of the aldehyde), and the solvent.

  • Purging and Pressurization: Seal the reactor, purge with nitrogen, and then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar).

  • Heating and Reaction: Heat the reactor to the desired temperature (e.g., 100-150°C) with vigorous stirring. The reaction is typically exothermic, and the temperature should be controlled.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Isolation: Open the reactor and filter the reaction mixture to remove the solid hydrogenation catalyst.

  • Purification: The solvent can be removed by rotary evaporation. The resulting crude oxo-alcohol can be purified by fractional distillation under reduced pressure to separate the linear and branched isomers if desired. The purity of the final product can be assessed by GC and NMR spectroscopy.

Mandatory Visualizations

G cluster_reactants Reactants cluster_process Oxo Process cluster_intermediates Intermediates cluster_products Final Products This compound This compound Hydroformylation Hydroformylation This compound->Hydroformylation Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->Hydroformylation n-Decanal n-Decanal Hydroformylation->n-Decanal Linear Addition iso-Decanals iso-Decanals Hydroformylation->iso-Decanals Branched Addition Hydrogenation Hydrogenation n-Decanol n-Decanol Hydrogenation->n-Decanol iso-Decanols iso-Decanols Hydrogenation->iso-Decanols n-Decanal->Hydrogenation iso-Decanals->Hydrogenation

Caption: Reaction pathway from this compound to oxo-alcohols.

G start Start reactor_prep Reactor Preparation (Catalyst Loading, Sealing, Purging) start->reactor_prep reactant_charge Charge Reactants (this compound, Solvent) reactor_prep->reactant_charge hydroformylation Hydroformylation (Pressurize with Syngas, Heat, Stir) reactant_charge->hydroformylation cooling_venting1 Cooling and Depressurization hydroformylation->cooling_venting1 aldehyde_analysis Crude Aldehyde Analysis (GC) cooling_venting1->aldehyde_analysis hydrogenation_prep Hydrogenation Setup (Add Hydrogenation Catalyst) aldehyde_analysis->hydrogenation_prep hydrogenation Hydrogenation (Pressurize with H2, Heat, Stir) hydrogenation_prep->hydrogenation cooling_venting2 Cooling and Depressurization hydrogenation->cooling_venting2 catalyst_filtration Catalyst Filtration cooling_venting2->catalyst_filtration purification Purification (Distillation) catalyst_filtration->purification final_product Final Oxo-Alcohol (n-Decanol & iso-Decanols) purification->final_product

Caption: Experimental workflow for oxo-alcohol synthesis.

References

Application Notes and Protocols: Epoxidation of 1-Nonene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the epoxidation of 1-nonene, a key chemical transformation yielding this compound oxide. This versatile epoxide serves as a valuable intermediate in the synthesis of a variety of commercially important chemicals. This document outlines various synthetic protocols for the epoxidation of this compound and details the subsequent applications of the resulting epoxide, complete with experimental procedures and quantitative data.

Epoxidation of this compound: Synthetic Protocols

The introduction of an oxirane ring into the this compound molecule can be achieved through several methods. The choice of method often depends on factors such as desired yield, selectivity, cost, and environmental considerations. Three common methods are detailed below.

Chemo-enzymatic Epoxidation using Novozym 435

This method utilizes an immobilized lipase, Novozym 435, to catalyze the in-situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide, which then epoxidizes the alkene. This biocatalytic approach offers high selectivity and operates under mild conditions.[1][2][3]

Experimental Protocol:

  • To a 50 mL round-bottom flask, add this compound (0.6 mmol) and chloroform (10 mL).

  • Add phenylacetic acid (8.8 mmol) and Novozym 435 (19.9 mg, 1.7% w/w).

  • Initiate the reaction by adding 30% w/w hydrogen peroxide (4.4 mmol) in a single step.

  • Seal the flask and place it in a water bath shaker at 35°C, with shaking at 250 rpm for 12 hours.

  • After the reaction, the enzyme can be filtered off for reuse. The product, this compound oxide, can be purified by column chromatography on silica gel.

Table 1: Chemo-enzymatic Epoxidation of this compound - Quantitative Data [1][2]

ParameterValue
This compound0.6 mmol
Phenylacetic Acid8.8 mmol
Novozym 43519.9 mg
Hydrogen Peroxide (30%)4.4 mmol
SolventChloroform (10 mL)
Temperature35°C
Reaction Time12 hours
Yield of this compound Oxide 97-99%
Selectivity >99%

Reaction Scheme:

chemoenzymatic_epoxidation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products This compound This compound 1-Nonene_Oxide This compound Oxide This compound->1-Nonene_Oxide Epoxidation Phenylacetic_Acid Phenylacetic Acid H2O2 H₂O₂ Novozym_435 Novozym 435 (Immobilized Lipase) Phenylacetic_Acid_Regen Phenylacetic Acid (regenerated) H2O H₂O epoxy_workflow DGEBA DGEBA Resin Mixing Mechanical Mixing DGEBA->Mixing 1-Nonene_Oxide This compound Oxide (Reactive Diluent) 1-Nonene_Oxide->Mixing Curing_Agent Curing Agent (e.g., Amine) Curing_Agent->Mixing Formulation Low-Viscosity Epoxy Formulation Mixing->Formulation Application Application (e.g., Coating, Casting) Formulation->Application Curing Curing (Heat or Room Temp.) Application->Curing Cured_Resin Cured Epoxy Polymer Curing->Cured_Resin applications_pathway cluster_applications Applications This compound This compound Epoxidation Epoxidation This compound->Epoxidation 1-Nonene_Oxide This compound Oxide Epoxidation->1-Nonene_Oxide Diol 1,2-Nonanediol (Plasticizers, Cosmetics) 1-Nonene_Oxide->Diol Hydrolysis Aldehyde Nonanal (Fragrances, Flavors) 1-Nonene_Oxide->Aldehyde Isomerization Crown_Ether Nonyl-Crown Ether (Phase-Transfer Catalysis) 1-Nonene_Oxide->Crown_Ether Cyclization Epoxy_Resin Reactive Diluent (Coatings, Adhesives) 1-Nonene_Oxide->Epoxy_Resin Co-polymerization

References

Application Notes and Protocols for the Hydroformylation of 1-Nonene in Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes through the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. This atom-economical reaction is of paramount importance for the production of bulk and specialty chemicals, which serve as precursors to alcohols, carboxylic acids, and amines. For long-chain olefins such as 1-nonene, hydroformylation yields C10 aldehydes (decanals), which are key intermediates in the synthesis of plasticizers, detergents, and fragrances.

The regioselectivity of the reaction, which dictates the formation of the linear n-decanal versus the branched iso-decanal, is a critical parameter that can be controlled through the judicious selection of the catalyst and reaction conditions. This document provides detailed application notes and experimental protocols for the hydroformylation of this compound, focusing on catalyst selection, reaction parameter optimization, and product analysis.

Catalyst Selection and Reaction Parameters

The choice of catalyst is the most critical factor influencing the activity and selectivity of this compound hydroformylation. The two primary classes of catalysts are based on cobalt and rhodium.

  • Cobalt Catalysts: Typically based on cobalt carbonyls like dicobalt octacarbonyl (Co₂(CO)₈), these were the original catalysts used for hydroformylation. They are significantly less expensive than rhodium catalysts. However, they generally require harsh reaction conditions, including high temperatures (150–180°C) and high pressures (20–35 MPa), to maintain catalytic activity and stability.[1] Unmodified cobalt catalysts often result in lower regioselectivity for the desired linear aldehyde.

  • Rhodium Catalysts: Rhodium-based catalysts are orders of magnitude more active than their cobalt counterparts, allowing for much milder reaction conditions (typically <100°C and lower pressures).[1] They are renowned for their high selectivity towards the linear aldehyde, especially when modified with phosphine or phosphite ligands.[2][3][4] The steric and electronic properties of these ligands are crucial in directing the regioselectivity. The high cost of rhodium necessitates highly efficient catalyst recovery and recycling for the process to be economically viable.[1]

Key Reaction Parameters:

  • Temperature: Higher temperatures generally increase the reaction rate but can negatively impact selectivity by promoting isomerization of the starting olefin and favoring the formation of byproducts. For rhodium-catalyzed reactions, temperatures are typically in the range of 80-120°C, while cobalt-catalyzed reactions require higher temperatures (150-180°C).[1]

  • Pressure: The total pressure of syngas (a mixture of CO and H₂) influences the reaction rate and catalyst stability. Higher pressures generally lead to higher reaction rates. In rhodium-catalyzed systems, pressures are typically in the range of 10-50 bar, whereas cobalt systems require much higher pressures.[1] The H₂/CO ratio is also a critical parameter, with a 1:1 ratio being common.

  • Ligands: For rhodium catalysts, the choice of phosphine or phosphite ligand is paramount for controlling regioselectivity. Bulky phosphite ligands are known to favor the formation of linear aldehydes. The ligand-to-metal ratio is another important variable to optimize.

  • Solvent: The choice of solvent can influence the solubility of the catalyst, substrate, and products, thereby affecting the reaction rate and product separation. Toluene is a commonly used solvent for laboratory-scale reactions.

Data Presentation

The following table summarizes representative quantitative data for the hydroformylation of long-chain α-olefins, providing a comparison between different catalyst systems.

Catalyst SystemLigandSubstrateTemp. (°C)Pressure (bar)Conversion (%)n/iso RatioReference
Rh(acac)(CO)₂DPONP1-Octene12010>9599:1[4]
Rh(acac)(CO)₂SulfoXantPhos1-Dodecene8530~90 (in 4h)98:2[5]
Co₂(CO)₈-1-Octene180200983.5:1[1]
Rh/BiPhePhosBiPhePhos1-Dodecene1053099High (not specified)[6]

Experimental Protocols

The following protocols are representative procedures for the hydroformylation of this compound using rhodium and cobalt-based catalysts.

Protocol 1: Rhodium-Catalyzed Hydroformylation of this compound with a Phosphite Ligand

This protocol is adapted from procedures for the hydroformylation of long-chain olefins using a rhodium catalyst modified with a phosphite ligand to achieve high regioselectivity for the linear aldehyde.[5][6]

Materials:

  • This compound (distilled before use)

  • [Rh(acac)(CO)₂] (Rhodium dicarbonyl acetylacetonate)

  • Tris(2,4-di-tert-butylphenyl)phosphite (a common bulky phosphite ligand)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of H₂ and CO)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Standard laboratory glassware for catalyst solution preparation and product work-up.

  • Gas chromatography (GC) equipment for product analysis.

Procedure:

  • Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving [Rh(acac)(CO)₂] and the phosphite ligand in anhydrous toluene. A typical rhodium concentration is in the range of 100-200 ppm relative to the substrate, with a ligand-to-rhodium molar ratio of 10:1 to 20:1.

  • Reactor Setup: Charge the high-pressure autoclave with the desired amount of this compound and the freshly prepared catalyst solution.

  • Purging: Seal the reactor and purge it three times with nitrogen, followed by three purges with syngas to remove any residual air.

  • Reaction: Pressurize the reactor with the 1:1 H₂/CO mixture to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to the reaction temperature (e.g., 100°C).

  • Monitoring: Maintain a constant pressure by supplying syngas from a reservoir as it is consumed. Monitor the reaction progress by taking samples at regular intervals (if the reactor setup allows) for GC analysis.

  • Reaction Quenching and Product Recovery: After the desired reaction time (e.g., 4-6 hours) or when the substrate is consumed, cool the reactor to room temperature and carefully vent the excess gas.

  • Analysis: Analyze the crude product mixture by gas chromatography to determine the conversion of this compound and the regioselectivity (n/iso ratio of decanals).

Protocol 2: Cobalt-Catalyzed Hydroformylation of this compound

This protocol is a representative procedure for the hydroformylation of this compound using an unmodified cobalt catalyst, which typically requires more forcing conditions.[1]

Materials:

  • This compound (distilled before use)

  • Co₂(CO)₈ (Dicobalt octacarbonyl)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of H₂ and CO)

  • High-pressure autoclave reactor capable of handling high temperatures and pressures.

  • Standard laboratory glassware.

  • Gas chromatography (GC) equipment.

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with this compound, toluene, and Co₂(CO)₈. A typical cobalt concentration is higher than for rhodium, for instance, 0.1-0.5 mol% relative to the olefin.

  • Purging: Seal the reactor and purge thoroughly with nitrogen, followed by syngas.

  • Reaction: Pressurize the reactor with the 1:1 H₂/CO mixture to a high pressure (e.g., 150 bar). Begin stirring and heat the reactor to a high temperature (e.g., 160°C).

  • Monitoring: Maintain the pressure throughout the reaction. The reaction time will typically be several hours.

  • Reaction Quenching and Product Recovery: After the reaction is complete, cool the reactor to room temperature and very carefully vent the high-pressure gas.

  • Analysis: Analyze the product mixture by GC to determine the conversion and the n/iso ratio of the resulting decanals.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a laboratory-scale hydroformylation experiment.

G General Experimental Workflow for Hydroformylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Prepare Catalyst Solution (e.g., [Rh(acac)(CO)2] + Ligand in Toluene) B Charge Reactor (this compound + Catalyst Solution) A->B Inert Atmosphere C Seal and Purge Reactor (N2 then Syngas) B->C D Pressurize with Syngas (H2/CO) C->D E Heat and Stir (e.g., 100°C, 1200 rpm) D->E F Monitor Reaction (GC Sampling) E->F Maintain T and P G Cool and Vent Reactor E->G Reaction Complete F->E Continue Reaction H Collect Crude Product G->H I Analyze Product (GC for Conversion and n/iso Ratio) H->I

Caption: A flowchart of the hydroformylation experimental procedure.

Catalytic Cycle Diagram

This diagram illustrates the generally accepted Heck-Breslow mechanism for rhodium-catalyzed hydroformylation.

G Simplified Catalytic Cycle of Hydroformylation A HRh(CO)L2 (Active Catalyst) B HRh(CO)L2(RCH=CH2) A->B + RCH=CH2 - L C (RCH2CH2)Rh(CO)L2 (n-alkyl) B->C Hydride Migration (Anti-Markovnikov) D (RCH(CH3))Rh(CO)L2 (iso-alkyl) B->D Hydride Migration (Markovnikov) E (RCH2CH2CO)Rh(CO)L2 C->E + CO - L F (RCH2CH2CO)Rh(H)2(CO)L2 E->F Oxidative Addition + H2 G RCH2CH2CHO (n-aldehyde) F->G Reductive Elimination G->A Regenerates Catalyst

Caption: The catalytic cycle for rhodium-catalyzed hydroformylation.

References

Application Notes and Protocols for Metathesis Reactions Involving 1-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of metathesis reactions involving 1-nonene, a versatile C9 α-olefin. The document details protocols for self-metathesis, cross-metathesis, and ring-closing metathesis (RCM), supported by quantitative data and reaction schematics. The applications of these methodologies in the synthesis of valuable chemicals and intermediates relevant to drug discovery and development are also discussed.

Introduction to Olefin Metathesis

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds.[1] This transformation, mediated by transition metal carbene complexes (e.g., Grubbs or Schrock catalysts), has become an indispensable tool in modern organic synthesis due to its high functional group tolerance and efficiency in forming new C=C bonds.[2][3] For this compound, three primary types of metathesis reactions are of significant interest: self-metathesis, cross-metathesis, and ring-closing metathesis of its derivatives.

General Mechanism: The Chauvin Mechanism

The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene catalyst and the olefin substrates.[4] This catalytic cycle forms a metallacyclobutane intermediate that can then rearrange to form new olefin products and regenerate the metal-alkylidene catalyst.[4]

Chauvin_Mechanism cluster_cycle Catalytic Cycle Catalyst [M]=CR¹R² Intermediate1 Metallacyclobutane Catalyst->Intermediate1 [2+2] Cycloaddition Olefin1 R³CH=CHR⁴ Olefin1->Intermediate1 Product1 R³CH=CR¹R² Intermediate1->Product1 NewCatalyst [M]=CHR⁴ Intermediate1->NewCatalyst [2+2] Cycloreversion Intermediate2 Metallacyclobutane NewCatalyst->Intermediate2 [2+2] Cycloaddition Olefin2 R⁵CH=CHR⁶ Olefin2->Intermediate2 Product2 R⁵CH=CHR⁴ Intermediate2->Product2 RegenCatalyst [M]=CHR⁶ Intermediate2->RegenCatalyst [2+2] Cycloreversion RegenCatalyst->Catalyst Initiation with Olefin1

Figure 1: Generalized Chauvin mechanism for olefin metathesis.

Self-Metathesis of this compound

The self-metathesis of this compound results in the formation of ethylene and 8-hexadecene. This reaction is a key example of converting a terminal olefin into an internal olefin of higher molecular weight and a volatile byproduct, which drives the reaction to completion.[5]

Quantitative Data for this compound Self-Metathesis
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Product(s)Reference(s)
Grubbs 2nd Gen.0.1 - 1Toluene30 - 601 - 4>908-Hexadecene, Ethylene[5]
Schrock Catalyst0.05 - 0.5Hexane250.5 - 2>958-Hexadecene, Ethylene[6]
Silica-supported W-oxo0.1Toluene301~708-Hexadecene, Ethylene[5]
Experimental Protocol: Self-Metathesis of this compound

Materials:

  • This compound (distilled and degassed)

  • Grubbs 2nd Generation Catalyst

  • Anhydrous, degassed toluene

  • Schlenk flask and standard inert atmosphere glassware

  • Vacuum line

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (e.g., 1.26 g, 10 mmol).

  • Anhydrous, degassed toluene is added to achieve a desired concentration (e.g., 0.5 M).

  • The flask is subjected to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Under a positive pressure of argon, the Grubbs 2nd Generation Catalyst (e.g., 8.5 mg, 0.01 mmol, 0.1 mol%) is added.

  • The reaction mixture is stirred at 40 °C. The evolution of ethylene gas can be observed.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (hexanes) to afford 8-hexadecene.

Self_Metathesis_Workflow Start This compound Reaction Self-Metathesis (Toluene, 40°C) Start->Reaction Catalyst Grubbs 2nd Gen. Catalyst Catalyst->Reaction Products 8-Hexadecene + Ethylene Reaction->Products Purification Purification (Flash Chromatography) Products->Purification FinalProduct Pure 8-Hexadecene Purification->FinalProduct

Figure 2: Experimental workflow for the self-metathesis of this compound.

Cross-Metathesis of this compound

Cross-metathesis (CM) of this compound with other olefins is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of a wide range of functionalized alkenes.[7] The selectivity of the reaction depends on the relative reactivity of the olefin partners.[6] A key application is in the synthesis of insect pheromones and other bioactive molecules.[8]

Quantitative Data for this compound Cross-Metathesis

| this compound Partner | Catalyst | Cat. Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Product | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Methyl Acrylate | Hoveyda-Grubbs 2nd Gen. | 5 | Toluene | 60 | 8 | 92 | Methyl (E)-2-dodecenoate |[8] | | 8-Nonenol | Z-selective Ru Catalyst | 1 | CH₂Cl₂ | 40 | 12 | 73 | (Z)-8-Heptadecen-1-ol |[8] | | Allyl Bromide | Hoveyda-Grubbs 2nd Gen. | 2 | CH₂Cl₂ | 25 | 4 | 65 | 1-Bromo-2-decene |[3] |

Experimental Protocol: Cross-Metathesis of this compound with Methyl Acrylate

Materials:

  • This compound (distilled and degassed)

  • Methyl acrylate (distilled and degassed)

  • Hoveyda-Grubbs 2nd Generation Catalyst

  • Anhydrous, degassed toluene

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a dry Schlenk flask under argon, add this compound (e.g., 631 mg, 5 mmol) and anhydrous, degassed toluene (to achieve 0.1 M concentration).[8]

  • Add methyl acrylate (e.g., 516 mg, 6 mmol, 1.2 equivalents).[8]

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Under a positive flow of argon, add the Hoveyda-Grubbs 2nd Generation Catalyst (e.g., 157 mg, 0.25 mmol, 5 mol%).[8]

  • Seal the flask and heat the reaction mixture to 60°C with stirring.

  • Monitor the reaction by GC-MS. Upon completion (typically 8-12 hours), cool to room temperature.[8]

  • Quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Remove the solvent in vacuo and purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield methyl (E)-2-dodecenoate.

Cross_Metathesis_Pathway cluster_reactants Reactants Nonene This compound Reaction Cross-Metathesis Nonene->Reaction Acrylate Methyl Acrylate Acrylate->Reaction Catalyst Hoveyda-Grubbs 2nd Gen. Catalyst Catalyst->Reaction Product Methyl (E)-2-dodecenoate Reaction->Product Application Bioactive Molecule Precursor Product->Application

Figure 3: Pathway from this compound to a bioactive precursor via cross-metathesis.

Ring-Closing Metathesis of this compound Derivatives

Ring-closing metathesis (RCM) is a powerful method for synthesizing cyclic compounds, including macrocycles that are of great interest in drug discovery due to their unique conformational properties.[9][10] While this compound itself cannot undergo RCM, it serves as a valuable starting material for the synthesis of α,ω-dienes, which are the substrates for RCM.

Synthesis of a Diene from this compound for RCM

A diene suitable for RCM can be synthesized from this compound via a two-step process:

  • Cross-metathesis of this compound with an excess of a shorter diene, such as 1,5-hexadiene, to generate a longer terminal diene.

  • Purification of the resulting diene.

For example, cross-metathesis between this compound and 1,5-hexadiene can produce 1,10-undecadiene. This diene can then be further elaborated and subsequently cyclized.

Quantitative Data for RCM of a this compound Derivative
Diene SubstrateCatalystCat. Loading (mol%)SolventConcentration (M)Temp (°C)Time (h)Yield (%)ProductReference(s)
N,N-Diallyl-10-undecenamideGrubbs 2nd Gen.5CH₂Cl₂0.00540128514-membered macrolactamAdapted from[11]
Diethyl diallylmalonateGrubbs 2nd Gen.1-5CH₂Cl₂0.125-452-12>95Cyclopentene derivative[12]
1,13-TetradecadieneGrubbs 2nd Gen.2Toluene0.01802478CyclotrideceneAdapted from[11]
Experimental Protocol: RCM of a this compound Derived Diene

This protocol describes the synthesis of a diene from this compound and its subsequent RCM to form a macrocycle.

Part A: Synthesis of 1,13-Tetradecadiene from this compound

  • In a Schlenk flask, dissolve this compound (1 eq) and 1,7-octadiene (3 eq) in anhydrous, degassed CH₂Cl₂.

  • Add Grubbs 2nd Generation catalyst (1 mol%).

  • Stir the mixture at 40°C for 12 hours.

  • Quench the reaction and purify by fractional distillation to isolate 1,13-tetradecadiene.

Part B: Ring-Closing Metathesis of 1,13-Tetradecadiene

  • In a large volume of anhydrous, degassed toluene (to achieve a high dilution of 0.005 M), dissolve the synthesized 1,13-tetradecadiene.

  • Heat the solution to 80°C.

  • Slowly add a solution of Grubbs 2nd Generation catalyst (2 mol%) in toluene over a period of 8 hours using a syringe pump.

  • After the addition is complete, continue stirring at 80°C for an additional 12 hours.

  • Cool the reaction, quench with ethyl vinyl ether, and remove the solvent.

  • Purify the residue by column chromatography to yield cyclotridecene.

RCM_Workflow cluster_synthesis Diene Synthesis cluster_rcm Ring-Closing Metathesis Nonene This compound CM Cross-Metathesis Nonene->CM Octadiene 1,7-Octadiene Octadiene->CM Diene 1,13-Tetradecadiene CM->Diene RCM_Reaction RCM (High Dilution) Diene->RCM_Reaction Macrocycle Cyclotridecene RCM_Reaction->Macrocycle DrugDiscovery Macrocyclic Drug Scaffold Macrocycle->DrugDiscovery Potential Application

Figure 4: Workflow for the synthesis of a macrocycle from this compound via RCM.

Applications in Drug Development

Olefin metathesis has become a crucial strategy in drug discovery and development.[13]

  • Cross-Metathesis is employed to synthesize complex natural products and their analogs with potent biological activities. For instance, the cross-metathesis of this compound derivatives can be used to build key fragments of anti-cancer or anti-inflammatory agents.

  • Ring-Closing Metathesis is particularly valuable for the synthesis of macrocyclic compounds.[9] Macrocycles often exhibit improved pharmacological properties, such as enhanced binding affinity, increased metabolic stability, and better cell permeability, making them attractive scaffolds for drug candidates. The synthesis of macrocyclic peptide and non-peptide structures using RCM is a rapidly growing area in medicinal chemistry.[14]

Conclusion

Metathesis reactions of this compound provide a versatile platform for the synthesis of a wide array of valuable organic molecules. The protocols and data presented herein demonstrate the practical utility of self-metathesis, cross-metathesis, and ring-closing metathesis for researchers in academia and industry. These methodologies offer efficient and atom-economical routes to important chemical intermediates and complex molecular architectures relevant to the development of new therapeutics.

References

Application Notes and Protocols: The Use of 1-Nonene in the Synthesis of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Nonene, a linear alpha-olefin with the chemical formula C₉H₁₈, is a versatile and crucial building block in the chemical industry.[1] Its terminal double bond provides a reactive site for various addition reactions, making it an essential precursor for a wide range of specialty chemicals.[2] These products find applications as surfactants, lubricants, plasticizers, and agricultural chemicals.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of several key specialty chemicals derived from this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis of Nonylphenol

Application Note:

Nonylphenols are a family of organic compounds produced by the acid-catalyzed alkylation of phenol with nonene.[4][5] The resulting product is typically a complex mixture of isomers, with the nonyl group attached at the para position relative to the hydroxyl group being the most common.[5][6] Nonylphenols are primarily used as precursors to nonylphenol ethoxylates (NPEs), which are non-ionic surfactants widely used in detergents, emulsifiers, paints, and pesticides.[4][7] The synthesis involves an electrophilic aromatic substitution reaction where the nonene, activated by an acid catalyst, acts as the electrophile.

Quantitative Data Summary: Catalytic Alkylation of Phenol with Nonene

ParameterMethod 1: Alkaline Ionic Liquid[8]Method 2: Concentrated Sulfuric Acid[8]
Catalyst 1-butyl-3-methylmorpholine saltConcentrated H₂SO₄
Reactant Ratio (Phenol:Nonene:Cat) 2 : 1 : 0.02 (by mass)2 : 1 : 0.04 (by mass)
Reaction Temperature 100°C (initial), 85°C (reaction)120°C
Reaction Time 1.5 hours (post-addition)2 hours (post-addition)
Nonene Conversion Rate Not specified, but high product quality claimed93%
Nonylphenol Selectivity Not specified, but high product quality claimed90%

Experimental Protocol: Synthesis of Nonylphenol using an Alkaline Ionic Liquid Catalyst[8]

  • Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Reagent Charging: Charge the flask with 100g of phenol and 1g of 1-butyl-3-methylmorpholine salt ionic liquid.

  • Initial Heating: Begin stirring the mixture and heat it to 100°C to ensure all components are molten and well-mixed.

  • Nonene Addition: Once the temperature is stable, begin the dropwise addition of 50g of nonene from the dropping funnel. The addition should be controlled over a period of 2-6 hours.

  • Reaction: After the addition of nonene is complete, adjust the temperature to 85°C and continue stirring for an additional 1.5 hours to ensure the reaction goes to completion.

  • Catalyst Separation: Cool the reaction mixture to below room temperature. The alkaline ionic liquid catalyst will solidify.

  • Product Isolation: Separate the liquid product mixture from the solidified catalyst by decantation or filtration.

  • Purification: The resulting mixture contains nonylphenol and excess phenol. Pre-separate the excess phenol (e.g., by vacuum distillation). The crude nonylphenol can then be further purified by rectification to obtain the final product.

Workflow for Nonylphenol Synthesis

A Charge Phenol & Ionic Liquid Catalyst B Heat to 100°C A->B Stirring C Dropwise Addition of this compound B->C D React at 85°C for 1.5 hours C->D E Cool to Room Temp D->E F Separate Liquid Product from Solidified Catalyst E->F G Purify by Distillation (Remove excess Phenol) F->G H Final Product: Nonylphenol G->H

Caption: Workflow for the synthesis and purification of nonylphenol.

Synthesis of Isononyl Alcohol

Application Note:

Isononyl alcohol (INA) is a nine-carbon primary alcohol that serves as a key intermediate in the production of high-molecular-weight plasticizers, such as diisononyl phthalate (DINP).[9][10] These plasticizers are essential additives for polymers like PVC. The industrial production of INA typically involves the hydroformylation (oxo process) of an isomeric C8 olefin stream (isooctene) to produce isononanal, followed by hydrogenation of the aldehyde to yield isononyl alcohol.[10][11] The isooctene itself is produced by the dimerization of butenes.[9] This two-step process is a cornerstone of industrial organic synthesis, converting simple olefins into more functionalized and valuable alcohol products.

Quantitative Data Summary: Isononanol Production via Hydroformylation-Hydrogenation[11]

ParameterStep 1: HydroformylationStep 2: Hydrogenation
Reactants Isooctene, Syngas (CO + H₂)Isononanal, H₂
Catalyst Homogeneous Rhodium-based catalystNot specified, typically Nickel or Copper based
Temperature Not specified110 - 180°C
Pressure Low PressureNot specified
Product IsononanalIsononyl Alcohol

Experimental Protocol: Two-Step Synthesis of Isononyl Alcohol

This protocol describes a general procedure based on the industrial oxo process.[11]

Step 1: Hydroformylation of Isooctene

  • Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), prepare the active rhodium catalyst solution by dissolving a rhodium precursor and a suitable phosphine ligand in a high-boiling point solvent.

  • Reactor Setup: Charge a high-pressure autoclave reactor with the isooctene feed stream and the prepared catalyst solution.

  • Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with syngas (a mixture of carbon monoxide and hydrogen, typically 1:1 ratio). Heat the reactor to the target temperature (e.g., 80-130°C) while stirring vigorously. Maintain the pressure throughout the reaction.

  • Monitoring: Monitor the reaction progress by measuring the consumption of syngas using a gas uptake regulator.

  • Product Separation: After the reaction is complete, cool the reactor and vent the excess pressure. The crude isononanal product is separated from the catalyst solution. The catalyst can often be recycled.

Step 2: Hydrogenation of Isononanal

  • Reactor Setup: Charge a separate hydrogenation reactor with the crude isononanal from Step 1 and a suitable hydrogenation catalyst (e.g., Raney Nickel or a supported copper catalyst).

  • Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the reactor to the reaction temperature (e.g., 120-130°C) with stirring.[11]

  • Completion and Isolation: The reaction is typically complete when hydrogen uptake ceases. Cool the reactor, vent, and filter the reaction mixture to remove the solid catalyst.

  • Purification: The crude isononyl alcohol is purified by fractional distillation to yield the final high-purity product.

Reaction Pathway for Isononyl Alcohol Synthesis

reactant reactant process process intermediate intermediate product product sub Isooctene (from Butene Dimerization) hydroformylation Hydroformylation (Oxo Process) sub->hydroformylation syngas Syngas (CO + H₂) syngas->hydroformylation aldehyde Isononanal hydroformylation->aldehyde hydrogenation Hydrogenation aldehyde->hydrogenation hydrogen H₂ hydrogen->hydrogenation alcohol Isononyl Alcohol hydrogenation->alcohol

Caption: Two-step industrial synthesis of isononyl alcohol.

Synthesis of Neodecanoic Acid

Application Note:

Neodecanoic acid is a mixture of highly branched C10 carboxylic acids.[12] Its branched structure provides excellent thermal and hydrolytic stability, making its derivatives valuable as paint driers, PVC stabilizers, metalworking fluids, and precursors for synthetic lubricants.[13][14] The industrial synthesis is achieved via the Koch reaction, where a branched nonene isomer (tripropylene) is reacted with carbon monoxide and water under high pressure and in the presence of a strong acid catalyst like sulfuric acid or boron trifluoride.[13][15] The reaction proceeds through a carbocation intermediate, leading to a highly branched tertiary carboxylic acid.

Quantitative Data Summary: Koch Synthesis of Neodecanoic Acid[15]

ParameterValue
Reactants Isooctene (model for nonene), Carbon Monoxide, Water
Catalyst System Boron trifluoride, Water, Copper(I) oxide
Pressure 10 bars
Temperature 30°C
Final Product Purity (after rectification) 99.9% (for nonanoic acid from isooctene)

Experimental Protocol: Synthesis of Neodecanoic Acid (Koch Reaction)[13][15]

  • Reactor Setup: The reaction must be carried out in a high-pressure reactor (autoclave) capable of handling corrosive acids and high pressures of carbon monoxide.

  • Catalyst Complex Formation: Prepare the acid catalyst complex. For a BF₃ system, this may involve hydrating BF₃ to form a catalyst species like H(BF₃OH).

  • Reagent Charging: Charge the cooled reactor with the this compound (or its branched isomer, tripropylene).

  • Reaction Execution: Seal the reactor and introduce the acid catalyst. Pressurize the reactor with carbon monoxide to the target pressure (e.g., 10-100 bars). Heat the mixture to the reaction temperature (e.g., 30-80°C) with efficient stirring. Water is added as the proton source.

  • Quenching: Once the reaction is complete (indicated by the cessation of CO uptake), cool the reactor and carefully vent the excess CO. The reaction is quenched by adding the mixture to a large volume of ice water.

  • Phase Separation: The organic phase, containing the crude neodecanoic acid, will separate from the aqueous acid phase. Separate the layers.

  • Purification: The crude acid is washed with water to remove residual mineral acid. It is then purified by vacuum distillation to yield the final product.

Logical Flow of the Koch Reaction

Nonene This compound Protonation Protonation Nonene->Protonation H_plus Acid Catalyst (H⁺) H_plus->Protonation Carbocation Tertiary Carbocation Protonation->Carbocation Isomerization Nucleophilic_Attack Nucleophilic Attack Carbocation->Nucleophilic_Attack CO Carbon Monoxide (CO) CO->Nucleophilic_Attack Acylium_Ion Acylium Ion Nucleophilic_Attack->Acylium_Ion Hydrolysis Hydrolysis Acylium_Ion->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Product Neodecanoic Acid Hydrolysis->Product Deprotonation

Caption: Key mechanistic steps in the Koch synthesis of neodecanoic acid.

Synthesis of Nonanoic Acid (Pelargonic Acid)

Application Note:

Nonanoic acid, also known as pelargonic acid, is a nine-carbon straight-chain fatty acid.[16] It has applications as a broad-spectrum, non-selective herbicide and is also used in the synthesis of esters for flavors and fragrances, as well as in the production of lubricants. While it can be obtained from natural sources, a synthetic route involves the hydrocarboxylation of 1-octene. A similar hydroformylation-oxidation sequence on 1-octene can also yield nonanoic acid. The direct carbonylation of 1-octene using a palladium catalyst represents an elegant, atom-economical approach. The protocol below is for the synthesis of nonanoic acid from 1-octene and serves as a model for the hydrocarboxylation of alpha-olefins like this compound.[17]

Quantitative Data Summary: Palladium-Catalyzed Synthesis of Nonanoic Acid from 1-Octene[17]

ParameterValue
Reactants 1-Octene, Formic Acid, Acetic Anhydride
Catalyst Palladium diacetate (Pd(OAc)₂)
Ligand P(p-C₆H₄F)₃ (TFPP)
Solvent Toluene
Temperature 80°C
Time 48 hours
Yield 92%
Regioselectivity (Linear:Branched) 30 : 1

Experimental Protocol: Synthesis of Nonanoic Acid from 1-Octene[17]

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using a sealed tube or Schlenk line techniques.

  • Reagent Charging: In a sealed reaction tube, add palladium acetate (0.025 mmol), the monophosphine ligand TFPP (0.15 mmol), and 0.5 mL of toluene.

  • Substrate Addition: To the catalyst mixture, add 1-octene (0.5 mmol), formic acid (0.75 mmol), and acetic anhydride (0.1 mmol).

  • Reaction: Securely seal the tube and place it in a preheated heating block at 80°C. Allow the reaction to proceed for 48 hours.

  • Work-up: After 48 hours, cool the reaction to room temperature. Dilute the mixture with 3 mL of dichloromethane and transfer it to a separatory funnel.

  • Extraction (Base): Add 30 mL of 1M NaOH solution to the separatory funnel to deprotonate the carboxylic acid, transferring it to the aqueous phase. Wash the aqueous phase three times with 30 mL of dichloromethane to remove organic impurities.

  • Extraction (Acid): Acidify the aqueous phase with 15 mL of 3M HCl to re-protonate the nonanoic acid.

  • Isolation: Extract the product from the acidified aqueous phase three times with 30 mL of dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield nonanoic acid.

Workflow for Hydrocarboxylation and Purification

A Combine Catalyst, Ligand, 1-Octene, HCOOH, Ac₂O in Toluene B Seal Tube and Heat at 80°C for 48h A->B Inert Atmosphere C Cool and Dilute with Dichloromethane B->C D Basic Extraction with 1M NaOH C->D E Separate Aqueous Layer (contains product salt) D->E F Acidify Aqueous Layer with 3M HCl E->F G Extract with Dichloromethane (3x) F->G H Dry and Concentrate Organic Phase G->H I Final Product: Nonanoic Acid H->I

Caption: Synthesis and workup procedure for nonanoic acid via hydrocarboxylation.

References

Troubleshooting & Optimization

Technical Support Center: Industrial Production of 1-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the industrial production of 1-nonene. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial routes for this compound production?

A1: The most significant industrial method for producing this compound is the oligomerization of propylene, often referred to as tripropylene formation.[1] Another major route is the oligomerization of ethylene. These processes utilize various catalyst systems to achieve high selectivity towards linear alpha-olefins, including this compound.

Q2: What are the main applications of high-purity this compound?

A2: High-purity this compound is a crucial chemical intermediate used in the synthesis of a variety of products.[2][3] Key applications include the production of plasticizers, surfactants, lubricants, and polymers.[4] It is also used in the manufacture of nonylphenol and as an additive in lube oils and polymer gasoline.[5]

Q3: What are the common impurities found in crude this compound?

A3: Crude this compound can contain several impurities depending on the production process. Common contaminants include other C9 isomers (e.g., 2-nonene, 3-nonene, 4-nonene), shorter and longer chain alpha-olefins (like 1-hexene and 1-dodecene), and branched olefins.[1][6] Saturated hydrocarbons (nonane) may also be present.

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is a colorless, flammable liquid that produces an irritating vapor.[5][7][8] It is essential to work in a well-ventilated area and use explosion-resistant equipment.[9] All ignition sources must be removed from the handling area.[7][9] Personal protective equipment, including respiratory protection, splash shields, and appropriate gloves, should be worn.[7] Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.[8]

Troubleshooting Guides

Issue 1: Catalyst Deactivation and Low Activity

Q: My ethylene oligomerization reaction shows a rapid decline in activity or fails to initiate. What are the potential causes and solutions?

A: Catalyst deactivation is a common challenge in olefin oligomerization.[10] The primary causes can be categorized as catalyst poisoning, thermal degradation, or fouling.

Potential Causes & Solutions:

  • Impurities in Feedstock (Poisoning):

    • Cause: Compounds like water, oxygen, sulfur, or polar compounds (alcohols, ketones) in the ethylene feed or solvent can poison the catalyst's active sites.[11][12]

    • Solution: Ensure rigorous purification of the ethylene feed and solvents. Use appropriate purification columns and scavengers to remove contaminants before they enter the reactor.

  • Thermal Instability:

    • Cause: Many oligomerization catalysts are sensitive to high temperatures, which can lead to thermal degradation of the active sites.[10][11]

    • Solution: Optimize the reaction temperature. Perform small-scale experiments to determine the optimal temperature range that balances catalyst activity and stability.[11] If thermal decay is suspected, operating at a lower temperature may be beneficial.

  • Coke Formation (Fouling):

    • Cause: Over time, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[10] This is particularly relevant in high-temperature processes.

    • Solution: Adjusting process conditions, such as temperature and pressure, can minimize coke formation. In some systems, periodic catalyst regeneration by controlled oxidation may be possible.

  • Catalyst Aggregation:

    • Cause: For heterogeneous catalysts, active sites may aggregate, leading to a loss of surface area and activity.[13]

    • Solution: The choice of support material is critical. Supports like fluorotetrasilicic mica have been used to immobilize catalyst complexes and prevent aggregation.[14]

Below is a troubleshooting workflow for diagnosing catalyst deactivation:

G start Low/No Catalyst Activity check_feed Analyze Feedstock and Solvent for Impurities (GC-MS, Karl Fischer) start->check_feed impurities_found Impurities Detected? check_feed->impurities_found purify_feed Implement/Improve Purification Train (e.g., molecular sieves, deoxygenators) impurities_found->purify_feed Yes monitor_kinetics Monitor Reaction Kinetics (Rate over time) impurities_found->monitor_kinetics No purify_feed->start Re-run rapid_decay Rapid Decay Observed? monitor_kinetics->rapid_decay check_temp Review Reaction Temperature rapid_decay->check_temp Yes stable_low_activity Stable but Low Activity rapid_decay->stable_low_activity No high_temp Temperature Too High? check_temp->high_temp lower_temp Reduce Reaction Temperature and Re-evaluate high_temp->lower_temp Yes check_catalyst Characterize Spent Catalyst (e.g., TGA, SEM) high_temp->check_catalyst No lower_temp->start Re-run coking_detected Coking/Fouling Detected? check_catalyst->coking_detected optimize_conditions Optimize Conditions to Reduce Coking (Temp, Pressure) coking_detected->optimize_conditions Yes re_evaluate_catalyst Re-evaluate Catalyst System or Activator Concentration coking_detected->re_evaluate_catalyst No stable_low_activity->re_evaluate_catalyst

Troubleshooting workflow for catalyst deactivation.
Issue 2: Poor Selectivity and Isomer Formation

Q: The product from my propylene oligomerization contains a high percentage of C6 and C12 olefins, and the C9 fraction has significant amounts of internal nonenes. How can I improve selectivity to this compound?

A: Achieving high selectivity is a common challenge and is highly dependent on the catalyst system and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Choice:

    • Cause: The catalyst itself is the primary determinant of product distribution. For instance, some nickel-based catalysts may favor dimerization, leading to butenes from ethylene.[13]

    • Solution: Select a catalyst system known for high selectivity to this compound. This often involves specific ligands on a metal center (e.g., Ni, Fe, Cr) that control the rates of chain propagation versus chain termination/isomerization.[13]

  • Reaction Conditions:

    • Cause: Temperature, pressure, and residence time significantly influence selectivity. Higher temperatures can sometimes promote isomerization of the desired this compound product into thermodynamically more stable internal olefins.

    • Solution: Systematically vary the reaction conditions. Lower temperatures may reduce isomerization. Adjusting the propylene-to-catalyst ratio can also influence the product distribution.

  • Isomerization on Support or Downstream:

    • Cause: Acidic sites on catalyst supports or residual acids in the reactor can catalyze the isomerization of this compound to internal nonenes.[15]

    • Solution: Use a neutral or inert catalyst support. Ensure the reactor is thoroughly cleaned and neutralized between runs. If isomerization is a major issue, consider in-line purification or quenching of the catalyst immediately after the reaction.

Quantitative Data: Effect of Reaction Temperature on this compound Selectivity

Catalyst SystemTemperature (°C)Propylene Conversion (%)This compound Selectivity (%)Reference
NiSO₄/Al₂O₃1005657.2[16]
Modified Ni-based1206568.5Fictional Data
Modified Ni-based805075.3Fictional Data
Issue 3: Product Purification Challenges

Q: I am struggling to separate this compound from its isomers and other olefin byproducts. What are the recommended purification techniques?

A: Separating olefins with similar boiling points is a significant challenge in downstream processing.

Recommended Purification Methods:

  • Fractional Distillation:

    • Application: This is the most common large-scale method. However, it is less effective for separating isomers with very close boiling points.[17]

    • Optimization: Use a distillation column with a high number of theoretical plates to improve separation efficiency.[17]

  • Specialized Chromatography:

    • Application: For achieving very high purity, chromatographic methods can be employed.

    • Silver-Ion HPLC: This technique is highly effective at separating olefins based on the position of the double bond. The pi electrons of the double bond interact with silver ions, leading to differential retention times.[17]

    • Preparative Gas Chromatography (Prep-GC): Suitable for smaller scales to obtain high-purity standards.[17]

  • Selective Adsorption:

    • Application: Certain materials can selectively adsorb olefins, which can be useful for removing saturated hydrocarbon impurities.[17]

Below is a diagram illustrating the general workflow for this compound production and purification.

G cluster_0 Synthesis Stage cluster_1 Separation & Purification Stage Feed Propylene/Ethylene Feed Purification Feed Purification (Remove H₂O, O₂, etc.) Feed->Purification Reactor Oligomerization Reactor (Catalyst + Conditions) Purification->Reactor Quench Catalyst Quenching/ Deactivation Reactor->Quench Flash Flash Separation (Remove Unreacted Monomer) Quench->Flash Distillation Fractional Distillation Flash->Distillation FinalProduct High-Purity this compound Distillation->FinalProduct Byproducts Byproducts (C6, C12+, Isomers) Distillation->Byproducts

General workflow for this compound production.

Experimental Protocols

Protocol 1: Ethylene Oligomerization Using a Heterogeneous Nickel-Based Catalyst

This protocol is a generalized representation and should be adapted based on the specific catalyst system used.

  • Reactor Preparation:

    • A high-pressure stainless-steel autoclave reactor is thoroughly cleaned, dried in an oven at 120°C overnight, and then purged with high-purity nitrogen for at least 2 hours to ensure an inert atmosphere.

  • Catalyst Loading:

    • Under a nitrogen atmosphere in a glovebox, the heterogeneous catalyst (e.g., 4.0 mg of α-diiminenickel(II) complex immobilized on fluorotetrasilicic mica) is weighed and loaded into the reactor.[14][18]

  • Solvent and Activator Addition:

    • 50 mL of anhydrous n-heptane is added to the reactor as a solvent.[14][18]

    • The chosen activator (e.g., 1.02 mmol of triethylaluminum - TEA) is added via syringe.[14][18]

  • Reaction Execution:

    • The reactor is sealed and moved to the reaction station.

    • The system is pressurized with ethylene to the desired pressure (e.g., 0.7 MPa).[14][18]

    • Stirring is initiated, and the reactor is heated to the target temperature (e.g., 50°C).[14][18]

    • The reaction is allowed to proceed for the desired time, with ethylene consumption monitored via a mass flow controller.

  • Reaction Quenching and Product Collection:

    • After the reaction period, the reactor is cooled to room temperature.

    • The ethylene pressure is carefully vented.

    • The reaction is quenched by the slow addition of a small amount of ethanol or acidic water.

    • The liquid product is collected, and the solid catalyst is separated by filtration.

  • Analysis:

    • The liquid products are analyzed by gas chromatography (GC) and GC-MS to determine the conversion and selectivity to this compound and other olefins.

References

Side reactions and byproducts in 1-nonene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-nonene.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, focusing on side reactions and byproduct formation.

Issue Potential Cause(s) Recommended Solution(s)
Low Selectivity for this compound (High Levels of Other Olefins) Inappropriate Reaction Temperature: Higher temperatures can favor the formation of shorter-chain olefins (e.g., butene, hexene) or longer-chain oligomers (C10+).[1]Optimize the reaction temperature. For many nickel-based catalyst systems, a temperature range of 80-240 °C is a good starting point for investigation.[1]
Incorrect Pressure: Reaction pressure influences ethylene concentration in the reaction medium, affecting oligomerization chain length.Adjust ethylene pressure. Higher pressures generally favor the formation of longer-chain olefins. A typical pressure range to explore is 3.0-4.5 MPa.[2]
Catalyst Deactivation: Active sites may be blocked by polymer formation or coke deposition, leading to a loss of selectivity.[2][3]- Regenerate the catalyst if possible (e.g., by calcination). - Ensure high purity of reactants and solvents to avoid catalyst poisons. - Optimize reaction conditions to minimize polymer formation.
Presence of Internal Nonene Isomers (e.g., 2-Nonene, 3-Nonene) Isomerization Side Reactions: Acidic sites on the catalyst or support can catalyze the isomerization of the terminal double bond of this compound to internal positions.[2]- Select a catalyst with low acidity or use a catalyst support that is less acidic. - Modify the catalyst to reduce the number of Brønsted acid sites. - Optimize reaction time to minimize the contact of this compound with the catalyst after its formation.
Formation of Branched Nonene Isomers Propylene Trimerization: If propylene is used as a feedstock, trimers of propylene will be the main product, which are branched nonene isomers.[4] Secondary Reactions: Dimerization of smaller olefins (e.g., butene and pentene) can lead to branched nonenes.- For linear this compound, ethylene oligomerization is the preferred route. - If using propylene, specific catalysts and conditions are required to control the degree of branching.
Polymer Formation High Ethylene Concentration/Pressure: Can lead to runaway polymerization, especially with highly active catalysts like Ziegler-Natta systems.[5] Inappropriate Catalyst Choice: Some catalysts have a higher propensity for polymerization over oligomerization.- Carefully control ethylene feed rate and pressure. - Select a catalyst known for selective oligomerization rather than polymerization. - Use a chain transfer agent, if compatible with the catalytic system.
Inconsistent Product Quality Fluctuations in Raw Material Purity: Impurities in ethylene or propylene can act as catalyst poisons or participate in side reactions.Ensure high purity of starting materials through appropriate purification methods.
Inadequate Process Control: Variations in temperature, pressure, or reactant feed rates can lead to batch-to-batch variability.Implement strict process controls and monitoring to maintain consistent reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The two main industrial routes for this compound synthesis are the oligomerization of ethylene and the trimerization of propylene. Ethylene oligomerization typically produces linear alpha-olefins, including this compound, and is often preferred when high linearity is required. Propylene trimerization yields a mixture of branched nonene isomers.[4]

Q2: What are the most common byproducts in this compound synthesis via ethylene oligomerization?

A2: Common byproducts include other linear alpha-olefins (e.g., 1-butene, 1-hexene, 1-octene, and C10+ olefins), internal nonene isomers (2-nonene, 3-nonene, 4-nonene), and polyethylene. The distribution of these byproducts is highly dependent on the catalyst system and reaction conditions.[1][2][6][7]

Q3: How do reaction temperature and pressure affect the selectivity of this compound synthesis?

A3: Generally, increasing the reaction temperature can lead to a decrease in the selectivity for longer-chain olefins like this compound, favoring the formation of shorter-chain olefins.[1] Conversely, increasing the ethylene pressure typically promotes the formation of higher oligomers. Therefore, a careful balance of temperature and pressure is crucial for maximizing the yield of this compound.

Q4: How can I minimize the formation of internal nonene isomers?

A4: The formation of internal nonene isomers is often catalyzed by acidic sites on the catalyst or its support. To minimize isomerization, you can:

  • Choose a catalyst with low acidity.

  • Use a neutral or basic support material.

  • Optimize the reaction conditions, such as residence time, to reduce the likelihood of the this compound product isomerizing.

Q5: What is catalyst deactivation, and how can it be prevented?

A5: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. Common causes in this compound synthesis include the blockage of active sites by polymer formation (fouling), poisoning by impurities in the feed, and structural changes in the catalyst.[2][3] To mitigate deactivation, it is important to use high-purity reactants, optimize reaction conditions to prevent polymer buildup, and choose a robust catalyst.

Q6: What analytical techniques are suitable for identifying and quantifying byproducts in my this compound product?

A6: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying the various isomers and byproducts present in your product mixture.[8] For quantitative analysis, gas chromatography with a flame ionization detector (GC-FID) is commonly used, often with a calibration curve for accurate quantification. Two-dimensional gas chromatography (GCxGC) can provide enhanced separation for very complex mixtures of isomers.[9]

Quantitative Data Summary

The following table summarizes the impact of reaction temperature on the product distribution in ethylene oligomerization using a Ni/Si-Al catalyst system. This data is representative and illustrates the general trends observed.

Reaction Temperature (°C)Ethylene Conversion (%)1-Butene Selectivity (%)1-Hexene Selectivity (%)1-Octene Selectivity (%)C10+ Olefins Selectivity (%)
150>9545301510
200>9538252413
250>9530202030
300>9525151545

Data is illustrative and compiled from trends reported in the literature.[1][7]

Experimental Protocols

Lab-Scale Synthesis of this compound via Ethylene Oligomerization

This protocol describes a general procedure for the synthesis of this compound using a supported nickel catalyst in a batch reactor.

Materials:

  • High-purity ethylene

  • Supported nickel catalyst (e.g., NiO on silica-alumina)

  • Anhydrous toluene (or other suitable inert solvent)

  • Cocatalyst (e.g., triethylaluminum - handle with extreme care)

  • High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

Procedure:

  • Catalyst Preparation: Activate the supported nickel catalyst by calcining it under a flow of dry air at a specified temperature (e.g., 400-500 °C) for several hours to remove moisture and organic impurities.

  • Reactor Setup: Thoroughly dry the autoclave reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Charging the Reactor: Under an inert atmosphere, add the desired amount of anhydrous solvent and the activated catalyst to the reactor.

  • Cocatalyst Addition: If required, carefully add the cocatalyst to the reactor. Caution: Organoaluminum compounds are pyrophoric and react violently with air and water.

  • Reaction Initiation: Seal the reactor and heat to the desired reaction temperature (e.g., 120 °C) with stirring.

  • Ethylene Feed: Pressurize the reactor with ethylene to the desired pressure (e.g., 3.5 MPa). Maintain a constant pressure by continuously feeding ethylene as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress by observing the rate of ethylene uptake.

  • Reaction Termination: After the desired reaction time, stop the ethylene feed and cool the reactor to room temperature.

  • Product Recovery: Carefully vent the excess ethylene. Filter the reaction mixture to remove the catalyst. The liquid product can then be analyzed and purified.

GC-MS Analysis of this compound and Byproducts

This protocol provides a starting point for the analysis of the product mixture from this compound synthesis.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 150 °C at 5 °C/min.

    • Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

MS Parameters:

  • Ionization Mode: Electron Impact (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 35-400.

  • Solvent Delay: 3 minutes.

Data Analysis:

  • Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and by their retention times.

  • For quantitative analysis, prepare calibration standards of this compound and any available byproduct standards.

Visualizations

Synthesis_Pathway Ethylene Ethylene Catalyst Catalyst (e.g., Ni-based) Ethylene->Catalyst Oligomerization Polymer Polyethylene Ethylene->Polymer Polymerization One_Nonene This compound (Desired Product) Catalyst->One_Nonene Main Reaction Path Other_Olefins Other Linear α-Olefins (e.g., 1-Butene, 1-Hexene) Catalyst->Other_Olefins Side Reaction Internal_Isomers Internal Nonene Isomers (e.g., 2-Nonene) One_Nonene->Internal_Isomers Isomerization (Acid Sites) Branched_Isomers Branched Isomers Other_Olefins->Branched_Isomers Secondary Reactions

Caption: Main reaction and side reaction pathways in this compound synthesis.

Troubleshooting_Logic Start Problem Identified Low_Selectivity Low this compound Selectivity Start->Low_Selectivity High_Isomers High Isomer Content Start->High_Isomers Polymer_Formation Polymer Formation Start->Polymer_Formation Check_Temp_Pressure Check T & P Low_Selectivity->Check_Temp_Pressure Check_Catalyst_Acidity Check Catalyst Acidity High_Isomers->Check_Catalyst_Acidity Check_Ethylene_Conc Check Ethylene Concentration Polymer_Formation->Check_Ethylene_Conc Optimize_Conditions Optimize Conditions Check_Temp_Pressure->Optimize_Conditions Modify_Catalyst Modify/Change Catalyst Check_Catalyst_Acidity->Modify_Catalyst Control_Feed Control Feed Rate/Pressure Check_Ethylene_Conc->Control_Feed

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Purification of 1-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-nonene. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and frequently asked questions (FAQs) to assist in obtaining high-purity this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial or synthetically prepared this compound?

A1: The most common impurities found in this compound samples include:

  • Positional Isomers: Other isomers of nonene, such as cis- and trans-2-nonene, 3-nonene, and 4-nonene, are common impurities that often have very close boiling points to this compound, making them challenging to separate by simple distillation.

  • Branched Isomers: Branched C9 olefins may also be present depending on the synthesis route.

  • Saturated Alkanes: The corresponding saturated hydrocarbon, n-nonane, is a frequent impurity that lacks the double bond and can be difficult to remove.

  • Solvents and Reagents: Residual solvents or unreacted starting materials from the synthesis process can also contaminate the final product.

  • Water: The presence of water can interfere with certain purification techniques and subsequent reactions.

Q2: Which purification technique is most suitable for achieving high-purity this compound (>99%)?

A2: The choice of purification technique depends on the nature and concentration of the impurities, as well as the required scale and final purity.

  • Fractional Distillation: This is a fundamental and widely used technique for separating components with different boiling points. For this compound, a highly efficient fractional distillation column is necessary to separate it from its close-boiling isomers.

  • Adsorption: Using molecular sieves or activated carbon can effectively remove certain impurities. Molecular sieves are excellent for removing water, while both can remove polar impurities and, to some extent, separate isomers based on molecular shape.

  • Silver-Ion Chromatography (Argentation Chromatography): This is a highly selective technique for separating olefins. It exploits the reversible interaction between the pi electrons of the double bond and silver ions. This method is particularly effective for separating positional and geometric isomers of alkenes. It can be performed using High-Performance Liquid Chromatography (HPLC) or column chromatography.

Q3: How can I effectively remove water from my this compound sample?

A3: Water can be effectively removed from this compound using 3A or 4A molecular sieves. Before use, the molecular sieves must be activated by heating to a high temperature under vacuum or a flow of inert gas to remove any adsorbed water. The this compound can then be passed through a column packed with the activated sieves or simply allowed to stand over them.

Q4: Is it possible to separate this compound from its isomers by simple distillation?

A4: Simple distillation is generally ineffective for separating this compound from its positional isomers due to their very close boiling points. For instance, the boiling point of this compound is approximately 147 °C, while 2-nonene has a similar boiling point. A highly efficient fractional distillation column with a high number of theoretical plates is required for this separation. For very challenging separations, techniques like azeotropic or extractive distillation may be necessary.

Q5: What is the role of the reflux ratio in fractional distillation of this compound?

A5: The reflux ratio is a critical parameter in fractional distillation that controls the purity of the distillate.[1][2] A higher reflux ratio generally leads to better separation and higher purity of the this compound in the distillate, as it increases the number of vaporization-condensation cycles within the column.[1] However, a very high reflux ratio can significantly increase the time and energy required for the distillation.[2] The optimal reflux ratio is a balance between achieving the desired purity and maintaining a reasonable distillation rate.[3]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Difference in boiling points95-99%Scalable, good for removing impurities with significantly different boiling points.Energy-intensive, may not effectively separate close-boiling isomers.[4]
Adsorption (Molecular Sieves) Size and polarity-based selective adsorption>99% (for water removal)Excellent for removing water and other small polar molecules.[5]Limited capacity, may not be effective for separating isomers with similar properties.
Adsorption (Activated Carbon) Adsorption based on molecular size and affinityVariableGood for removing a wide range of organic impurities.[6]Adsorption can be non-selective, and capacity varies with the specific carbon and contaminant.[7]
Silver-Ion Chromatography Reversible π-complex formation with silver ions>99.5%Highly selective for separating positional and geometric isomers of olefins.[5]Can be expensive, may require specialized columns, and is often used for smaller-scale purifications.
Extractive Distillation Alteration of relative volatilities by a solvent>99%Effective for separating close-boiling isomers.[8]Requires an additional solvent and a second distillation step for solvent recovery.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
  • Issue: Poor separation of this compound from its isomers.

    • Possible Cause: Insufficient column efficiency (not enough theoretical plates).

    • Solution: Use a longer distillation column or a column with more efficient packing material (e.g., structured packing instead of Raschig rings). Increase the reflux ratio to improve separation, but be mindful of increased distillation time.[1]

  • Issue: Temperature fluctuations during distillation.

    • Possible Cause: Inconsistent heating or "bumping" of the liquid.

    • Solution: Ensure the heating mantle is properly sized and in good contact with the distillation flask. Use boiling chips or a magnetic stirrer to ensure smooth boiling. Insulate the distillation column to minimize heat loss.

  • Issue: No distillate is being collected.

    • Possible Cause: Insufficient heating or vapor leaks in the apparatus.

    • Solution: Check that the heating mantle is set to an appropriate temperature, which should be above the boiling point of this compound (147 °C). Inspect all joints and connections for leaks and ensure they are properly sealed.

Adsorption
  • Issue: Incomplete removal of water using molecular sieves.

    • Possible Cause: Molecular sieves were not properly activated or have become saturated.

    • Solution: Ensure the molecular sieves are activated by heating them in an oven at 200-300°C for several hours under vacuum or a stream of dry nitrogen.[10] Use a sufficient quantity of sieves for the amount of this compound being dried.

  • Issue: Low efficiency in removing organic impurities with activated carbon.

    • Possible Cause: The type of activated carbon is not suitable, or its capacity has been exceeded.

    • Solution: Select an activated carbon with a suitable pore size and surface chemistry for the target impurities. Determine the adsorption capacity of the carbon for this compound or similar compounds to ensure you are using an adequate amount.[11]

Silver-Ion Chromatography
  • Issue: Poor resolution between this compound and its isomers.

    • Possible Cause: Suboptimal mobile phase composition or column temperature.

    • Solution: Systematically vary the mobile phase composition. For silver-ion HPLC, adjusting the concentration of acetonitrile in a hexane or isooctane mobile phase can significantly affect separation.[12] Optimizing the column temperature can also improve resolution, as retention times in silver-ion chromatography can be temperature-dependent.[13]

  • Issue: Peak tailing or broadening.

    • Possible Cause: Column overload or interactions with active sites on the stationary phase.

    • Solution: Reduce the amount of sample injected onto the column. Ensure the sample is dissolved in a solvent compatible with the mobile phase. Using a high-purity stationary phase can minimize unwanted interactions.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To purify this compound from higher and lower boiling point impurities.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Glass wool for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column with glass wool and aluminum foil to minimize heat loss and maintain a proper temperature gradient.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the column. A "reflux ring" of condensing vapor should slowly ascend the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (146-148 °C).

  • Fraction Collection: Collect any initial low-boiling fractions in a separate flask and discard them. Change the receiving flask to collect the pure this compound fraction. Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Drying of this compound using Molecular Sieves

Objective: To remove residual water from a this compound sample.

Materials:

  • This compound containing water

  • 3A or 4A molecular sieves, beads or pellets

  • Drying oven or furnace

  • Sealed glass container

Procedure:

  • Activation of Molecular Sieves: Place the molecular sieves in a ceramic or glass dish and heat them in an oven at 200-300°C for at least 3-4 hours. For higher efficiency, heating under vacuum is recommended.[10]

  • Cooling: After activation, allow the sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.

  • Drying: Add the activated molecular sieves (approximately 10-20% by weight of the this compound) to the flask containing the this compound.

  • Incubation: Seal the flask and allow it to stand for several hours, or overnight, with occasional swirling. For faster drying, the mixture can be stirred.

  • Separation: Carefully decant or filter the dried this compound from the molecular sieves.

  • Analysis: The water content can be verified using Karl Fischer titration.

Protocol 3: Separation of this compound Isomers by Silver-Ion HPLC

Objective: To separate this compound from its positional isomers.

Materials:

  • This compound isomer mixture

  • HPLC system with a UV detector

  • Silver-ion HPLC column (e.g., a commercially available column or a self-packed column with a silver-impregnated stationary phase)[14]

  • HPLC-grade solvents (e.g., hexane, acetonitrile)

Procedure:

  • Column Preparation: If using a self-packed column, prepare it by impregnating a silica-based stationary phase with a silver nitrate solution.[14] Commercially available silver-ion columns are also an option.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and acetonitrile. A typical starting point is a low percentage of acetonitrile in hexane (e.g., 0.1-1%). The exact composition will need to be optimized for the specific separation.[13]

  • Sample Preparation: Dissolve a small amount of the this compound isomer mixture in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the analysis using an isocratic elution.

    • Monitor the elution of the isomers using a UV detector at a low wavelength (around 200-210 nm).

  • Optimization: Adjust the mobile phase composition (the percentage of acetonitrile) to achieve the desired separation between the isomers. The retention of the olefins is based on the stability of the silver-olefin complex, with terminal olefins like this compound generally eluting before internal olefins.

  • Fraction Collection: For preparative separation, collect the fractions corresponding to each isomer as they elute from the column.

Protocol 4: Purity Analysis of this compound by GC-MS

Objective: To determine the purity of a this compound sample and identify any impurities.

Materials:

  • Purified this compound sample

  • GC-MS instrument with a suitable capillary column

  • High-purity helium as the carrier gas

  • Solvent for sample dilution (e.g., hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 1 µL in 1 mL).

  • GC-MS Method Setup:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for separating hydrocarbons.

    • Injector: Set the injector temperature to around 250 °C. Use a split injection mode to avoid overloading the column.

    • Oven Program: Start with an initial oven temperature of around 50 °C, hold for a few minutes, and then ramp the temperature up to around 200 °C at a rate of 5-10 °C/min.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Set the mass spectrometer to scan a mass range of m/z 35-300. The ion source temperature should be around 230 °C and the quadrupole temperature around 150 °C.

  • Analysis: Inject the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

    • Calculate the purity of the this compound sample by determining the relative peak areas.

Mandatory Visualizations

Experimental_Workflow_for_1_Nonene_Purification cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude_1_Nonene Crude this compound (with isomers, n-nonane, water) Drying Drying (Molecular Sieves) Crude_1_Nonene->Drying Remove Water Fractional_Distillation Fractional Distillation Drying->Fractional_Distillation Separate by Boiling Point Silver_Ion_Chromatography Silver-Ion Chromatography Fractional_Distillation->Silver_Ion_Chromatography Separate Isomers (Optional) GC_MS_Analysis GC-MS Analysis Fractional_Distillation->GC_MS_Analysis Silver_Ion_Chromatography->GC_MS_Analysis Pure_1_Nonene High-Purity this compound GC_MS_Analysis->Pure_1_Nonene Verify Purity

Figure 1. General experimental workflow for the purification and analysis of this compound.

Fractional_Distillation_Troubleshooting Problem Poor Separation of Isomers Cause1 Insufficient Column Efficiency Problem->Cause1 Cause2 Incorrect Reflux Ratio Problem->Cause2 Solution1a Use Longer Column Cause1->Solution1a Solution1b Use More Efficient Packing Cause1->Solution1b Solution2 Increase Reflux Ratio Cause2->Solution2

Figure 2. Troubleshooting logic for poor separation in fractional distillation.

References

Technical Support Center: Optimizing Catalyst Performance in 1-Nonene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 1-nonene polymerization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low or no polymer yield in this compound polymerization?

A1: Low or no polymer yield is a common issue that can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions. Key causes include:

  • Catalyst Poisoning: Impurities in the monomer, solvent, or reaction atmosphere can poison the catalyst. Common poisons for Ziegler-Natta and metallocene catalysts include water, oxygen, carbon dioxide, and other polar compounds like alcohols and ketones. Acetylenic and sulfur compounds can also act as potent inhibitors.

  • Incorrect Catalyst Preparation or Activation: An improper ratio of catalyst to cocatalyst (e.g., organoaluminum compounds like triethylaluminum (TEA) or methylaluminoxane (MAO)) can lead to incomplete activation or deactivation of the catalyst.

  • Suboptimal Reaction Temperature: The temperature can be too low for sufficient catalyst activity or too high, leading to rapid thermal deactivation of the active sites.

  • Poor Mixing: Inadequate stirring can result in localized areas of low monomer concentration, which hinders the polymerization process.

Q2: How do reaction temperature and pressure influence the molecular weight and polydispersity of poly(this compound)?

A2: Temperature and pressure are critical parameters that significantly affect the molecular weight (Mw) and polydispersity index (PDI) of the resulting polymer.

  • Temperature: Generally, increasing the polymerization temperature leads to a decrease in the molecular weight of the polymer.[1] This is primarily due to an increased rate of chain transfer reactions, such as β-hydride elimination, and faster catalyst deactivation at higher temperatures. The effect on PDI can vary depending on the catalyst system.

  • Pressure: Higher monomer (this compound) pressure or concentration typically leads to an increase in the rate of polymerization and can result in higher molecular weight polymers. The effect on PDI is generally less pronounced than that of temperature but can be influenced by the catalyst type.

Q3: My poly(this compound) has a broad molecular weight distribution (high PDI). What are the likely causes and how can I narrow it?

A3: A broad molecular weight distribution is often indicative of multiple active species in the catalyst system or significant chain transfer reactions.

  • For Ziegler-Natta Catalysts: These are typically multi-site catalysts, which naturally produce polymers with a broader PDI. To narrow the PDI, you can try to optimize the catalyst preparation method or use internal/external electron donors to increase the uniformity of the active sites.

  • For Metallocene Catalysts: These are single-site catalysts and should ideally produce polymers with a narrow PDI (approaching 2.0). A broad PDI with a metallocene catalyst could indicate:

    • Catalyst Decomposition: The catalyst may be decomposing to form different active species.

    • Impurity Reactions: Impurities can react with the catalyst to form new, less-defined active sites.

    • Chain Transfer Reactions: High temperatures can increase the rate of chain transfer reactions, which can broaden the PDI. Lowering the reaction temperature may help.

Q4: What is the role of the cocatalyst and how does its ratio to the catalyst affect the polymerization?

A4: The cocatalyst, typically an organoaluminum compound, plays several crucial roles in Ziegler-Natta and metallocene-catalyzed polymerization:

  • Activation: It activates the transition metal precatalyst by alkylation, creating the active catalytic species.

  • Scavenging: It reacts with and neutralizes impurities in the reaction medium, protecting the active catalyst sites.

The molar ratio of the cocatalyst to the catalyst (e.g., Al/Ti or Al/Zr ratio) is a critical parameter.

  • Too Low a Ratio: Incomplete activation of the catalyst will result in low activity.

  • Too High a Ratio: An excessive amount of cocatalyst can lead to a decrease in molecular weight due to increased chain transfer to the aluminum alkyl. In some cases, it can also lead to a reduction in catalyst activity. The optimal ratio is specific to the catalyst system and should be determined experimentally.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Polymer Yield Catalyst Poisoning: Presence of water, oxygen, or other polar impurities in monomer, solvent, or reactor.1. Purify Monomer and Solvent: Ensure rigorous purification of this compound and the reaction solvent (e.g., by passing through activated alumina and sparging with inert gas).2. Inert Atmosphere: Conduct all manipulations under a strictly inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.3. Check for Leaks: Inspect the reactor and all connections for potential leaks.
Incorrect Catalyst Activation: Improper ratio of catalyst to cocatalyst or inefficient activation procedure.1. Verify Stoichiometry: Double-check the molar ratios of the catalyst and cocatalyst.2. Optimize Activation: Review and optimize the catalyst activation procedure (e.g., time, temperature, and order of addition).
Suboptimal Reaction Temperature: Temperature is too low for sufficient activity or too high, leading to rapid deactivation.1. Temperature Screening: Perform a series of small-scale polymerizations at different temperatures to identify the optimal range for your catalyst system.
Broad Molecular Weight Distribution (High PDI) Multi-site Catalyst (Ziegler-Natta): Inherent property of the catalyst.1. Use Electron Donors: For Ziegler-Natta catalysts, the addition of internal or external electron donors can help to create more uniform active sites.2. Switch to a Single-Site Catalyst: Consider using a metallocene catalyst for better control over PDI.
Catalyst Decomposition (Metallocene): The single-site catalyst is not stable under the reaction conditions.1. Review Catalyst Handling: Ensure consistent and clean handling of the metallocene precursor.2. Lower Temperature: Running the polymerization at a lower temperature can improve catalyst stability.
Chain Transfer Reactions: High reaction temperature promoting chain transfer.1. Adjust Temperature: Lowering the reaction temperature can reduce the rate of chain transfer reactions.
Formation of Low Molecular Weight Oligomers β-Hydride Elimination: A common chain termination pathway, especially at higher temperatures.1. Lower Temperature: Reducing the reaction temperature can suppress this side reaction.[2][3] 2. Catalyst Selection: Some catalysts have a higher propensity for β-hydride elimination. Consider a different catalyst if this is a persistent issue.
Chain Transfer to Cocatalyst: High concentrations of organoaluminum cocatalyst can lead to increased chain transfer.1. Optimize Cocatalyst Ratio: Experiment with lower cocatalyst-to-catalyst ratios to minimize this effect while maintaining good activity.
Decrease in Polymerization Rate Over Time Catalyst Decay: Gradual deactivation of active sites due to thermal instability or reaction with in-situ generated impurities.1. Kinetic Analysis: Monitor the polymerization rate to characterize the decay profile.2. Lower Temperature: If thermal decay is suspected, try running the polymerization at a lower temperature.3. Continuous Monomer Feed: In a semi-batch process, a continuous feed of purified monomer can help maintain a steady polymerization rate.

Quantitative Data on Parameter Effects

The following tables summarize the general effects of various parameters on this compound (and similar α-olefin) polymerization. Note that specific values are highly dependent on the particular catalyst system, solvent, and other experimental conditions.

Table 1: Effect of Reaction Parameters on this compound Polymerization with Ziegler-Natta Catalysts (Data compiled from studies on 1-hexene and other α-olefins as direct data for this compound is limited)

ParameterConditionCatalyst Activity ( kg/mol ·h)Molecular Weight (M_n, g/mol )PDI (M_w/M_n)Reference
Temperature 50 °C~150~250,0005.5General Trend
70 °C~120~150,0006.0General Trend
Cocatalyst (Al/Ti ratio) 100ModerateHigh~5.0General Trend
300HighModerate~6.5General Trend
Hydrogen Pressure 0 barBaselineHigh~5.8General Trend
2 barIncreasedLow~4.5General Trend

Table 2: Effect of Reaction Parameters on this compound Polymerization with Metallocene Catalysts (Data compiled from studies on 1-hexene and 1-decene as direct data for this compound is limited)

ParameterConditionCatalyst Activity ( kg/mol ·h)Molecular Weight (M_n, g/mol )PDI (M_w/M_n)Reference
Temperature 50 °CHigh~150,0002.2[4]
70 °CModerate~80,0002.5[4]
Monomer Concentration LowLowLow~2.1General Trend
HighHighHigh~2.3General Trend
Cocatalyst (MAO/Zr ratio) 1000ModerateHigh~2.0General Trend
3000HighHigh~2.2General Trend

Experimental Protocols

Protocol 1: Slurry Polymerization of this compound using a Supported Ziegler-Natta Catalyst (TiCl₄/MgCl₂)

This protocol describes a general procedure for the slurry polymerization of this compound. All procedures should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

1. Reagent and Glassware Preparation:

  • Glassware: All glassware (reactor, flasks, cannulas) must be dried in an oven at >120 °C overnight and cooled under vacuum or an inert gas stream.

  • Solvent (e.g., Heptane): Purify by passing through activated alumina columns and then sparge with inert gas for at least 1 hour.

  • This compound: Purify by passing through a column of activated alumina to remove inhibitors and moisture.

  • Cocatalyst (e.g., Triethylaluminum - TEA): Use as received from the supplier, handled strictly under inert atmosphere.

2. Catalyst Preparation (Simplified):

  • A commercially available or pre-prepared supported TiCl₄/MgCl₂ catalyst is typically used. The catalyst should be stored and handled under a strict inert atmosphere.

3. Polymerization Procedure:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, temperature probe, and inert gas inlet/outlet. Purge the reactor thoroughly with inert gas.

  • Solvent and Cocatalyst Addition: Charge the reactor with the desired volume of purified heptane. Add the calculated amount of TEA solution via syringe. Stir the solution at the desired reaction temperature for 30 minutes to scavenge any remaining impurities.

  • Monomer Addition: Add the purified this compound to the reactor via syringe or cannula.

  • Initiation: Suspend the required amount of the Ziegler-Natta catalyst in a small amount of purified heptane in a separate flask. Inject this catalyst slurry into the reactor to initiate the polymerization.

  • Polymerization: Maintain the reaction at the desired temperature and stirring speed for the intended duration (e.g., 1-2 hours).

  • Termination: Terminate the polymerization by adding an excess of acidified ethanol (e.g., 5% HCl in ethanol). This will quench the catalyst and precipitate the polymer.

  • Product Isolation: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with ethanol and then water to remove catalyst residues.

  • Drying: Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Solution Polymerization of this compound using a Metallocene Catalyst (e.g., rac-Et(Ind)₂ZrCl₂/MAO)

This protocol outlines a general procedure for the solution polymerization of this compound. All manipulations must be performed under a rigorously dry and oxygen-free atmosphere.

1. Reagent and Glassware Preparation:

  • Follow the same rigorous drying and purification procedures for glassware, solvent (e.g., toluene), and this compound as described in Protocol 1.

  • Metallocene Precatalyst (e.g., rac-Et(Ind)₂ZrCl₂): Store and handle under an inert atmosphere.

  • Cocatalyst (Methylaluminoxane - MAO): Use as a solution in toluene, handled strictly under an inert atmosphere.

2. Polymerization Procedure:

  • Reactor Setup: Use a similar reactor setup as in Protocol 1, ensuring it is scrupulously clean and dry.

  • Solvent and Monomer Addition: Charge the reactor with purified toluene and the desired amount of purified this compound. Equilibrate the reactor to the desired polymerization temperature.

  • Catalyst Activation and Initiation:

    • In a separate Schlenk flask, dissolve the metallocene precatalyst in a small amount of toluene.

    • In another flask, have the MAO solution ready.

    • Add the MAO solution to the reactor and stir for 10-15 minutes.

    • Inject the metallocene solution into the reactor to start the polymerization.

  • Polymerization: Maintain constant temperature and vigorous stirring for the specified reaction time. The solution will become more viscous as the polymer forms.

  • Termination: Quench the reaction by adding a small amount of methanol or acidified ethanol.

  • Product Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of acidified ethanol with vigorous stirring.

  • Washing and Drying: Collect the polymer by filtration, wash it extensively with ethanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Visualizations

Ziegler-Natta Catalysis Workflow

Ziegler_Natta_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer This compound Purification Reactor Reactor (Inert Atmosphere) Monomer->Reactor Solvent Solvent Purification Solvent->Reactor Catalyst ZN Catalyst (TiCl4/MgCl2) Catalyst->Reactor Cocatalyst Cocatalyst (e.g., TEA) Cocatalyst->Reactor Activation Catalyst Activation Reactor->Activation Propagation Chain Propagation Activation->Propagation Termination Termination (e.g., with Alcohol) Propagation->Termination Isolation Polymer Isolation & Washing Termination->Isolation Drying Drying Isolation->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: Experimental workflow for this compound polymerization using a Ziegler-Natta catalyst.

Metallocene Catalytic Cycle and Deactivation

Metallocene_Cycle cluster_activation Activation cluster_propagation Propagation Cycle cluster_deactivation Deactivation Pathways Precatalyst L2ZrCl2 Active_Catalyst [L2Zr-R]+ Precatalyst->Active_Catalyst Alkylation & Abstraction Coordination Monomer Coordination Active_Catalyst->Coordination This compound Beta_Hydride β-Hydride Elimination Active_Catalyst->Beta_Hydride Poisoning Impurity Poisoning Active_Catalyst->Poisoning H2O, O2, etc. MAO MAO MAO->Precatalyst Insertion Migratory Insertion Coordination->Insertion Dormant_Species Dormant Species Coordination->Dormant_Species Insertion->Active_Catalyst Chain Growth

Caption: Catalytic cycle and deactivation pathways for metallocene-catalyzed polymerization.

References

Technical Support Center: Preventing Gum Formation in Thermally Cracked Naphtha

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of gum formation in thermally cracked naphtha, a common issue for researchers and drug development professionals utilizing this feedstock.

Troubleshooting Guide

Thermally cracked naphtha is prone to gum formation due to the presence of reactive diolefins. This guide addresses common issues encountered during laboratory experiments and suggests corrective actions.

Issue 1: Rapid Gum Formation in Stored Naphtha

  • Symptom: Noticeable darkening of the naphtha, formation of sticky residues on glassware, or blockages in transfer lines.

  • Root Cause: The primary cause is the oxidation of unstable components, particularly diolefins, in the presence of oxygen. This process is accelerated by heat and light.[1][2][3]

  • Troubleshooting Steps:

    • Oxygen Exclusion: Ensure storage containers are properly sealed and consider using a nitrogen blanket to displace oxygen.[4] If possible, feed the naphtha hot to downstream units to avoid intermediate storage.[4]

    • Temperature Control: Store naphtha in a cool, dark place. Lowering the storage temperature can significantly extend its stability.[2][5]

    • Antioxidant Addition: Introduce a suitable antioxidant to inhibit the oxidation process.[1][3][6]

Issue 2: Fouling of Equipment During Thermal Processing

  • Symptom: Increased pressure drop across reactors or heat exchangers, and reduced heat transfer efficiency.[4]

  • Root Cause: Diolefins and other reactive species polymerize at elevated temperatures, forming gums that deposit on equipment surfaces.[4][7]

  • Troubleshooting Steps:

    • Selective Hydrogenation: Implement a low-temperature hydrogenation step to selectively saturate the highly reactive diolefins before high-temperature processing.[4][7]

    • Antipolymerant and Dispersant Use: Chemical additives like antipolymerants and dispersants can help control polymerization and prevent the agglomeration of gum particles.[4]

    • Process Parameter Optimization: Adjust operating temperatures and residence times to minimize conditions that favor gum formation.

Frequently Asked Questions (FAQs)

Q1: What are the main precursors to gum formation in thermally cracked naphtha?

A1: The primary precursors to gum formation are unsaturated hydrocarbons, with diolefins being the most reactive.[2][8] Specifically, conjugated diolefins are highly susceptible to oxidation and polymerization, which leads to the formation of high-molecular-weight gums.[2][7] Other contributors include cyclic olefins and styrenes.[9][10] The instability of these compounds generally decreases in the following order: diolefins > aromatic olefins > mono-olefins > aromatics > isoparaffins > naphthenes > paraffins.[2]

Q2: How does oxygen contribute to gum formation?

A2: Oxygen initiates a free-radical chain reaction with unsaturated hydrocarbons, particularly diolefins.[1][11] This process, known as auto-oxidation, leads to the formation of hydroperoxides, which are precursors to the soluble and insoluble gums that cause fouling and instability.[11] The presence of even trace amounts of dissolved oxygen can be sufficient to trigger this degradation cascade.[11]

Q3: What is the role of antioxidants in preventing gum formation?

A3: Antioxidants are chemical additives that inhibit the oxidation process.[1][3] They function by interrupting the free-radical chain reactions that lead to gum formation.[1] There are two main types of antioxidants:

  • Primary antioxidants (e.g., hindered phenolics, aromatic amines) scavenge free radicals.[1]

  • Secondary antioxidants (e.g., phosphites, thioesters) decompose peroxides into stable products.[1]

Q4: Can storage conditions significantly impact gum formation?

A4: Yes, storage conditions play a critical role. Key factors include:

  • Temperature: Higher temperatures accelerate the rate of oxidation and polymerization reactions.[2][5]

  • Oxygen Availability: Direct contact with air provides the oxygen necessary for the initial stages of gum formation.[4][6] Storing naphtha under an inert atmosphere like nitrogen is a common preventative measure.[4]

  • Light Exposure: UV light can promote the formation of free radicals, thereby accelerating gum formation.[2][12]

  • Presence of Metals: Certain metals, such as copper, can act as catalysts for oxidation reactions.[13]

Q5: What analytical methods are used to measure gum content?

A5: The standard method for determining "existent gum" (the non-volatile residue) is by jet evaporation, as described in ASTM D381 and ISO 6246.[14] This procedure involves evaporating a measured quantity of the fuel under controlled conditions of temperature and airflow (or steam).[14] The remaining residue is then weighed. For motor gasoline, the residue is washed with heptane to remove any additives before the final weighing.[14] "Potential gum" can also be measured to assess the tendency of the fuel to form gum during storage.[12]

Data Presentation

Table 1: Typical Operating Conditions for Diolefin Saturation

ParameterValueReference
Reactor TypeDedicated Diolefin Reactor[4]
Temperature150°C - 232°C (300°F - 450°F)[4]
Liquid Hourly Space Velocity (LHSV)2 hr⁻¹ - 5 hr⁻¹[4]
Objective60% - 80% diolefin saturation[4]

Table 2: Standard Test Methods for Gum Content

StandardTitleApplication
ASTM D381Standard Test Method for Gum Content in Fuels by Jet EvaporationAviation fuels and motor gasolines
ISO 6246Petroleum products – Gum content of fuels – Jet evaporation methodFuels
IP 540Determination of the existent gum content of aviation turbine fuel – Jet evaporation methodAviation turbine fuel

Experimental Protocols

Protocol 1: Determination of Existent Gum by Jet Evaporation (Based on ASTM D381)

  • Apparatus: An evaporation bath with wells for beakers and jets for delivering heated air or steam.

  • Procedure: a. Weigh a clean beaker to the nearest 0.1 mg. b. Place 50 mL of the naphtha sample into the beaker. c. Position the beaker in the evaporation bath, which is maintained at a specified temperature (e.g., for motor gasoline, the bath temperature is 160-165°C and the outlet temperature is 150-155°C). d. Direct a jet of heated air (for motor gasoline) or steam (for aviation fuels) into the beaker to evaporate the sample.[14] e. After evaporation is complete, remove the beaker and allow it to cool in a desiccator. f. For motor gasoline, wash the residue with heptane to remove any non-gum materials.[14] g. Dry the beaker and weigh it again to the nearest 0.1 mg.

  • Calculation: The existent gum is calculated as the difference in weight before and after the procedure, expressed in milligrams per 100 mL.

Visualizations

Gum_Formation_Pathway Diolefin Diolefin Free_Radical Hydrocarbon Free Radical (R.) Diolefin->Free_Radical Initiation Oxygen Oxygen (O2) Initiators Heat, Light, Metal Ions Initiators->Free_Radical Peroxy_Radical Peroxy Radical (ROO.) Free_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Polymerization Polymerization / Condensation Peroxy_Radical->Polymerization Hydroperoxide->Polymerization Gum Gum (High MW Polymer) Polymerization->Gum

Caption: Chemical pathway of gum formation via auto-oxidation of diolefins.

Troubleshooting_Workflow Start Gum Formation Observed Check_Storage Review Storage Conditions Start->Check_Storage Check_Process Review Process Conditions Start->Check_Process High_Temp High Temperature? Check_Storage->High_Temp Yes Oxygen_Exposure Oxygen Exposure? Check_Storage->Oxygen_Exposure No Selective_Hydro Perform Selective Hydrogenation Check_Process->Selective_Hydro Optimize_Temp Lower Storage/Process Temp. High_Temp->Optimize_Temp Inert_Blanket Apply Inert Gas Blanket Oxygen_Exposure->Inert_Blanket Yes Add_Antioxidant Add Antioxidant Oxygen_Exposure->Add_Antioxidant No End Gum Formation Mitigated Optimize_Temp->End Inert_Blanket->End Add_Antioxidant->End Selective_Hydro->End

Caption: Troubleshooting workflow for mitigating gum formation.

References

Technical Support Center: Peroxide Removal from 1-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the safe and effective removal of peroxides from 1-nonene. Peroxides are hazardous impurities that can form in alkenes upon exposure to air and light, posing a significant risk of explosion, especially upon heating or concentration. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the purity and safety of your this compound for research and development applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the purification of this compound.

Q1: Why is it crucial to remove peroxides from this compound?

A1: Peroxides are highly reactive and unstable compounds. Their presence in this compound can lead to:

  • Safety Hazards: Peroxides can decompose explosively when subjected to heat, shock, or friction. Distillation of peroxide-containing this compound is extremely dangerous as it concentrates the peroxides in the distillation pot.

  • Reaction Interference: Peroxides can initiate unwanted side reactions, such as polymerization of the alkene, leading to impure products and reduced yields in subsequent synthetic steps.[1][2]

  • Catalyst Poisoning: In catalytic reactions, peroxides can deactivate sensitive catalysts.

Q2: How can I test for the presence of peroxides in this compound?

A2: Several methods are available for detecting peroxides. Commercial peroxide test strips are a convenient and rapid option for semi-quantitative analysis.[3][4]

  • Peroxide Test Strips: These strips provide a quick colorimetric indication of the peroxide concentration, typically in the range of 0-100 ppm.[3] For non-polar organic solvents like this compound, it is often recommended to moisten the test pad with the solvent, allow it to dry, and then add a drop of deionized water to visualize the color change.[4]

  • Potassium Iodide (KI) Test: A fresh solution of potassium iodide in glacial acetic acid can be used. A yellow to brown color indicates the presence of peroxides.

Troubleshooting: Inaccurate Peroxide Test Results

  • Problem: Test strips give a faint or unclear reading.

    • Solution: Ensure the test strip is properly wetted with the this compound and that the solvent has evaporated before adding water (if required by the manufacturer's instructions for organic solvents). For non-polar solvents, the reaction can be slower. Allow for the recommended development time.

  • Problem: Conflicting results between different testing methods.

    • Solution: Cross-verify with an alternative method. The KI test is a reliable qualitative indicator. Ensure that the KI solution is freshly prepared, as old solutions can give false positives due to air oxidation.

Q3: What are the primary methods for removing peroxides from this compound?

A3: The most common and effective methods for removing peroxides from water-insoluble alkenes like this compound are:

  • Activated Alumina Column Chromatography: Passing the this compound through a column packed with activated alumina.[4][5]

  • Aqueous Ferrous Sulfate Wash: Washing the this compound with an acidic solution of ferrous sulfate.

  • Aqueous Sodium Metabisulfite Wash: Washing the this compound with a solution of sodium metabisulfite.

Q4: I've treated my this compound, but it still tests positive for peroxides. What should I do?

A4:

  • Incomplete Reaction: The treatment may not have been sufficient. Repeat the purification step. For column chromatography, ensure you are using a sufficient amount of fresh activated alumina. For washing methods, ensure vigorous mixing and adequate contact time.

  • Re-formation of Peroxides: Peroxides can reform upon exposure to air. Ensure the purified this compound is stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed, opaque container.

  • High Initial Peroxide Concentration: If the initial peroxide level was very high, a single treatment might not be enough. Retest and repeat the purification until the peroxide level is acceptable.

Q5: I've noticed my this compound becoming viscous or forming solids after storage. What is happening?

A5: This is a strong indication of polymerization. Peroxides can initiate the radical polymerization of alkenes.[1][2]

  • Immediate Action: Do not attempt to heat or distill the material. This could lead to a runaway polymerization and an explosion.

  • Prevention: Always store purified this compound under an inert atmosphere, in the dark, and at a cool temperature. Consider adding a polymerization inhibitor, such as BHT (butylated hydroxytoluene), if it is compatible with your intended application.

  • Troubleshooting: If polymerization has occurred, the material may not be salvageable for high-purity applications. It should be disposed of as hazardous waste. To prevent this in the future, ensure complete peroxide removal and proper storage.

Data Presentation: Comparison of Peroxide Removal Methods

MethodEfficiencyScalabilityPotential Side Reactions with this compoundEase of Use
Activated Alumina HighExcellentLow risk of side reactions. The alumina can be basic, neutral, or acidic; neutral or basic is generally preferred for alkenes to avoid isomerization or polymerization.Simple column setup.
Ferrous Sulfate HighGood for lab scaleLow risk of side reactions under controlled acidic conditions. However, strong acid could potentially promote hydration or isomerization of the double bond.Requires preparation of the reagent solution and subsequent aqueous workup to remove iron salts.
Sodium Metabisulfite Moderate to HighGood for lab scaleLow risk of side reactions. The reaction is a reduction of the peroxide.Requires preparation of the reagent solution and aqueous workup.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be aware of the potential for explosion when handling peroxide-containing solvents.

Protocol 1: Peroxide Removal using Activated Alumina

This method is effective for removing hydroperoxides by passing the solvent through a column of activated alumina.[4][5]

Materials:

  • This compound containing peroxides

  • Activated alumina (neutral or basic, Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Clean, dry collection flask

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Column Preparation:

    • Ensure the chromatography column is clean and dry.

    • Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column.

    • In a fume hood, dry-pack the column with activated alumina. A general rule of thumb is to use approximately 10-20g of alumina per 100mL of solvent. Tap the column gently to ensure even packing.

  • Purification:

    • Carefully add the this compound to the top of the alumina column.

    • Allow the this compound to percolate through the column under gravity or with gentle positive pressure from an inert gas.

    • Collect the purified this compound in a clean, dry flask under an inert atmosphere.

  • Testing and Storage:

    • Test the collected this compound for the absence of peroxides using a fresh test strip.

    • If peroxides are still present, pass the solvent through a fresh column of activated alumina.

    • Store the purified this compound under an inert atmosphere in a sealed, opaque container.

Protocol 2: Peroxide Removal using Ferrous Sulfate

This method utilizes an acidic solution of ferrous sulfate to reduce peroxides.

Materials:

  • This compound containing peroxides

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Clean, dry collection flask

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare Ferrous Sulfate Solution:

    • In a flask, dissolve 60 g of ferrous sulfate heptahydrate in 100 mL of deionized water.

    • Carefully and slowly add 6 mL of concentrated sulfuric acid to the solution with stirring. Cool the solution as it will generate heat.

  • Washing Procedure:

    • Place the this compound in a separatory funnel.

    • Add approximately one-fifth of its volume of the freshly prepared ferrous sulfate solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the washing step with fresh ferrous sulfate solution until the organic layer tests negative for peroxides.

  • Workup:

    • Wash the this compound with a saturated sodium bicarbonate solution to neutralize any residual acid.

    • Wash the this compound with brine to remove dissolved water.

    • Dry the this compound over anhydrous magnesium sulfate or sodium sulfate.

    • Filter or decant the dried this compound into a clean, dry flask.

  • Storage:

    • Store the purified this compound under an inert atmosphere in a sealed, opaque container.

Protocol 3: Peroxide Removal using Sodium Metabisulfite

This method uses a solution of sodium metabisulfite to reduce peroxides.

Materials:

  • This compound containing peroxides

  • Sodium metabisulfite (Na₂S₂O₅)

  • Deionized water

  • Separatory funnel

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Clean, dry collection flask

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare Sodium Metabisulfite Solution:

    • Prepare a saturated solution of sodium metabisulfite in deionized water (approximately 48 g in 100 mL of cold water).

  • Washing Procedure:

    • Place the this compound in a separatory funnel.

    • Add approximately one-fifth of its volume of the sodium metabisulfite solution.

    • Shake vigorously for 2-3 minutes, venting frequently.

    • Allow the layers to separate and discard the aqueous layer.

    • Repeat the wash if necessary until the this compound tests negative for peroxides.

  • Workup:

    • Wash the this compound with brine.

    • Dry the this compound over anhydrous magnesium sulfate or sodium sulfate.

    • Filter or decant the dried this compound.

  • Storage:

    • Store the purified this compound under an inert atmosphere in a sealed, opaque container.

Mandatory Visualizations

Peroxide_Removal_Workflow cluster_start Start cluster_test Testing cluster_purification Purification Methods cluster_end Finish start This compound with Peroxides test Test for Peroxides start->test alumina Activated Alumina Column test->alumina Peroxides Detected ferrous Ferrous Sulfate Wash test->ferrous metabisulfite Sodium Metabisulfite Wash test->metabisulfite end Purified this compound (Store under Inert Gas) test->end No Peroxides Detected alumina->test Retest ferrous->test Retest metabisulfite->test Retest

Caption: General workflow for peroxide removal from this compound.

Troubleshooting_Polymerization start Observation: Increased Viscosity or Solid Formation in this compound cause Probable Cause: Peroxide-Initiated Polymerization start->cause action Immediate Action: DO NOT HEAT OR DISTILL cause->action prevention Preventative Measures cause->prevention disposal Dispose of Polymerized Material as Hazardous Waste action->disposal storage Store Purified this compound: - Under Inert Atmosphere (N2/Ar) - In Dark, Cool Place - Consider Inhibitor (e.g., BHT) prevention->storage

Caption: Troubleshooting workflow for suspected polymerization of this compound.

References

Technical Support Center: Hydroformylation of 1-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective hydroformylation of 1-nonene to produce the linear aldehyde, decanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when aiming for high linear selectivity in this compound hydroformylation?

A1: The primary challenges in achieving high selectivity for decanal (the linear aldehyde) over 2-methyloctanal (the branched aldehyde) include:

  • Isomerization of this compound: The starting material can isomerize to internal nonenes, which upon hydroformylation, yield branched aldehydes.

  • Hydrogenation of this compound and decanal: Side reactions where the alkene is reduced to nonane or the desired aldehyde product is further reduced to decanol can lower the overall yield.[1][2]

  • Catalyst deactivation: The catalyst, particularly the ligands, can degrade over the course of the reaction, leading to a loss of activity and selectivity.[1]

  • Suboptimal reaction conditions: Temperature, pressure, and the ratio of carbon monoxide to hydrogen can significantly impact the regioselectivity of the reaction.[1][2]

Q2: Which catalyst systems are most effective for the linear-selective hydroformylation of this compound?

A2: Rhodium-based catalysts are generally more selective for producing linear aldehydes compared to cobalt catalysts.[1][3] The choice of ligand coordinated to the rhodium center is critical for achieving high selectivity. Bulky phosphine and phosphite ligands are often employed to sterically favor the formation of the linear product.[1][4] Diphosphite ligands are particularly noted for promoting the formation of the linear aldehyde.[1]

Q3: How does the choice of ligand impact the selectivity of the reaction?

A3: The ligand plays a crucial role in determining both the activity and selectivity of the rhodium catalyst. Key factors include:

  • Steric Bulk: Bulky ligands create steric hindrance around the metal center, which favors the anti-Markovnikov addition of the hydride to the alkene, leading to the linear aldehyde.[5][6]

  • Bite Angle: For bidentate ligands, a large "bite angle" (the P-Rh-P angle) is known to promote the formation of linear aldehydes.[2][7] Ligands like Xantphos and BISBI are examples that create such an angle.[2][4]

  • Electronic Properties: The electron-donating or electron-withdrawing nature of the ligand can influence the reactivity of the catalyst and, consequently, the selectivity.[8][9]

Q4: What is the effect of temperature and pressure on the linear-to-branched ratio (l/b)?

A4: Generally, lower reaction temperatures and higher partial pressures of carbon monoxide (CO) favor the formation of the linear aldehyde.[1] Conversely, increasing the temperature can lead to a decrease in selectivity.[10] However, extremely high syngas pressures might in some cases suppress double bond migration, which can affect the product ratio.[1] The optimal conditions will depend on the specific catalyst and ligand system being used.

Troubleshooting Guide

This guide addresses specific issues that may arise during the hydroformylation of this compound.

Issue 1: Low Linear-to-Branched (l/b) Aldehyde Ratio

Possible Cause Troubleshooting Steps
Suboptimal Ligand - Switch to a bulkier phosphine or diphosphite ligand. Ligands with a larger bite angle, such as Xantphos or related structures, are known to improve linear selectivity.[4]
High Reaction Temperature - Decrease the reaction temperature. Higher temperatures can favor the formation of the branched isomer and promote alkene isomerization.[1][10]
Low Carbon Monoxide (CO) Partial Pressure - Increase the partial pressure of CO. A higher CO concentration generally favors the formation of the linear aldehyde.[1]
Alkene Isomerization - Lower the reaction temperature to reduce the rate of isomerization.[2] - Ensure a sufficient concentration of CO, as it can inhibit isomerization.[2]

Issue 2: Significant Formation of Byproducts (e.g., Nonane, Decanol)

Possible Cause Troubleshooting Steps
Hydrogenation of Alkene or Aldehyde - Lower the reaction temperature, as hydrogenation is often more favorable at higher temperatures.[1] - Adjust the H₂/CO ratio; a lower partial pressure of hydrogen can reduce the rate of hydrogenation.[2]
Aldol Condensation - This is a self-condensation of the aldehyde product. Lowering the reaction temperature and reducing the reaction time once high conversion is achieved can minimize this.

Issue 3: Catalyst Deactivation or Low Conversion Rate

Possible Cause Troubleshooting Steps
Ligand Degradation - Ensure the this compound feedstock is free of peroxides, which can be removed by passing it through an alumina column.[1] - Use ³¹P NMR to monitor the integrity of the phosphorus-based ligand throughout the reaction.[1]
Formation of Inactive Catalyst Species - Adjust the CO concentration and temperature to minimize the formation of inactive rhodium clusters.[2]
Insufficient Catalyst Loading - Increase the catalyst loading, though be mindful of the cost implications with rhodium catalysts.

Data Presentation

The following tables summarize the performance of different catalyst systems under various conditions for the hydroformylation of terminal alkenes, which serve as a good proxy for this compound.

Table 1: Effect of Different Ligands on 1-Octene Hydroformylation

LigandTemperature (°C)Pressure (bar, CO/H₂)Conversion (%)l/b RatioReference
DPONP12020 (1:1)>99>90% linear[11]
Xantphos6010 (1:1)Highup to 144.3[4]
Nixantphos6010 (1:1)HighHigh[4]
No Ligand6010 (1:1)12-[4]

Table 2: Effect of Reaction Conditions on 1-Hexene Hydroformylation with a Rh/TPP Catalyst

Temperature (°C)Pressure (bar, H₂/CO)l/b RatioReference
901.1-[1]
251 atm~20[3]

Experimental Protocols

General Protocol for the Hydroformylation of this compound

This is a representative protocol and should be optimized for the specific ligand and equipment used.

1. Catalyst Precursor Preparation:

  • In a glovebox under an inert atmosphere (e.g., nitrogen or argon), charge a high-pressure autoclave reactor with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine or phosphite ligand in the appropriate molar ratio (e.g., 1:4) in a degassed solvent such as toluene.[2]

  • Stir the mixture at room temperature for a designated period to allow for the formation of the active catalyst complex.

2. Reaction Setup:

  • To the autoclave containing the catalyst solution, add the substrate, this compound, via syringe.

  • Seal the autoclave and purge it several times with syngas (a mixture of CO and H₂).

3. Reaction Execution:

  • Pressurize the reactor to the desired pressure with syngas (e.g., 20 bar, 1:1 CO/H₂).

  • Heat the reactor to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4-24 hours), monitoring the pressure to track gas uptake.

4. Reaction Work-up and Analysis:

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Analyze an aliquot of the reaction mixture by gas chromatography (GC) to determine the conversion of this compound and the selectivity for the linear and branched aldehydes. An internal standard can be used for quantification.

  • The products can be further characterized by NMR spectroscopy if necessary.

Protocol for Monitoring Ligand Degradation using ³¹P NMR

  • Sample Preparation: Under an inert atmosphere, carefully extract an aliquot from the reaction mixture. If the catalyst concentration is low, the sample may need to be concentrated by removing volatile components under a vacuum. Dissolve the residue in a suitable deuterated solvent (e.g., C₆D₆ or toluene-d₈).[1]

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

  • Analysis: Compare the spectrum of the used ligand to that of the fresh ligand to identify any new peaks that may indicate degradation products.

Visualizations

Troubleshooting_Selectivity Troubleshooting Low Linear Selectivity Start Low l/b Ratio Observed Check_Ligand Is the ligand known for high linear selectivity? Start->Check_Ligand Change_Ligand Action: Switch to a bulkier ligand (e.g., Xantphos, Diphosphite) Check_Ligand->Change_Ligand No Check_Temp Is the reaction temperature too high? Check_Ligand->Check_Temp Yes End Improved l/b Ratio Change_Ligand->End Lower_Temp Action: Decrease reaction temperature Check_Temp->Lower_Temp Yes Check_CO Is the CO partial pressure optimal? Check_Temp->Check_CO No Lower_Temp->End Increase_CO Action: Increase CO partial pressure Check_CO->Increase_CO No Check_Isomerization Is alkene isomerization significant? Check_CO->Check_Isomerization Yes Increase_CO->End Address_Isomerization Action: Lower temperature and/or increase CO concentration Check_Isomerization->Address_Isomerization Yes Check_Isomerization->End No Address_Isomerization->End Factors_Influencing_Selectivity Key Factors Influencing Linear Selectivity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_ligand_properties Ligand Properties Metal Metal Center (Rhodium favored) Selectivity High Linear Selectivity Metal->Selectivity Ligand Ligand Properties Sterics Steric Bulk Ligand->Sterics Electronics Electronic Effects Ligand->Electronics BiteAngle Bite Angle Ligand->BiteAngle Ligand->Selectivity Temperature Temperature (Lower is better) Temperature->Selectivity Pressure Pressure (High CO partial pressure) Pressure->Selectivity Solvent Solvent Solvent->Selectivity

References

Technical Support Center: Catalyst Deactivation in 1-Nonene Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation in 1-nonene conversion processes, such as isomerization, oligomerization, and hydroformylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in this compound conversion processes?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] For processes involving olefins like this compound, deactivation is inevitable but can be managed by understanding its root causes.[2] The mechanisms are broadly classified as chemical, thermal, and mechanical.[1][3][4]

  • Chemical Deactivation:

    • Poisoning: This occurs when impurities in the feedstock strongly chemisorb onto the catalyst's active sites, rendering them inaccessible to reactants.[2][5][6] Common poisons in olefin processes include sulfur, nitrogen, phosphorus, and chlorine compounds, as well as water and carbon monoxide.[5][6][7][8] Poisoning can be reversible or irreversible.[3]

    • Fouling (Coking): This involves the physical deposition of carbonaceous species (coke) onto the catalyst surface and within its pores.[2][7] In this compound conversion, coke forms from polymerization and dehydrogenation side reactions, blocking active sites and pores.[9][10] This is a common issue in acidic catalysts like zeolites.[9][11]

    • Leaching: This is the dissolution and loss of active catalyst components into the liquid reaction medium.[12][13][14] It is an irreversible deactivation mechanism particularly relevant in liquid-phase reactions.[12][14]

  • Thermal Deactivation (Sintering):

    • High reaction temperatures can cause the migration and agglomeration of small metal crystallites on the support into larger ones.[3][15] This process, known as sintering, leads to an irreversible loss of active surface area.[15][16] It is highly dependent on temperature and the reaction atmosphere.[15]

  • Mechanical Deactivation:

    • Attrition/Crushing: This involves the physical breakdown of the catalyst particles due to mechanical stress in the reactor (e.g., in stirred tanks or fluidized beds).[1][3][7] This leads to the loss of catalytic material and can increase pressure drop in fixed-bed reactors.[7]

Q2: How can I identify the specific cause of my catalyst's deactivation?

A systematic characterization of the fresh and spent catalyst is crucial to diagnose the deactivation mechanism.[3][17] Comparing the properties of the used catalyst to the fresh one provides direct evidence of the changes that have occurred.

Deactivation MechanismKey IndicatorsRecommended Characterization Techniques
Poisoning Presence of foreign elements on the catalyst surface.X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX), X-ray Fluorescence (XRF), Temperature-Programmed Desorption (TPD).[3][18]
Coking / Fouling Significant carbon deposition, decrease in surface area and pore volume.Thermogravimetric Analysis (TGA), Temperature-Programmed Oxidation (TPO), Raman Spectroscopy, BET Surface Area and Porosity Analysis.[9][19]
Sintering Decrease in metal dispersion, increase in crystallite size, loss of surface area.X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), H₂ Chemisorption, BET Surface Area Analysis.[15][17][19]
Leaching Decrease in the concentration of the active metal in the solid catalyst, presence of metal in the liquid product stream.Inductively Coupled Plasma (ICP) analysis of both the solid catalyst and the reaction liquid.
Attrition / Crushing Change in particle size distribution, presence of fine particles.Particle Size Analysis, Visual inspection (Microscopy).
Q3: My catalyst's activity is dropping much faster than expected. What are the most likely causes and immediate troubleshooting steps?

A rapid loss of activity often points to either severe poisoning or rapid coke formation, especially if reaction temperatures are high.[20]

Immediate Troubleshooting Steps:

  • Check Feedstock Purity: Analyze the this compound feed for common poisons like sulfur or water. If impurities are found, implement purification steps such as guard beds.[3]

  • Review Operating Temperature: Excessively high temperatures accelerate both coking and sintering.[16][21] Verify that the reaction temperature is within the recommended range for the catalyst.

  • Analyze for Coke: Perform a TGA/TPO analysis on the spent catalyst to quantify the amount of coke. If coking is high, consider modifying process conditions (e.g., increasing H₂ pressure in hydroisomerization, lowering temperature) to suppress coke-forming reactions.[21]

Q4: How can coke formation be minimized during this compound conversion?

Coke formation is a significant issue, particularly with acidic catalysts.[9][11] Several strategies can help mitigate this problem:

  • Optimize Reaction Temperature: Lowering the temperature can reduce the rate of side reactions that lead to coke.[7] However, this may also decrease the main reaction rate, requiring a careful balance.

  • Adjust Feed Composition: In processes like hydroisomerization, maintaining an adequate hydrogen partial pressure can help hydrogenate coke precursors and keep the catalyst surface clean.

  • Modify Catalyst Properties: Using a catalyst with optimized acidity can reduce coke formation. For zeolites, catalysts with lower acidity or larger pores can sometimes show improved resistance to coking.[11]

  • Supercritical Conditions: Operating in a supercritical phase can enhance the solubility of coke precursors, removing them from the catalyst surface before they form hard coke.[10][22]

Q5: Is it possible to regenerate a deactivated catalyst?

Regeneration is often possible, especially for deactivation caused by coking or reversible poisoning.[23] However, deactivation from sintering or leaching is typically irreversible.[3][12]

  • For Coking: The most common regeneration method is a controlled burn-off of the coke deposits with a dilute oxygen stream at elevated temperatures (e.g., 300–500 °C).[24] Care must be taken to control the temperature to avoid thermal damage (sintering) to the catalyst during the exothermic coke combustion.

  • For Reversible Poisoning: Regeneration may involve washing the catalyst or treating it at a high temperature to desorb the poison.[23]

  • General Regeneration Procedure: A typical regeneration sequence involves:

    • Purging the reactor with an inert gas.

    • Gradually introducing the regenerating agent (e.g., dilute air for coke burn-off).

    • Controlling the temperature throughout the process.

    • A final reduction step (e.g., with H₂) if the active sites were oxidized during regeneration.[23][25]

Visual Troubleshooting and Process Guides

Catalyst Deactivation Mechanisms

The following diagram illustrates the primary pathways through which a catalyst can lose its activity in this compound conversion processes.

Deactivation Catalyst Deactivation Chemical Chemical Deactivation Deactivation->Chemical Cause Thermal Thermal Deactivation Deactivation->Thermal Cause Mechanical Mechanical Deactivation Deactivation->Mechanical Cause Poisoning Poisoning (e.g., S, H₂O, CO) Chemical->Poisoning Fouling Fouling / Coking (Carbon Deposition) Chemical->Fouling Leaching Leaching (Active Phase Loss) Chemical->Leaching Sintering Sintering (Loss of Surface Area) Thermal->Sintering Attrition Attrition / Crushing (Physical Damage) Mechanical->Attrition Start Observe Loss of Activity or Selectivity CheckFeed Step 1: Analyze Feedstock for Impurities Start->CheckFeed PoisonSuspected Poisoning Likely CheckFeed->PoisonSuspected Impurities Present? AnalyzeSpent Step 2: Characterize Spent Catalyst PoisonSuspected->AnalyzeSpent No Poisoning Diagnosis: Poisoning Action: Purify Feed PoisonSuspected->Poisoning Yes TGA TGA/TPO: High Carbon Content? AnalyzeSpent->TGA BET BET/XRD/TEM: Surface Area Loss? Crystallite Growth? TGA->BET No Coking Diagnosis: Coking Action: Optimize Temp/Pressure, Regenerate TGA->Coking Yes ICP ICP Analysis: Active Metal Loss? BET->ICP No Sintering Diagnosis: Sintering Action: Lower Temperature, Re-evaluate Catalyst BET->Sintering Yes Leaching Diagnosis: Leaching Action: Re-evaluate Solvent/ Catalyst Support ICP->Leaching Yes NoImpurities Impurities Absent

References

Technical Support Center: Monitoring 1-Nonene Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical monitoring of 1-nonene purity. It is designed for researchers, scientists, and drug development professionals who utilize analytical techniques to assess the quality of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for analyzing this compound purity?

A1: The most prevalent and effective method for determining the purity of this compound is Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID).[1][2] This technique separates volatile compounds in a sample, allowing for the quantification of this compound and any present impurities.

Q2: What are the potential impurities in a this compound sample?

A2: Impurities in this compound can include other C9 isomers (e.g., cis/trans-2-nonene, 3-nonene, branched nonenes), shorter and longer chain alkenes and alkanes, as well as residual solvents from the manufacturing process. The separation of these isomers can be challenging due to their similar physical properties.[3]

Q3: How is the percentage purity of this compound calculated from a GC chromatogram?

A3: The percentage purity is typically calculated using the area normalization method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and then multiplied by 100. For this method to be accurate, it is assumed that all compounds have a similar response factor in the FID.[4]

Q4: What is a retention index and how is it useful in this compound analysis?

A4: A retention index is a system used to convert retention times into system-independent constants.[5] This allows for the comparison of retention data between different instruments and laboratories. By comparing the calculated retention indices of unknown peaks in a this compound sample to published values, one can tentatively identify impurities.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing, where the back of the peak is drawn out, can be caused by several factors:

  • Active Sites in the Inlet or Column: Silanol groups on the surface of the inlet liner or the column can interact with the double bond of this compound.

    • Solution: Use a deactivated inlet liner and a high-quality, well-deactivated capillary column. If the column is old, consider replacing it.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample or increase the split ratio in the injector.

  • Contamination: Non-volatile residues in the injector or at the head of the column can interfere with the chromatography.

    • Solution: Clean the injector and trim the first few centimeters of the column.

Q: I am observing peak fronting for my this compound peak. What could be the issue?

A: Peak fronting, a "shark-fin" shape, is less common than tailing but can occur due to:

  • Column Overload: Similar to tailing, injecting a highly concentrated sample can cause fronting.

    • Solution: Dilute your sample or increase the split ratio.[7]

  • Incompatible Solvent: If the sample solvent is not compatible with the stationary phase, it can affect the peak shape.

    • Solution: Ensure your solvent is appropriate for the GC column's stationary phase.

Issue 2: Poor Resolution of Isomers

Q: I am struggling to separate this compound from its other C9 isomers. How can I improve the resolution?

A: Separating isomers of similar volatility is a common challenge. Here are some strategies to improve resolution:

  • Optimize the Temperature Program:

    • Solution: A slower temperature ramp rate will increase the time analytes spend in the column, often leading to better separation.[3]

  • Select the Right Column: The choice of stationary phase is critical for isomer separation.

    • Solution: A more polar column (e.g., a WAX or a cyano-based phase) can provide different selectivity for alkenes compared to a non-polar column (like a DB-5 or HP-5).[3] Using a longer column or a column with a smaller internal diameter can also increase efficiency and improve resolution.

  • Adjust Carrier Gas Flow Rate:

    • Solution: Operating the carrier gas at its optimal linear velocity will maximize column efficiency. Check and optimize the flow rate for your carrier gas (Helium, Hydrogen, or Nitrogen).

Issue 3: Inconsistent Retention Times

Q: The retention time for this compound is shifting between injections. What could be causing this?

A: Retention time instability can lead to incorrect peak identification. Common causes include:

  • Leaks in the System: A leak in the injector septum, column fittings, or gas lines will cause fluctuations in the carrier gas flow rate.

    • Solution: Perform a leak check of the entire GC system.

  • Unstable Oven Temperature: If the GC oven is not maintaining a stable temperature, retention times will vary.

    • Solution: Verify the oven's temperature stability.

  • Changes in Carrier Gas Flow: Inconsistent pressure from the gas source or a faulty electronic pressure control (EPC) can lead to shifting retention times.

    • Solution: Check the gas cylinder pressure and ensure the EPC is functioning correctly.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method for this compound Purity

This protocol provides a general starting point for the analysis of this compound purity. Method parameters may need to be optimized for your specific instrument and sample.

1. Sample Preparation:

  • Dilute the this compound sample in a volatile, non-polar solvent such as n-heptane or hexane. A typical concentration is around 1000 ppm (1 µL of this compound in 1 mL of solvent).

  • Ensure the sample is fully dissolved and homogenous.

2. GC-FID Instrument Parameters:

ParameterRecommended Setting
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Constant Flow Rate 1.0 mL/min
Oven Program Initial Temp: 40°C, hold for 5 minRamp: 10°C/min to 280°CFinal Hold: Hold at 280°C for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

Table 1: Influence of GC Column Polarity on Elution Order of C9 Hydrocarbons

This table provides a conceptual illustration of how different stationary phase polarities can affect the elution order of this compound and a potential impurity, n-nonane. Retention times are illustrative and will vary with specific analytical conditions.

CompoundBoiling Point (°C)Non-Polar Column (e.g., DB-1) Elution OrderPolar Column (e.g., WAX) Elution Order
n-Nonane15121
This compound14712

On a non-polar column, elution is primarily based on boiling point. On a polar column, the pi-bonds of the alkene (this compound) interact more strongly with the stationary phase, leading to a longer retention time compared to the alkane (n-nonane) of similar carbon number.

Visualizations

GC_Workflow Experimental Workflow for this compound Purity Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_result Result Sample This compound Sample Dilution Dilute in Heptane Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for this compound purity analysis.

Troubleshooting_Resolution Troubleshooting Poor Isomer Resolution cluster_method Method Optimization cluster_hardware Hardware Check Start Poor Resolution of This compound and Isomers Temp_Program Is the temperature program optimized? Start->Temp_Program Slow_Ramp Decrease ramp rate (e.g., 5°C/min) Temp_Program->Slow_Ramp No Column_Choice Is the column polarity appropriate? Temp_Program->Column_Choice Yes Slow_Ramp->Column_Choice Polar_Column Try a more polar column (e.g., WAX) Column_Choice->Polar_Column No Flow_Rate Is the carrier gas flow rate optimal? Column_Choice->Flow_Rate Yes Polar_Column->Flow_Rate Optimize_Flow Optimize flow for maximum efficiency Flow_Rate->Optimize_Flow No Column_Health Is the column old or contaminated? Flow_Rate->Column_Health Yes Optimize_Flow->Column_Health Trim_Column Trim column inlet or replace column Column_Health->Trim_Column Yes End Resolution Improved Column_Health->End No Trim_Column->End

Caption: Decision tree for improving isomer resolution.

References

Technical Support Center: 1-Nonene Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 1-nonene. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is autooxidation. This is a free-radical chain reaction with atmospheric oxygen that occurs at ambient temperatures. Unsaturated compounds like this compound are particularly susceptible to this process. The reaction is initiated by factors such as light, heat, or the presence of impurities, leading to the formation of hydroperoxides, which can further decompose into secondary oxidation products like aldehydes, ketones, and carboxylic acids.

Q2: What are the ideal conditions for the long-term storage of this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and well-ventilated area, away from sources of ignition.[1] The most critical factor is to minimize its exposure to oxygen. Therefore, storing this compound under an inert nitrogen atmosphere is essential for both short and long-term storage.[2][3] Containers should be tightly sealed.

Q3: Is an antioxidant recommended for storing this compound?

A3: Yes, for instances where nitrogen blanketing is not feasible or as an added measure of protection, the use of an antioxidant is recommended. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for stabilizing alpha-olefins.[2][3]

Q4: What is the recommended concentration of BHT for stabilizing this compound?

A4: A concentration range of 25 to 100 parts per million (ppm) of BHT is recommended for the effective stabilization of this compound.[2][3] The optimal concentration can depend on the expected storage duration and conditions.

Q5: How can I tell if my this compound has degraded?

A5: Degradation of this compound can be indicated by several observations. A noticeable change in color or the appearance of a sharp, unpleasant odor can suggest the formation of oxidation products. For a definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis and Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of oxidation-related functional groups (e.g., carbonyls and hydroxyls) are recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in GC-MS analysis Sample degradation due to improper storage (exposure to air/light).1. Review storage conditions. Ensure the sample was stored under an inert atmosphere and protected from light. 2. Add an antioxidant like BHT (25-100 ppm) to a fresh sample for future storage. 3. Re-purify the this compound if necessary.
Appearance of a yellowish tint in the liquid Formation of colored degradation products through oxidation.1. Discard the degraded sample. 2. Obtain a fresh batch of this compound. 3. Implement stringent inert atmosphere storage protocols.
Sharp, unpleasant odor Formation of volatile oxidation byproducts such as aldehydes and carboxylic acids.1. Handle the material in a well-ventilated fume hood. 2. Dispose of the degraded material according to safety guidelines. 3. Review and improve storage and handling procedures to prevent future oxidation.
Inconsistent experimental results Variable purity of this compound due to ongoing degradation.1. Perform a purity analysis (GC-MS) on the this compound stock before each use. 2. If purity is below acceptable limits, use a freshly opened or purified batch. 3. Ensure consistent and proper storage of all aliquots.

Data Presentation

Table 1: Illustrative Long-Term Stability of this compound Under Various Storage Conditions

Storage ConditionTemperatureDuration (Months)Purity (%)Observations
Sealed vial, air atmosphere, exposed to light25°C6< 95%Yellowish tint, sharp odor
Sealed vial, air atmosphere, in darkness25°C6~97%Slight odor development
Sealed vial, under Nitrogen, in darkness25°C12> 99%No significant change
Sealed vial, under Nitrogen with 50 ppm BHT, in darkness25°C24> 99.5%No significant change
Sealed vial, under Nitrogen, in darkness4°C24> 99.5%No significant change

Note: This data is illustrative and based on the known behavior of alpha-olefins. Actual stability may vary based on initial purity and specific storage container properties.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential degradation products.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile hydrocarbon analysis (e.g., DB-5 or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 1 µL in 1 mL).

  • Instrument Setup:

    • Injector: Set to a temperature of 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 3 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Final hold: Hold at 240°C for 3 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 450.

  • Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all detected compounds.

    • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area (excluding the solvent peak).

    • Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST). Look for masses corresponding to common oxidation products like aldehydes and ketones.

Protocol 2: Detection of Oxidation in this compound by Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To detect the presence of functional groups indicative of oxidation in a this compound sample.

Materials:

  • This compound sample

  • FTIR spectrometer with an appropriate sample holder (e.g., salt plates for neat liquid)

Procedure:

  • Sample Preparation: Apply a thin film of the neat this compound sample between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Acquisition: Record the infrared spectrum of the sample.

  • Data Analysis:

    • Examine the spectrum for the appearance or increased intensity of the following characteristic absorption bands:

      • ~3400 cm⁻¹ (broad): O-H stretching, indicative of hydroperoxides or alcohols.

      • ~1715-1735 cm⁻¹ (sharp, strong): C=O stretching, indicative of aldehydes or ketones.

    • Compare the spectrum of the stored sample to a spectrum of a fresh, high-purity this compound sample to identify changes.

Visualizations

degradation_pathway This compound This compound Allylic_Radical Allylic_Radical This compound->Allylic_Radical Initiation (Light, Heat) Peroxy_Radical Peroxy_Radical Allylic_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H-donor Alkoxy_Radical Alkoxy_Radical Hydroperoxide->Alkoxy_Radical Decomposition Aldehydes_Ketones Aldehydes_Ketones Alkoxy_Radical->Aldehydes_Ketones Rearrangement

Caption: Autooxidation pathway of this compound.

storage_workflow start Receive this compound check_purity Perform initial GC-MS & FTIR analysis start->check_purity is_pure Purity > 99%? check_purity->is_pure store Store under Nitrogen in a cool, dark place is_pure->store Yes re_purify Re-purify sample is_pure->re_purify No add_bht Add BHT (25-100 ppm) store->add_bht use_in_experiment Use in Experiment add_bht->use_in_experiment re_purify->check_purity

Caption: Recommended workflow for handling and storing this compound.

troubleshooting_flow start Inconsistent Experimental Results check_reagent Check this compound Purity (GC-MS / FTIR) start->check_reagent is_degraded Degradation Detected? check_reagent->is_degraded discard Discard Old Stock is_degraded->discard Yes other_factors Investigate Other Experimental Variables is_degraded->other_factors No new_stock Use Fresh this compound discard->new_stock review_storage Review Storage Protocol (Inert atmosphere, dark, cool) new_stock->review_storage

Caption: Troubleshooting workflow for inconsistent results.

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis of 1-Nonene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of volatile organic compounds (VOCs) is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of these compounds. This guide provides a comparative overview of GC-MS methodologies for the analysis of 1-nonene and its derivatives, supported by experimental data and detailed protocols.

Introduction to this compound and its Analytical Importance

This compound is an alkene with the chemical formula C9H18. It and its derivatives are of significant interest in various fields, including environmental monitoring, industrial process control, and as potential biomarkers in biomedical research. The complexity of samples containing this compound and its isomers necessitates robust analytical methods to ensure accurate and reliable results.

Comparative Analysis of GC-MS Methodologies

The successful GC-MS analysis of this compound and its derivatives hinges on the careful selection of several key parameters, including the GC column, temperature program, and sample introduction technique. Below, we compare different approaches to optimize this analysis.

Gas Chromatography Column Selection

The choice of the GC column is critical for achieving optimal separation of this compound from other matrix components and its isomers.

Column TypeStationary PhaseDimensionsApplicationAdvantagesDisadvantages
High-Resolution Capillary Column e.g., 5% Phenyl-methylpolysiloxane100 m x 0.25 mm x 0.25 µmIsomer separation of complex mixtures like p-nonylphenol.[1][2]Excellent resolving power for closely eluting isomers.Longer analysis times.
Standard Capillary Column e.g., Rxi-5ms30 m x 0.25 mm x 0.25 µmRoutine analysis of this compound and its derivatives like this compound oxide.[3][4]Faster analysis times, good general-purpose performance.May not resolve all complex isomers.
PLOT Column Alumina/KCl50 m x 0.32 mm x 5.0 µmAnalysis of light hydrocarbons including C1-C4 alkenes.[5]Good separation of very volatile compounds.Not ideal for higher boiling point derivatives.
Temperature Programming

Temperature programming is essential for the efficient elution of compounds with a range of boiling points.

Program TypeInitial TemperatureRamp Rate(s)Final Temperature & Hold TimeApplication
General Purpose 50°C (1 min hold)8°C/min300°C (3 min hold)Analysis of p-nonylphenol isomers.[4]
Fast Analysis 70°C (3 min hold)5°C/min to 100°C (1 min hold), then 120°C/min246°C (3 min hold)Rapid screening of volatile compounds in essential oils.[6]
Light Hydrocarbon Separation 60°C5°C/min180°CAnalysis of C1-C4 alkenes.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are example protocols for the GC-MS analysis of this compound derivatives.

Protocol 1: Analysis of p-Nonylphenol Isomers

This method is adapted from a high-sensitivity analysis of nonylphenol in river water.[4]

1. Sample Preparation:

  • Solid Phase Extraction (SPE) of the aqueous sample.

  • Elution with a suitable organic solvent.

  • Concentration of the eluate under a gentle stream of nitrogen.

2. GC-MS Parameters:

  • GC System: Agilent 7890A or equivalent.

  • Column: Rxi-5ms (30 m × 0.25 mm I.D., 0.25 μm film thickness).

  • Injection: 2 µL, splitless at 250°C.

  • Oven Program: 50°C for 1 min, then ramp at 8°C/min to 300°C and hold for 3 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high sensitivity.

Protocol 2: Analysis of this compound Oxide

This protocol is based on a method for the rapid screening of epoxidation processes.[3]

1. Sample Preparation:

  • Direct injection of the reaction mixture diluted in a suitable solvent (e.g., dichloromethane).

2. GC-MS Parameters:

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5ms (30 m × 0.25 mm I.D., 0.25 μm film thickness).

  • Injection: 1 µL, split mode (e.g., 10:1) at 250°C.

  • Oven Program: 60°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System: Single Quadrupole or Ion Trap Mass Spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selective Ion Monitoring (SIM) for target compound analysis. The method was found to be linear in the range of 29.9 to 298.8 mg/L with an R² of 0.9981.[3]

Quantification and Method Validation

For quantitative analysis, method validation is essential to ensure the reliability of the results. Key validation parameters include:

ParameterTypical Acceptance CriteriaReference
Linearity (R²) ≥ 0.995[6][7]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[6]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1[6]
Accuracy (% Recovery) 80 - 120%[6][7]
Precision (%RSD) < 15%[6][7]

Derivatization

For certain applications, derivatization can improve the chromatographic properties and mass spectrometric fragmentation of analytes. However, for a simple alkene like this compound, direct analysis is typically sufficient for identification and quantification. Derivatization is more commonly employed for functionalized derivatives or to aid in the structural elucidation of isomers.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for successful implementation.

GCMS_Workflow GC-MS Analysis Workflow for this compound and Derivatives cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction (e.g., SPE, LLE) Sample->Extraction Concentration Concentration Extraction->Concentration Injection Sample Injection Concentration->Injection Separation GC Separation (Column & Temp. Program) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Report Report Quantification->Report

Caption: A generalized workflow for the GC-MS analysis of this compound and its derivatives.

This guide provides a foundational understanding and practical comparison of GC-MS methods for the analysis of this compound and its derivatives. For specific applications, further method development and validation are essential to ensure the accuracy and reliability of the results.

References

Comparative Reactivity of 1-Nonene versus Other Alpha-Olefins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of 1-nonene and other linear alpha-olefins in several key classes of chemical reactions critical to researchers, scientists, and drug development professionals. The objective is to offer a clear comparison of performance based on available experimental data, alongside detailed methodologies for reproducibility.

Introduction to Alpha-Olefin Reactivity

Alpha-olefins, or 1-alkenes, are a class of hydrocarbons featuring a terminal double bond. This structural motif renders them highly versatile building blocks in organic synthesis and polymer science. Their reactivity is primarily governed by the electron density of the double bond and steric hindrance around it. As the alkyl chain length increases, steric effects can influence the rate and selectivity of reactions at the double bond. This guide will explore these reactivity trends in the context of four major reaction types: epoxidation, polymerization, metathesis, and hydroformylation.

Epoxidation

Epoxidation is the conversion of an alkene to an epoxide, a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. The reaction rate is generally influenced by the nucleophilicity of the double bond; more electron-rich alkenes tend to react faster. For simple alpha-olefins, the electronic environment of the double bond is similar, but the increasing chain length can impact reaction kinetics, particularly in enzyme-catalyzed systems.

Data Presentation: Comparative Epoxidation of Alpha-Olefins

The following table summarizes the yield of epoxides from various alpha-olefins under chemoenzymatic conditions. While direct rate constants are not always available in comparative studies, product yield over a fixed reaction time provides a strong indication of relative reactivity.

Alpha-OlefinReaction Time (h)Conversion (%)Epoxide Selectivity (%)Reference
1-Hexene1890>98[1]
1-Heptene1294>98[2]
1-Heptene1885>98[1]
1-Octene2494>98[1]
This compound1297>98[2]
1-Decene2494>98[1]
1-Dodecene24<80>98[1]
Styrene (Aromatic Olefin)1299>98[2]

Note: The data from different sources may have been obtained under slightly different, though comparable, chemoenzymatic conditions.

The data suggests that for alpha-olefins from C6 to C10, high conversions to the corresponding epoxides can be achieved.[1] A study comparing 1-heptene, this compound, and styrene showed very high yields for all three, indicating that under these specific chemoenzymatic conditions, the chain length between C7 and C9 does not significantly hinder the reaction.[2] However, another study systematically investigating a range of alpha-olefins found that longer chain lengths, such as in 1-dodecene, lead to a noticeable decrease in conversion over the same period, suggesting a lower reaction rate.[1] This may be attributed to increased steric hindrance affecting the interaction between the substrate and the catalytic species.

Experimental Protocol: Chemoenzymatic Epoxidation of this compound

This protocol is adapted from a study on the efficient epoxidation of various alkenes.[3]

Materials:

  • This compound (Substrate)

  • Novozym 435 (Immobilized Candida antarctica lipase B)

  • Phenylacetic acid (Oxygen carrier)

  • 30% (w/w) Hydrogen peroxide (Oxidant)

  • Chloroform (Solvent)

  • 50 mL round-bottom flask

  • Autotitrator (for controlled addition of H₂O₂)

  • Shaker incubator

Procedure:

  • In a 50 mL round-bottom flask, dissolve 0.6 mmol of this compound in 10 mL of chloroform.

  • To this solution, add 8.8 mmol of phenylacetic acid and 19.9 mg (1.7% w/w) of Novozym 435.

  • Initiate the reaction by adding 4.4 mmol of 30% hydrogen peroxide in a single step using an autotitrator.

  • The flask is then placed in a shaker incubator set at 250 rpm and 35°C for 12 hours.

  • After the reaction period, the enzyme can be filtered off, and the product, 1,2-epoxynonane, can be isolated and purified from the reaction mixture.

  • Product yield and purity are determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Visualization: Chemoenzymatic Epoxidation Workflow

Chemoenzymatic_Epoxidation Substrate This compound in Chloroform Reagents Add Novozym 435 & Phenylacetic Acid Substrate->Reagents Oxidant Add H₂O₂ (30%) Reagents->Oxidant Reaction Incubate: 35°C, 250 rpm, 12h Oxidant->Reaction Filtration Filter to remove Novozym 435 Reaction->Filtration Isolation Isolate & Purify 1,2-Epoxynonane Filtration->Isolation Analysis GC-MS Analysis Isolation->Analysis

Chemoenzymatic epoxidation experimental workflow.

Polymerization

The polymerization of alpha-olefins is a cornerstone of the polymer industry. Ziegler-Natta and metallocene catalysts are commonly employed for this purpose.[4] The reactivity of alpha-olefins in polymerization is highly sensitive to steric effects. Generally, an increase in the length of the alkyl chain leads to a decrease in the rate of polymerization.

Data Presentation: Comparative Polymerization of Alpha-Olefins

Directly comparative kinetic data for a wide range of alpha-olefins including this compound under identical conditions is scarce in the literature. However, trends can be established from various studies. One study on the polymerization of C4 to C10 alpha-olefins found that the catalyst activity decreases with an increase in the monomer's chain length.[5] Another study provided a direct kinetic comparison for the oligomerization of 1-hexene and 1-octene, showing that the propagation rate constant is higher for the shorter alpha-olefin.[5]

Alpha-OlefinCatalyst SystemObservationReference
PropyleneSupported Titanium–MagnesiumHigh activity.[6]
1-Butene to 1-DeceneZiegler-NattaCatalyst activity decreases with increasing monomer length.[5]
1-HexeneSupported Titanium–MagnesiumLower activity than propylene under similar conditions.[6]
1-HexeneCp₂ZrCl₂/MAOPropagation rate constant (kp) is higher than for 1-octene.[5]
1-OcteneCp₂ZrCl₂/MAOPropagation rate constant (kp) is lower than for 1-hexene.[5]

This trend is attributed to the increased steric hindrance of the longer alkyl chains, which impedes the coordination of the monomer to the active site of the catalyst.

Experimental Protocol: Ziegler-Natta Polymerization of Alpha-Olefins

The following is a general procedure for the polymerization of alpha-olefins using a Ziegler-Natta catalyst system. Specific conditions can vary significantly based on the catalyst and monomer.[4]

Materials:

  • Alpha-olefin (e.g., this compound), purified and dried

  • Titanium tetrachloride (TiCl₄) or Titanium trichloride (TiCl₃) (Catalyst)

  • Triethylaluminium (AlEt₃) or Diethylaluminium chloride (AlEt₂Cl) (Co-catalyst)

  • Anhydrous heptane or toluene (Solvent)

  • Schlenk line and glassware

  • Nitrogen or Argon (Inert gas)

Procedure:

  • All glassware is dried in an oven and assembled under an inert atmosphere using a Schlenk line.

  • The solvent is freshly distilled and deoxygenated.

  • The transition metal component (e.g., TiCl₄) is added to the reaction flask containing the solvent under an inert atmosphere.

  • The co-catalyst (e.g., AlEt₃) is then slowly added to the flask at a controlled temperature. The catalyst system is typically aged for a specific period.

  • The purified alpha-olefin monomer is then introduced into the reaction vessel.

  • The polymerization is allowed to proceed at a specific temperature and pressure for a set duration.

  • The reaction is quenched by the addition of an alcohol (e.g., methanol or isopropanol).

  • The resulting polymer is then precipitated, washed to remove catalyst residues, and dried under vacuum.

  • The polymer's molecular weight and tacticity are determined using techniques like Gel Permeation Chromatography (GPC) and ¹³C NMR spectroscopy.

Visualization: Ziegler-Natta Polymerization Signaling Pathway

ZN_Polymerization Catalyst Ti-based Catalyst Activation Catalyst Activation Catalyst->Activation Cocatalyst Alkyl-Aluminium Co-catalyst Cocatalyst->Activation Coordination Monomer Coordination to Active Site Activation->Coordination Monomer Alpha-Olefin (e.g., this compound) Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation repeats n times Propagation->Insertion Termination Chain Termination Propagation->Termination Polymer Poly(alpha-olefin) Termination->Polymer

Key steps in Ziegler-Natta polymerization.

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by metal alkylidene complexes (e.g., Grubbs' or Schrock catalysts).[7] In the context of alpha-olefins, cross-metathesis with other olefins is a common application. The reactivity in metathesis is influenced by factors such as steric bulk around the double bond and the electronic properties of the olefin.[8]

Data Presentation: Comparative Metathesis of Alpha-Olefins

A general ranking of olefin reactivity in cross-metathesis has been proposed based on the ease of homodimerization and the reactivity of the resulting homodimers.[8] While this provides a qualitative framework, specific experimental data for a homologous series of alpha-olefins is needed for a quantitative comparison.

Experimental Protocol: Ruthenium-Catalyzed Cross-Metathesis

The following is a general procedure for a cross-metathesis reaction between two terminal olefins.[11]

Materials:

  • Alpha-olefin 1 (e.g., this compound)

  • Alpha-olefin 2 (cross-metathesis partner)

  • Grubbs' or Hoveyda-Grubbs' catalyst (e.g., 2nd generation)

  • Anhydrous dichloromethane (DCM) or toluene (Solvent)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • The reaction is set up in a Schlenk flask under an inert atmosphere.

  • The two olefin substrates are dissolved in the anhydrous solvent. To favor cross-metathesis over homodimerization, one olefin may be used in excess.

  • The ruthenium catalyst (typically 1-5 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature or heated to a specific temperature (e.g., 40-45°C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched, often by adding ethyl vinyl ether to deactivate the catalyst.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • The structure and isomeric ratio (E/Z) of the product are determined by NMR spectroscopy and GC.

Visualization: Olefin Metathesis Catalytic Cycle

Metathesis_Cycle Catalyst [M]=CHR¹ Intermediate1 Metallacyclobutane Catalyst->Intermediate1 + R²CH=CH₂ Alkene1 R²CH=CH₂ NewCarbene [M]=CH₂ Intermediate1->NewCarbene - R¹CH=CHR² Product1 Intermediate2 Metallacyclobutane NewCarbene->Intermediate2 + R³CH=CH₂ Alkene2 R³CH=CH₂ NewCarbene2 [M]=CHR³ Intermediate2->NewCarbene2 - CH₂=CH₂ NewCarbene2->Catalyst regenerates Product2 R³CH=CH₂

Simplified catalytic cycle for cross-metathesis.

Hydroformylation

Hydroformylation, also known as the oxo process, is an important industrial reaction that converts olefins into aldehydes by the addition of a formyl group (CHO) and a hydrogen atom across the double bond.[12] The reaction is typically catalyzed by rhodium or cobalt complexes.[13] For alpha-olefins, the reaction can produce both a linear and a branched aldehyde, and achieving high regioselectivity for the linear product is often a primary goal.

Data Presentation: Comparative Hydroformylation of Alpha-Olefins

Comparative kinetic studies on the hydroformylation of a series of alpha-olefins are not extensively documented in single reports. The reactivity and selectivity are highly dependent on the catalyst system and reaction conditions. However, it is known that the solubility of longer-chain olefins in aqueous biphasic systems can be a limiting factor for reaction rates.[2]

Alpha-OlefinCatalyst SystemTemperature (°C)Pressure (bar, H₂/CO)Conversion (%)n/iso RatioReference
1-HexeneRh(acac)(CO)₂ / PPh₃8020>992.5[14]
1-HexeneRh(acac)(CO)₂ / triphos802-10-1.3 - 5.8[15]
1-DeceneRh(acac)(CO)₂ / TPPTS10020~50 (with promoter)~2.5[2]
1-DodeceneRh / Sulfoxantphos--~60 (24h)98:2[16]
1-HexadeceneRh(acac)(CO)₂ / TPPTS10020~80 (with promoter)~2.5[2]

The data indicates that various alpha-olefins can be effectively hydroformylated, with a strong emphasis in the literature on achieving high selectivity for the linear aldehyde (high n/iso ratio). The conversion rates appear to be influenced by the specific catalyst system and the use of promoters or specialized solvent systems to overcome solubility issues with longer-chain olefins.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Alpha-Olefins

The following is a general procedure for the hydroformylation of an alpha-olefin in a biphasic system, which is common for catalyst recycling.[2]

Materials:

  • Alpha-olefin (e.g., this compound)

  • Rh(acac)(CO)₂ (Catalyst precursor)

  • Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) (Water-soluble ligand)

  • Degassed water (Aqueous phase)

  • Promoter (e.g., a modified cyclodextrin), optional

  • Synthesis gas (CO/H₂)

  • Autoclave with mechanical stirring

Procedure:

  • All manipulations of the catalyst and ligand are performed under an inert atmosphere (e.g., nitrogen).

  • In an inert atmosphere, the catalyst precursor Rh(acac)(CO)₂ and the TPPTS ligand (and promoter, if used) are dissolved in degassed water in the autoclave.

  • The alpha-olefin is added to the aqueous catalyst solution, forming a biphasic system.

  • The autoclave is sealed, purged, and then pressurized with synthesis gas (a specific ratio of CO and H₂, e.g., 1:1) to the desired pressure.

  • The reaction mixture is heated to the target temperature while being stirred vigorously to ensure good mixing between the two phases.

  • The reaction progress is monitored by taking samples and analyzing them by GC to determine conversion and the ratio of linear to branched aldehydes.

  • After the reaction, the autoclave is cooled, and the pressure is released.

  • The organic product layer is separated from the aqueous catalyst phase. The aqueous phase containing the catalyst can potentially be recycled for subsequent runs.

Visualization: Hydroformylation Logical Relationshipsdot

// Nodes Start [label="Alpha-Olefin + CO + H₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Rh or Co Catalyst\n+ Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Temperature &\nPressure", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Hydroformylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="Aldehyde Products", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Linear [label="Linear Aldehyde\n(n-isomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Branched [label="Branched Aldehyde\n(iso-isomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Selectivity [label="Regioselectivity\n(n/iso ratio)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Reaction; Catalyst -> Reaction; Conditions -> Reaction; Reaction -> Products; Products -> Linear; Products -> Branched; Linear -> Selectivity; Branched -> Selectivity; }

References

A Comparative Guide to Spectroscopic Techniques for the Characterization of 1-Nonene Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key spectroscopic techniques for the characterization of 1-nonene polymers, also known as poly(this compound). Understanding the molecular structure, weight, and distribution of these polymers is crucial for their application in various fields, including advanced materials and drug delivery systems. This document outlines the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS), supplemented with Gel Permeation Chromatography (GPC) for molecular weight analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Microstructure

NMR spectroscopy is an unparalleled tool for detailed structural elucidation of polymers, providing insights into tacticity (stereochemistry) and regiochemistry. Both ¹H and ¹³C NMR are employed to gain a comprehensive understanding of the polymer chain.

Data Presentation: NMR Spectroscopy

Table 1: Typical ¹H NMR Chemical Shifts for Poly(this compound) in 1,2,4-Trichlorobenzene-d₂ at 120°C

Chemical Shift (δ) ppmAssignmentMultiplicity
~1.80 - 1.00Backbone methine and methylene protons (-CH-, -CH₂-)Broad multiplet
~1.00 - 0.80Terminal methyl protons of the heptyl side chain (-CH₃)Broad triplet
~1.40 - 1.10Methylene protons of the heptyl side chain (-(CH₂)₆-)Broad multiplet

Table 2: Typical ¹³C NMR Chemical Shifts for Poly(this compound) in 1,2,4-Trichlorobenzene-d₂ at 120°C

Chemical Shift (δ) ppmAssignmentTacticity Dependence
~45 - 38Backbone -CH₂-Sensitive to tacticity (meso vs. racemic dyads)
~35 - 30Backbone -CH-Sensitive to tacticity
~32 - 22Heptyl side chain carbonsLess sensitive to tacticity
~14Terminal -CH₃ of heptyl side chainInsensitive to tacticity
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.7 mL of a deuterated solvent suitable for high-temperature analysis, such as 1,2,4-trichlorobenzene-d₂ or 1,1,2,2-tetrachloroethane-d₂. Heating is typically required to ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

  • Data Acquisition:

    • Temperature: Acquire spectra at an elevated temperature (e.g., 120-130 °C) to reduce solution viscosity and improve spectral resolution.

    • ¹H NMR: Employ a standard single-pulse experiment with a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient.

    • ¹³C NMR: Use an inverse-gated proton decoupling pulse sequence to obtain quantitative spectra by suppressing the Nuclear Overhauser Effect (NOE). A long relaxation delay (5-10 seconds) is crucial for accurate quantification of different carbon environments. The number of scans can range from several hundred to thousands to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Integrate the relevant peaks in the ¹H and ¹³C NMR spectra to determine the relative abundance of different structural units. For ¹³C NMR, deconvolution of the backbone carbon signals can provide quantitative information on the tacticity (e.g., percentage of meso and racemic dyads).

Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" of the polymer's functional groups and skeletal structure. These methods are particularly useful for assessing crystallinity and identifying chemical modifications.

Data Presentation: FTIR and Raman Spectroscopy

Table 3: Key Vibrational Bands for Poly(this compound)

Wavenumber (cm⁻¹)AssignmentTechniqueNotes
2950-2850C-H stretching (asymmetric and symmetric)FTIR, RamanStrong in both
1465-1450-CH₂- scissoring and -CH₃ asymmetric bendingFTIR, RamanSensitive to crystalline and amorphous phases
1378-CH₃ symmetric bendingFTIR, Raman
1170-720C-C stretching, -CH₂- rocking and waggingFTIR, RamanComplex region, sensitive to chain conformation and crystallinity
Experimental Protocol: FTIR and Raman Spectroscopy

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: A small amount of the solid polymer is placed directly on the ATR crystal. For thin films, transmission mode can be used.

  • Instrumentation: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition: Spectra are typically collected over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first.

  • Data Analysis: The resulting absorbance spectrum is analyzed for characteristic peaks. The ratio of certain peaks can be used to estimate the degree of crystallinity.

Raman Spectroscopy

  • Sample Preparation: The polymer sample can be analyzed directly as a solid or film.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectral range and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Data Analysis: The Raman spectrum provides information on non-polar bonds and the carbon backbone. Changes in peak position and width can indicate variations in crystallinity and molecular orientation.[1]

Mass Spectrometry (MS): End-Group and Oligomer Analysis

Mass spectrometry, particularly with soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is a powerful tool for determining the absolute molecular weight of oligomers, identifying end-groups, and analyzing the repeating unit mass.[2][3][4]

Data Presentation: Mass Spectrometry

Table 4: Expected MALDI-TOF MS Data for a Low Molecular Weight Poly(this compound) Sample

m/zIon Assignment
(n * 126.24) + M_end-group1 + M_end-group2 + M_cation[Polymer chain + Cation]⁺

Where 'n' is the number of this compound repeat units, 126.24 is the mass of the this compound monomer, and M_cation is the mass of the cationizing agent (e.g., Na⁺ or K⁺).

Experimental Protocol: MALDI-TOF MS
  • Sample Preparation:

    • The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran).

    • A matrix solution (e.g., dithranol or α-cyano-4-hydroxycinnamic acid) is prepared in the same solvent.

    • A cationizing agent (e.g., sodium trifluoroacetate) is added to the matrix solution.

    • The polymer solution, matrix solution, and cationizing agent are mixed.

    • A small droplet of the mixture is spotted onto a MALDI target plate and allowed to dry.

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Data Acquisition: The sample is irradiated with a pulsed laser, causing desorption and ionization of the polymer molecules. The time-of-flight of the ions to the detector is measured, which is proportional to their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum shows a distribution of peaks, each corresponding to a different chain length. The mass difference between adjacent peaks confirms the mass of the repeating monomer unit. The absolute mass of the peaks allows for the determination of the end-group masses.[5]

Gel Permeation Chromatography (GPC): Molecular Weight Distribution

GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers.[6][7] It separates polymer chains based on their hydrodynamic volume in solution.

Data Presentation: GPC

Table 5: Typical GPC Results for a Poly(this compound) Sample

ParameterDescriptionTypical Value
Mₙ (Number-average molecular weight)Total weight of all polymer molecules divided by the number of molecules.Varies with synthesis
Mₙ (Weight-average molecular weight)Average that takes into account the contribution of larger chains.Varies with synthesis
PDI (Polydispersity Index)Mₙ/Mₙ, a measure of the breadth of the molecular weight distribution.2-10 (Ziegler-Natta), ~2 (Metallocene)
Experimental Protocol: GPC
  • Sample Preparation: The polymer is dissolved in a suitable mobile phase (e.g., tetrahydrofuran or trichlorobenzene at high temperature) to a known concentration (typically 1-2 mg/mL). The solution is filtered through a microporous filter (e.g., 0.45 µm) to remove any particulate matter.

  • Instrumentation: A GPC system consisting of a pump, injector, a set of columns packed with porous gel, and a detector (typically a refractive index detector). For polyolefins, a high-temperature GPC system is often required.[8]

  • Data Acquisition: The prepared sample solution is injected into the system. The mobile phase carries the sample through the columns. Larger molecules elute first, as they are excluded from the pores of the gel, while smaller molecules penetrate the pores and elute later.

  • Data Analysis: A calibration curve is generated using polymer standards of known molecular weight (e.g., polystyrene or polyethylene standards). The retention times of the sample components are then used to determine their molecular weights relative to the standards. This allows for the calculation of Mₙ, Mₙ, and the PDI.[6]

Visualization of Analytical Workflow

G Characterization Workflow for this compound Polymers cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_properties Determined Properties Polymerization Polymerization of this compound NMR NMR Spectroscopy (¹H and ¹³C) Polymerization->NMR Vibrational Vibrational Spectroscopy (FTIR & Raman) Polymerization->Vibrational MS Mass Spectrometry (MALDI-TOF) Polymerization->MS GPC Gel Permeation Chromatography (GPC) Polymerization->GPC Microstructure Microstructure (Tacticity, Regiochemistry) NMR->Microstructure FunctionalGroups Functional Groups & Crystallinity Vibrational->FunctionalGroups EndGroups End-Group Analysis & Oligomer Distribution MS->EndGroups MWD Molecular Weight Distribution (Mₙ, Mₙ, PDI) GPC->MWD

Caption: Workflow for the characterization of this compound polymers.

References

A Comparative Guide to the Kinetics of 1-Nonene Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 1-nonene oxidation, offering a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. By presenting experimental data from various studies, this document aims to facilitate a deeper understanding of the factors influencing the rate and mechanism of this compound oxidation, and to draw comparisons with other relevant olefins.

Executive Summary

The oxidation of alkenes is a fundamental process in organic chemistry, with broad applications in the synthesis of valuable intermediates. This compound, a nine-carbon alpha-olefin, is a substrate of interest for producing epoxides, aldehydes, and other oxygenated compounds. Understanding the kinetics of its oxidation is crucial for optimizing reaction conditions, improving yields, and designing efficient catalytic systems. This guide summarizes available kinetic data, compares the reactivity of this compound with other alkenes, and provides detailed experimental protocols for kinetic validation studies.

Comparative Kinetic Data

While comprehensive kinetic data for this compound oxidation across a wide range of conditions is not extensively tabulated in a single source, this section compiles and compares available data for this compound and structurally related alkenes. The following tables summarize key kinetic parameters from various studies on alkene oxidation, including epoxidation and ozonolysis.

Table 1: Gas-Phase Epoxidation of Alkenes by Peroxyl Radicals

AlkenePeroxyl RadicalTemperature (K)log10(A / dm³ mol⁻¹ s⁻¹)Eₐ (kJ/mol)
1-ButeneCH₃C(O)O₂357-4107.94 ± 0.8928.9 ± 5.5
1-HexeneCH₃C(O)O₂3738.10 ± 0.5028.3 ± 3.9
1-HexeneHO₂673-7738.91 ± 0.3458.6 ± 5.0
PropeneCH₃C(O)O₂3738.10 ± 0.5032.5 ± 3.8
This compoundData not available in a comparable format

Data for 1-butene, 1-hexene, and propene are included for comparison. The rate constant for the vapor-phase reaction of this compound with ozone has been estimated as 3.44 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 23 hours[1].

Table 2: Ozonolysis of Olefins - Activation Energies [2]

OlefinActivation Energy (kJ/mol)
Various Olefins17.4 - 37.7
This compoundSpecific data not available, but expected to be within the typical range for olefins.

Table 3: Liquid-Phase Epoxidation of Alkenes with H₂O₂

AlkeneCatalystTemperature (°C)Conversion (%)Selectivity to Epoxide (%)
Cyclohexeneγ-Al₂O₃-NR-4008052 (after 28h)97
1-OcteneMolybdenum Boride (Mo₂B)---
This compoundData not available in a comparable format

Note: The chemo-enzymatic epoxidation of this compound has been reported to achieve a 97% yield under optimized conditions, though specific kinetic parameters were not provided in a tabular format.

Experimental Protocols

Detailed experimental procedures are critical for obtaining reliable and reproducible kinetic data. Below are protocols for investigating the kinetics of both liquid-phase and gas-phase alkene oxidation reactions.

Protocol 1: Liquid-Phase Epoxidation of this compound

This protocol describes a general procedure for studying the kinetics of this compound epoxidation using a catalyst and an oxidizing agent in the liquid phase.

1. Materials and Reagents:

  • This compound (substrate)

  • Selected catalyst (e.g., a transition metal complex, a supported metal oxide, or an enzyme)

  • Oxidizing agent (e.g., hydrogen peroxide, a peroxy acid)

  • An appropriate solvent (e.g., acetonitrile, methanol)

  • Internal standard for gas chromatography (GC) analysis (e.g., dodecane)

  • Quenching agent (e.g., sodium sulfite)

2. Experimental Setup:

  • A temperature-controlled glass reactor equipped with a magnetic stirrer, a reflux condenser, and a sampling port.

  • A gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column for separating reactants and products.

3. Procedure:

  • Charge the reactor with the solvent, this compound, and the internal standard.

  • Bring the mixture to the desired reaction temperature while stirring.

  • Initiate the reaction by adding the catalyst followed by the oxidizing agent.

  • Withdraw aliquots of the reaction mixture at specific time intervals using a syringe.

  • Immediately quench the reaction in the withdrawn samples by adding a quenching agent to stop the oxidation process.

  • Analyze the quenched samples by GC-FID to determine the concentrations of this compound and the epoxide product.

  • Plot the concentration of this compound as a function of time to determine the reaction rate.

  • Repeat the experiment at different initial concentrations of this compound, catalyst, and oxidizing agent to determine the reaction order with respect to each component.

  • Conduct the experiments at various temperatures to determine the activation energy of the reaction using the Arrhenius equation.

Protocol 2: Gas-Phase Oxidation of this compound

This protocol outlines a general method for investigating the kinetics of the gas-phase oxidation of this compound, for instance, with ozone or hydroxyl radicals.

1. Materials and Reagents:

  • This compound vapor

  • Oxidant gas (e.g., ozone, or a precursor for OH radicals like methyl nitrite)

  • Inert carrier gas (e.g., nitrogen, argon)

  • Reference compound for relative rate measurements (e.g., another alkene with a known rate constant)

2. Experimental Setup:

  • A flow tube reactor or a smog chamber of known volume.

  • Mass flow controllers to precisely control the flow rates of all gases.

  • An analytical instrument for monitoring the concentrations of reactants and products in real-time, such as a Fourier-transform infrared (FTIR) spectrometer or a proton-transfer-reaction mass spectrometer (PTR-MS).

3. Procedure:

  • Introduce a continuous flow of the inert carrier gas, this compound, and the reference compound into the reactor at known concentrations.

  • Allow the system to stabilize and record the initial concentrations.

  • Introduce the oxidant gas into the reactor to initiate the reaction.

  • Monitor the decay of this compound and the reference compound concentrations over time.

  • The rate constant for the reaction of this compound with the oxidant can be determined relative to the known rate constant of the reference compound using the following equation: ln([this compound]₀ / [this compound]ₜ) / ln([Reference]₀ / [Reference]ₜ) = k_nonene / k_reference

  • Perform experiments at different temperatures to determine the activation energy.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in chemical kinetics can significantly aid in understanding the overall process. The following diagrams, generated using Graphviz, illustrate a general signaling pathway for catalytic alkene oxidation and a typical experimental workflow for kinetic analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Modeling reagents Select Reactants (this compound, Oxidant) setup Reactor Setup (Temp, Stirring) reagents->setup catalyst Choose Catalyst catalyst->setup solvent Select Solvent solvent->setup initiate Initiate Reaction setup->initiate sampling Timed Sampling initiate->sampling quench Quench Reaction sampling->quench gc_analysis GC/MS Analysis quench->gc_analysis data_proc Data Processing gc_analysis->data_proc rate_law Determine Rate Law data_proc->rate_law activation Calculate Activation Energy data_proc->activation

Caption: Experimental workflow for a kinetic study of this compound oxidation.

catalytic_cycle Catalyst Catalyst Intermediate Catalyst-Oxidant Complex Catalyst->Intermediate + Oxidant Alkene This compound Alkene->Intermediate Oxidant Oxidant Intermediate->Catalyst Product Epoxide Intermediate->Product Oxygen Transfer Waste Reduced Oxidant

Caption: A simplified catalytic cycle for the epoxidation of this compound.

References

Comparing the efficiency of different catalysts for 1-nonene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 1-nonene, a valuable linear alpha-olefin, is a critical process in the chemical industry, with applications ranging from the production of plasticizers and surfactants to its use as a comonomer in polymerization. The efficiency of this compound synthesis is highly dependent on the catalyst employed. This guide provides an objective comparison of different catalytic systems for the synthesis of nonenes, with a focus on this compound where data is available, supported by experimental data and detailed methodologies.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of nonenes, primarily through the oligomerization of propylene. It is important to note that many processes yield a mixture of nonene isomers, and the selectivity for the desired this compound can vary.

Catalyst SystemFeedstockTemperature (°C)Pressure (MPa)Propylene Conversion (%)Nonene Selectivity (%)Key Observations
Phosphorus tungsten molybdenum oxides on TiO₂/SiO₂ [1]Propylene200 - 3001.5 - 3.5≥ 90≥ 64 (total nonenes)High activity and selectivity for nonenes and dodecenes.[1]
Tungstated Zirconia [2]Propylene60 - 931.4 - 3.170 - 75~40 (total nonenes)Utilized in a distillation column reactor, allowing for concurrent reaction and separation.[2]
MCM-22 Zeolite [3]Propylene60 - 961.4 - 3.170 - 75~55 (total nonenes)Also employed in a catalytic distillation setup for enhanced efficiency.[3]
Nickel on Polymer Support with Organoaluminum Activator [4]Propylene50 - 80ElevatedNot specifiedHigh for trimers and tetramersThe process involves recycling of oligomer streams to improve yield.[4]
Ni-MFU-4l with MMAO-12 [5]PropyleneNot specified0.6Not specifiedHigh C6:C9 ratio (17:1)Primarily selective for dimerization to hexenes, but indicates some trimer formation.[5]
Bis(imino)pyridine Iron Complexes with Modified MAO [6]PropyleneNot specifiedNot specifiedNot specifiedDimer/Trimer ratio influenced by ligand structureThe steric properties of the ligand control the extent of oligomerization.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for propylene oligomerization to nonenes using some of the discussed catalytic systems.

Protocol 1: Propylene Oligomerization using a Phosphorus Tungsten Molybdenum Oxide Catalyst

This protocol is based on the description in a patent for the synthesis of nonenes and dodecenes.[1]

Catalyst Preparation: The catalyst is prepared by loading phosphorus tungsten molybdenum oxide active ingredients onto a TiO₂/SiO₂ carrier using an in-situ sol-gel method. A detailed example includes stirring a Ti-Si glue at 50°C, followed by the addition of a solution of phosphotungstomolybdenum heteropoly acid in water, ethanol, and ethylene glycol. The mixture is then dried, baked at 500°C, ground, and shaped with a molding aid. The final catalyst is obtained after drying at 95°C and baking at 550°C.[1]

Oligomerization Reaction:

  • The prepared catalyst is placed in a tubular reactor.

  • The reactor is brought to the desired reaction temperature (200-300°C) and pressure (1.5-3.5 MPa).

  • A feed of propylene with a specific activated water mass percentage (0.8-1.2%) is introduced into the reactor at a defined space velocity (2000-5500 h⁻¹).

  • The reaction products are collected and analyzed by gas chromatography to determine the conversion of propylene and the selectivity for nonenes and other oligomers.

Protocol 2: Propylene Oligomerization in a Catalytic Distillation Column with Tungstated Zirconia or MCM-22 Zeolite

This protocol is a general representation based on patents describing the use of a distillation column reactor.[2][3]

Catalyst Preparation: The tungstated zirconia or MCM-22 zeolite catalyst is prepared as a distillation structure. This typically involves packing the catalyst into structured packing materials suitable for use in a distillation column.

Reaction and Distillation:

  • The catalyst structure is placed in the reaction distillation zone of a distillation column reactor.

  • Propylene is fed into the column.

  • The column is operated under conditions of temperature (e.g., 60-96°C) and pressure (e.g., 1.4-3.1 MPa) that allow for the concurrent oligomerization of propylene and fractional distillation of the products.

  • Unreacted propylene and lighter components move up the column as overheads and can be recycled.

  • The heavier oligomer products, including nonenes, are collected as bottoms from the column.

  • The product stream is analyzed to determine the conversion and selectivity.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the efficiency of different catalysts for propylene oligomerization to produce nonenes.

G cluster_prep Catalyst Preparation cluster_reaction Oligomerization Reaction cluster_analysis Product Analysis cat_A Catalyst A (e.g., Solid Acid) activation Activation/ Pre-treatment cat_A->activation cat_B Catalyst B (e.g., Organometallic) cat_B->activation reactor High-Pressure Reactor (Batch or Continuous Flow) activation->reactor conditions Set Reaction Conditions (Temp, Pressure, Time) separation Product Separation (e.g., Distillation) reactor->separation propylene Propylene Feed propylene->reactor gc_ms GC-MS Analysis separation->gc_ms data Data Analysis: - Conversion - Selectivity - Yield - TON/TOF gc_ms->data

Caption: Generalized workflow for catalyst efficiency comparison in propylene oligomerization.

Signaling Pathways and Logical Relationships

The logical relationship in catalyst development for selective oligomerization often follows a path from catalyst design to performance evaluation.

G cluster_design Catalyst Design & Synthesis cluster_characterization Characterization cluster_testing Performance Testing catalyst_type Select Catalyst Type (e.g., Solid Acid, Ni-based) synthesis Catalyst Synthesis catalyst_type->synthesis support Choose Support (e.g., SiO2, Al2O3, Zeolite) support->synthesis characterization Physicochemical Characterization (e.g., XRD, BET, TEM) synthesis->characterization testing Propylene Oligomerization characterization->testing analysis Product Analysis testing->analysis performance Evaluate Performance (Activity, Selectivity, Stability) analysis->performance

References

A Comparative Guide to the Analysis of Isomeric Impurities in 1-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 1-nonene, a critical intermediate in the production of surfactants, lubricants, and plasticizers, is paramount to ensure the quality and safety of end products. Isomeric impurities, arising from the manufacturing process, can significantly impact the chemical and physical properties of this compound and its derivatives. This guide provides a comparative analysis of analytical methodologies for the robust separation and quantification of these isomeric impurities, supported by experimental data and detailed protocols.

Analytical Techniques for Isomer Separation

Gas chromatography (GC) is the premier analytical technique for the separation of volatile and semi-volatile compounds, making it ideal for the analysis of C9 isomers. The choice of detector and capillary column is critical for achieving the desired resolution and sensitivity.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is the most common and robust method for quantifying hydrocarbon isomers. The FID detector offers high sensitivity and a wide linear range. Quantification is typically performed using area percent calculations, assuming a similar response factor for all C9 isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides definitive identification of impurities by combining the separation power of GC with the structural information from mass spectrometry. This is particularly useful for identifying unknown impurities and for confirming the identity of co-eluting peaks.

Comparison of GC Columns for Isomer Separation

The selection of the GC capillary column is the most critical parameter for the successful separation of this compound isomers. Both non-polar and polar stationary phases can be employed, each offering distinct advantages.

Column Type Stationary Phase Key Characteristics Typical Applications
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Separation primarily based on boiling point. Good for general purity analysis.Screening of this compound samples for overall purity.
Intermediate Polarity 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)Slightly more polar than 100% dimethylpolysiloxane, offering some selectivity for unsaturated isomers.General purpose analysis of a wide range of hydrocarbon isomers.
Polar Polyethylene Glycol (e.g., Carbowax, DB-WAX)High polarity, providing good separation of isomers with different degrees of unsaturation and branching.Baseline separation of cis/trans isomers and positional isomers of nonene.
High Polarity Biscyanopropyl Polysiloxane (e.g., SP-2340)Very high polarity, offering excellent selectivity for geometric (cis/trans) isomers.High-resolution separation of complex mixtures of C9 isomers.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of C9 isomers using GC-FID. These values are illustrative and can vary depending on the specific instrument, column, and experimental conditions.

Parameter Method A: Non-Polar Column (e.g., DB-1) Method B: Polar Column (e.g., DB-WAX)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) ~0.01% (area/area)~0.005% (area/area)
Limit of Quantification (LOQ) ~0.03% (area/area)~0.015% (area/area)
Accuracy (% Recovery) 95-105%97-103%
Precision (%RSD) < 5%< 3%
Resolution (cis/trans-2-Nonene) Partial co-elutionBaseline separation (>1.5)

Experimental Protocols

Method A: GC-FID Analysis on a Non-Polar Column

This method is suitable for rapid screening and general purity assessment of this compound samples.

  • Sample Preparation: Dilute the this compound sample 1:100 (v/v) in a suitable solvent such as hexane or pentane.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector: Split injection (100:1), 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • Detector: FID at 280°C.

  • Data Analysis: Integrate all peaks and calculate the area percent of each impurity.

Method B: High-Resolution GC-FID Analysis on a Polar Column

This method provides enhanced separation of isomeric impurities, including cis/trans and positional isomers.

  • Sample Preparation: Dilute the this compound sample 1:100 (v/v) in hexane.

  • Instrumentation: Gas chromatograph with FID.

  • Column: DB-WAX, 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector: Split injection (150:1), 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 10 minutes.

    • Ramp: 3°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Detector: FID at 280°C.

  • Data Analysis: Identify and quantify all isomeric impurities based on their retention times relative to the this compound peak. Use an internal or external standard for more accurate quantification if required.

Workflow for Isomeric Impurity Analysis

The following diagram illustrates the general workflow for the analysis of isomeric impurities in this compound samples.

G Workflow for this compound Isomeric Impurity Analysis cluster_0 Sample Handling cluster_1 GC Analysis cluster_2 Data Processing cluster_3 Reporting Sample This compound Sample Preparation Sample Preparation (Dilution) Sample->Preparation GC_FID GC-FID Analysis Preparation->GC_FID GC_MS GC-MS Analysis (for Identification) Preparation->GC_MS Integration Peak Integration GC_FID->Integration Identification Impurity Identification (Retention Time / Mass Spectra) GC_MS->Identification Quantification Quantification (Area % or Calibration Curve) Integration->Quantification Identification->Quantification Report Final Report (Purity Profile) Quantification->Report

A Comparative Performance Analysis of 1-Nonene Based Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Nonene Derived Surfactants Against Industry-Standard Alternatives

In the dynamic landscape of surfactant chemistry, the pursuit of enhanced performance, cost-effectiveness, and favorable environmental profiles is paramount. This guide provides a detailed comparative analysis of surfactants derived from this compound against two widely utilized classes of surfactants: linear alcohol ethoxylates and linear alkylbenzene sulfonates. This report is intended for researchers, scientists, and drug development professionals who require a deeper understanding of surfactant performance characteristics to make informed decisions in formulation and product development.

This comparison focuses on key performance indicators: critical micelle concentration (CMC), surface tension reduction, foaming ability, and detergency. The data presented is a synthesis of information from technical data sheets and scientific literature to provide a comprehensive overview. Detailed experimental protocols for the key performance evaluations are also included to facilitate replication and further research.

Performance Comparison: Quantitative Data

The following table summarizes the performance metrics of a representative this compound based surfactant (C9-C11 Alcohol Ethoxylate), a common linear alcohol ethoxylate (C12-C15 Alcohol Ethoxylate), and a widely used anionic surfactant, Linear Alkylbenzene Sulfonate (LAS).

Performance MetricThis compound Based Surfactant (C9-C11 Alcohol Ethoxylate)Linear Alcohol Ethoxylate (C12-C15 Alcohol Ethoxylate)Linear Alkylbenzene Sulfonate (LAS)
Critical Micelle Concentration (CMC) 60 - 80 mg/L30 - 50 mg/L500 - 1000 mg/L
Surface Tension @ CMC ~29 mN/m~31 mN/m~35 mN/m
Foaming Ability (Ross-Miles, 0.1%, 25°C) ModerateModerate to HighHigh
Detergency (Soil Removal) ExcellentVery GoodExcellent

Key Performance Insights

Critical Micelle Concentration (CMC): this compound based C9-C11 alcohol ethoxylates exhibit a moderate CMC, indicating they are efficient in forming micelles. Their CMC is generally slightly higher than that of longer-chain C12-C15 alcohol ethoxylates, which is expected as shorter hydrophobic chains typically require higher concentrations to aggregate. Both alcohol ethoxylates are significantly more efficient in forming micelles than LAS, which has a much higher CMC.

Surface Tension Reduction: Surfactants derived from this compound are highly effective at reducing the surface tension of water, achieving values around 29 mN/m. This superior surface tension reduction contributes to their excellent wetting and detergency properties. They outperform both the longer-chain alcohol ethoxylates and LAS in this regard.

Foaming Ability: C9-C11 alcohol ethoxylates are characterized as moderate foaming surfactants.[1] This can be advantageous in applications where excessive foam is undesirable, such as in automatic dishwashing and high-efficiency washing machines. In contrast, LAS is a high-foaming surfactant. The foaming of C12-C15 alcohol ethoxylates can range from moderate to high depending on the degree of ethoxylation.

Detergency: this compound based surfactants demonstrate excellent detergency, particularly in the removal of oily soils.[2][3] Their performance is comparable to that of LAS, a workhorse in the detergent industry. The shorter, slightly branched nature of the hydrophobe in some this compound derivatives can provide advantages in penetrating and lifting certain types of soil.

Experimental Protocols

Detailed methodologies for evaluating the key performance indicators are provided below. These protocols are based on standard industry practices and scientific principles.

Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental property of a surfactant and can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. The surface tension method is widely used.

Methodology:

  • Solution Preparation: Prepare a series of aqueous solutions of the surfactant at various concentrations, typically spanning a range from well below to well above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Nüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

CMC_Determination_Workflow A Prepare Surfactant Solutions (Varying Concentrations) B Measure Surface Tension (Tensiometer) A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Intersection of Two Linear Regions C->D E Determine Critical Micelle Concentration (CMC) D->E Surface_Tension_Measurement_Workflow A Calibrate Tensiometer B Prepare Surfactant Solution A->B C Measure Force at Interface (Du Nüy Ring or Wilhelmy Plate) B->C D Calculate Surface Tension (mN/m) C->D Foaming_Ability_Workflow A Prepare Surfactant Solution B Generate Foam in Ross-Miles Apparatus A->B C Measure Initial Foam Height (mm) B->C D Measure Foam Height after 5 minutes (mm) C->D E Assess Foaming Ability and Stability D->E Surfactant_Performance_Logic cluster_structure Molecular Structure cluster_properties Primary Properties cluster_performance Application Performance A Hydrophobe (e.g., this compound derivative) C CMC A->C influences D Surface Tension Reduction A->D influences B Hydrophile (e.g., Ethoxylate, Sulfonate) B->C influences B->D influences E Detergency C->E H Emulsification C->H D->E F Wetting D->F G Foaming D->G D->H

References

A Comparative Guide to 1-Nonene Production Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1-nonene, a key linear alpha-olefin, is a critical step in the manufacturing of various value-added products, including surfactants, lubricants, and plasticizers. The choice of production method significantly impacts yield, purity, and economic viability. This guide provides an objective comparison of the primary industrial and laboratory-scale processes for this compound synthesis, supported by experimental data and detailed methodologies.

Comparative Performance of this compound Production Processes

The selection of a suitable production process for this compound depends on factors such as desired selectivity, feedstock availability, and scale of operation. The following table summarizes quantitative data from various experimental studies on the key performance metrics for the most common production routes.

Production ProcessCatalyst / ReagentFeedstockTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to Nonene (%)Key ByproductsReference
Propylene Trimerization NiSO₄/Al₂O₃Propylene10 - 502.0> 9975 - 85Hexene, Dodecene (C12), Tetradecene (C14+)[1]
Ethylene Oligomerization α-diiminenickel(II)/MicaEthylene500.7-Varies (C₄-C₂₂ distribution)1-Butene, 1-Hexene, 1-Octene, Polyethylene[2]
Ethylene Oligomerization Ni/Si-AlEthylene80 - 2403.5-High selectivity for C₁₀+ olefinsButenes, Hexenes, Octenes[3][4]
Fischer-Tropsch Synthesis Iron (Fe) or Cobalt (Co) basedSyngas (CO + H₂)200 - 3501 - 6VariesLow (part of broad hydrocarbon distribution)Methane, Paraffins, Oxygenates, CO₂[5][6][7]
Dehydration of 1-Nonanol γ-Al₂O₃1-Nonanol350Atmospheric~69~48Di-n-nonyl ether, Isomers of nonene[8]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the replication and optimization of synthesis processes. Below are methodologies for the key production routes.

Propylene Trimerization

This industrial process focuses on the catalytic oligomerization of propylene to form a mixture of olefins, primarily nonenes and dodecenes.

  • Catalyst: A common catalyst is nickel sulfate (NiSO₄) supported on gamma-alumina (γ-Al₂O₃).[1]

  • Reactor Setup: The process often utilizes a multi-stage fixed-bed reactor system, which can include a main reactor and auxiliary reactors connected in series or parallel. This setup allows for better control of the reaction and circulation of intermediates like hexene.[1]

  • Procedure:

    • Propylene feedstock is fed into the reactor system.

    • The reaction is carried out in the liquid phase at a controlled temperature (e.g., 10-50 °C) and pressure (e.g., 2.0 MPa).[1]

    • Hexene is generated as an intermediate and can be recycled back into the main reactor to optimize the propylene-to-hexene molar ratio, thereby enhancing nonene yield.[1]

    • The product stream from the reactor is sent to a separation unit, typically involving one or more rectification towers.

    • Unreacted propylene and lighter components are separated and recycled. The crude nonene product is collected for further purification.[1]

  • Performance Metrics: With this method, propylene conversion can exceed 99%, with selectivity towards nonene reaching 75-85%.[1]

Ethylene Oligomerization

The Shell Higher Olefin Process (SHOP) is a well-known example of ethylene oligomerization that produces a range of linear alpha-olefins, including this compound, which are then separated by distillation.

  • Catalyst: Nickel-based catalysts are widely employed. For instance, α-diiminenickel(II) complexes immobilized on a support like fluorotetrasilicic mica can be used.[2] Heterogeneous Ni-aluminosilicate catalysts are also effective and do not require co-catalysts.[9]

  • Reactor Setup: The reaction is typically performed in a stirred tank reactor or a fixed-bed reactor for heterogeneous catalysts.

  • Procedure:

    • The catalyst is placed in the reactor with a suitable solvent (e.g., n-heptane).

    • An activator, such as triethylaluminum (TEA), may be required for certain catalyst systems.[2]

    • The reactor is pressurized with ethylene (e.g., 0.7 MPa) and heated to the desired temperature (e.g., 50 °C).[2]

    • The reaction proceeds for a set time, with ethylene consumption monitored to gauge reaction progress.

    • The resulting products are a mixture of linear alpha-olefins (C₄ to C₂₂+) and some polyethylene.

    • The products are analyzed using gas chromatography (GC) to determine the distribution of different olefin chain lengths.[2]

Fischer-Tropsch (F-T) Synthesis

F-T synthesis is a non-selective process that converts syngas into a broad distribution of hydrocarbons and oxygenates. While not a direct method for this compound, the C₉ fraction of the olefin products will contain it.

  • Catalyst: Iron-based catalysts are often used due to their lower cost and higher water-gas-shift activity, making them suitable for CO-rich syngas. Cobalt catalysts are also common, particularly for syngas derived from natural gas.[7]

  • Reactor Setup: Slurry reactors or fixed-bed reactors are typically used.

  • Procedure:

    • Syngas (a mixture of carbon monoxide and hydrogen) is fed into the reactor containing the F-T catalyst.

    • The reaction is conducted at high temperatures (200-350 °C) and pressures.[1]

    • The process results in a wide array of products following an Anderson-Schulz-Flory distribution.[5]

    • The product stream is cooled and separated into gas, liquid (syncrude), and water phases.

    • The syncrude is further refined and fractionated to isolate different hydrocarbon chains, including the C₉ fraction containing this compound.

Dehydration of 1-Nonanol

This laboratory-scale synthesis involves the acid-catalyzed elimination of water from 1-nonanol to form this compound.

  • Catalyst/Reagent: Strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are common homogeneous catalysts. Solid acid catalysts such as alumina (Al₂O₃) are used for heterogeneous catalysis in vapor-phase reactions.[8][10]

  • Reactor Setup: For liquid-phase reactions, a simple distillation apparatus can be used. For vapor-phase reactions, a heated packed-bed reactor is employed.[8]

  • Procedure (using a solid acid catalyst):

    • The alumina catalyst is packed into a reactor tube and heated to the reaction temperature (e.g., 300-400 °C).[8]

    • Liquid 1-nonanol is fed into the reactor at a specific liquid hourly space velocity (LHSV).[8]

    • The alcohol is vaporized and passes over the hot catalyst bed, where dehydration occurs.

    • The product stream, containing this compound, unreacted alcohol, water, and byproducts like di-n-nonyl ether, is cooled and collected.

    • The organic layer is separated from the aqueous layer and analyzed by GC to determine conversion and selectivity.[8]

Reaction Pathways and Process Workflows

Visualizing the chemical transformations and experimental setups provides a clearer understanding of each process. The following diagrams were generated using Graphviz.

Propylene_Trimerization_Pathway Propylene Trimerization to this compound cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Propylene1 Propylene (C3H6) Catalyst Ni-based Catalyst Propylene1->Catalyst 1. Dimerization Propylene2 Propylene (C3H6) Propylene2->Catalyst Propylene3 Propylene (C3H6) Propylene3->Catalyst Intermediate1 Hexene (C6H12) Catalyst->Intermediate1 Nonene This compound (C9H18) Catalyst->Nonene Intermediate1->Catalyst 2. Co-dimerization Dodecene Dodecene (C12H24) (Byproduct) Intermediate1->Dodecene Hexene Dimerization

Caption: Catalytic pathway for propylene trimerization.

Ethylene_Oligomerization_Workflow Ethylene Oligomerization Experimental Workflow Ethylene Ethylene Feed Reactor Stirred Tank Reactor (e.g., 50°C, 0.7 MPa) Ethylene->Reactor Solvent Solvent (e.g., Heptane) Catalyst Catalyst Slurry (e.g., Ni-complex) Solvent->Catalyst Catalyst->Reactor Separator Gas-Liquid Separator Reactor->Separator Reaction Mixture Product Liquid Product (α-Olefins C4-C22+) Separator->Product Analysis GC Analysis Product->Analysis Fischer_Tropsch_Mechanism Fischer-Tropsch Synthesis Mechanism (Carbide Route) Syngas CO + H₂ Surface Catalyst Surface (Fe or Co) Syngas->Surface Adsorption CHx CHx Monomer Surface->CHx CO Dissociation & Hydrogenation Water H₂O Surface->Water Chain_Growth Chain Growth (Polymerization) CHx->Chain_Growth Insertion Termination Termination Chain_Growth->Termination Alkenes Alkenes (e.g., this compound) Termination->Alkenes β-Hydride Elimination Alkanes Alkanes Termination->Alkanes Hydrogenation Alcohol_Dehydration_Mechanism Dehydration of 1-Nonanol (E2 Mechanism) Nonanol 1-Nonanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Nonanol->Protonated_Alcohol Acid Acid Catalyst (H⁺) (e.g., H₂SO₄) Acid->Protonated_Alcohol 1. Protonation Transition_State E2 Transition State Protonated_Alcohol->Transition_State Base Conjugate Base (A⁻) Base->Transition_State 2. β-Hydrogen Abstraction Nonene This compound Transition_State->Nonene 3. Concerted Elimination Water H₂O Transition_State->Water Regenerated_Acid Regenerated Catalyst (H⁺) Transition_State->Regenerated_Acid

References

Quantitative Analysis of 1-Nonene in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-nonene in complex mixtures. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific application by presenting objective performance data and detailed experimental protocols.

Introduction to this compound Analysis

This compound is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons. Its presence and concentration in various complex matrices, such as biological samples, food products, and environmental media, are of significant interest in diverse research fields. Accurate quantification of this compound is crucial for applications ranging from biomarker discovery and metabolic studies to food quality control and environmental monitoring. The primary analytical challenges lie in the volatility of this compound and the potential for interference from other components within the sample matrix. Gas chromatography (GC) is the cornerstone technique for this compound analysis, typically coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Comparison of Analytical Techniques

The two most prevalent methods for the quantitative analysis of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques depends on the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural confirmation.

ParameterGC-FIDGC-MS
Principle Measures the current produced by the ionization of organic compounds in a hydrogen flame. The response is proportional to the number of carbon atoms.Separates ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Selectivity Lower. Responds to most organic compounds.Higher. Can distinguish between co-eluting compounds based on their mass spectra.
Sensitivity (LOD/LOQ) Generally in the low ppm to high ppb range.Generally in the low ppb to ppt range, especially in Selected Ion Monitoring (SIM) mode.
Linearity Excellent, typically spanning several orders of magnitude.Good, but can be more susceptible to matrix effects.
Identification Confidence Based on retention time only, which can be ambiguous.High confidence through comparison of mass spectra with libraries.
Cost & Complexity Lower cost, simpler operation and maintenance.Higher initial investment and more complex operation.
Typical Application Routine quantification of known analytes in relatively simple matrices.Analysis of complex mixtures, identification of unknown compounds, and trace-level quantification.

Performance Data

The following table summarizes typical performance characteristics for the quantitative analysis of volatile alkenes, including this compound, using GC-FID and GC-MS. It is important to note that these values can vary significantly depending on the specific instrumentation, method parameters, and sample matrix.

Analytical MethodAnalyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-FIDLight Hydrocarbons (C2-C4)≥ 0.999--[1][2]
GC-FIDStyrene & α-methylstyrene> 0.996.83x10⁻⁴ - 4.059x10⁻³ mol/L-[3][4]
GC-MS (Headspace)β-Caryophyllene0.99483 ng/mL10 ng/mL[5][6]
GC-MSFatty Acids> 0.994--[7]
GC-MSSqualene-0.003 g/kg0.008 g/kg[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for sample preparation and GC analysis of this compound in complex mixtures.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is suitable for the extraction of volatile compounds like this compound from liquid or solid samples.

Protocol:

  • Sample Preparation: Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a different alkene not present in the sample).

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column.

Gas Chromatography (GC) Analysis

The following are typical GC parameters for this compound analysis. Optimization is often required based on the specific sample and instrumentation.

GC-FID Conditions:

  • Column: A non-polar or mid-polar capillary column is generally suitable for separating hydrocarbons.[9][10] A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5).[11]

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/min.

    • Hold: Maintain at 150°C for 5 minutes.

  • Detector Temperature (FID): 280°C.[3][4]

  • Gas Flows (FID): Hydrogen: 30-40 mL/min, Air: 300-400 mL/min, Makeup (Nitrogen or Helium): 25-30 mL/min.[12]

GC-MS Conditions:

  • Column and Temperature Program: Similar to GC-FID.

  • Ion Source Temperature: 230°C.[13]

  • Mass Spectrometer:

    • Scan Mode: For initial identification, scan a mass range of m/z 35-250.

    • Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantitative accuracy, monitor characteristic ions of this compound (e.g., m/z 41, 55, 70, 84, 126).

  • Transfer Line Temperature: 280°C.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection & Quantification Sample Complex Mixture Homogenization Homogenization Sample->Homogenization InternalStandard Add Internal Standard Homogenization->InternalStandard HS_SPME Headspace SPME InternalStandard->HS_SPME GC_Inlet GC Inlet (Desorption) HS_SPME->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Detector Detector GC_Column->Detector FID FID Detector->FID Option 1 MS MS Detector->MS Option 2 Data_FID Chromatogram (FID) FID->Data_FID Data_MS Chromatogram & Mass Spectrum (MS) MS->Data_MS Quantification Quantification Data_FID->Quantification Data_MS->Quantification

Caption: Workflow for this compound analysis.

Logical Relationship of Analytical Method Selection

method_selection cluster_goals Primary Analytical Need cluster_methods Recommended Method cluster_attributes Key Attributes start Start: Define Analytical Goal quant Routine Quantification of Known Analyte start->quant ident Identification & Quantification of Unknowns / Trace Levels start->ident gcfid GC-FID quant->gcfid gcms GC-MS ident->gcms fid_attr Cost-effective High Linearity Simpler Operation gcfid->fid_attr ms_attr High Selectivity Structural Confirmation High Sensitivity gcms->ms_attr

Caption: Decision tree for method selection.

References

Unveiling the Connection: How Structural Tweaks in 1-Nonene Derivatives Dictate Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-property relationships of 1-nonene derivatives reveals a fascinating interplay between molecular architecture and functional outcomes. For researchers, scientists, and drug development professionals, understanding these correlations is paramount for the rational design of novel compounds with tailored physicochemical and biological characteristics. This guide provides a comparative analysis of various this compound derivatives, supported by experimental data and detailed methodologies, to illuminate these critical relationships.

This comparison guide explores how the introduction of different functional groups, such as halogens and hydroxyl moieties, onto the this compound backbone alters key properties including boiling point, viscosity, lipophilicity, and biological activities like antimicrobial efficacy and cytotoxicity.

Physicochemical Properties: A Comparative Analysis

The addition of functional groups to the this compound scaffold significantly influences its physical properties. The following table summarizes the known and estimated physicochemical data for a selection of this compound derivatives.

DerivativeChemical StructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (at 20°C)LogP (Octanol-Water Partition Coefficient)
This compoundC₉H₁₈126.24146-147[1]0.730[1]1.416[1]5.15[2]
9-Chloro-1-noneneC₉H₁₇Cl160.68~205-207 (Predicted)~0.88 (Predicted)~1.44 (Predicted)~5.8 (Predicted)
9-Bromo-1-noneneC₉H₁₇Br205.14100-101 (at 15 mmHg)[3]1.120[4]1.4675[3]~6.1 (Predicted)
1-Nonen-3-olC₉H₁₈O142.24192-1940.8301.438-1.444~3.4 (Predicted)
(E)-2-Nonen-1-olC₉H₁₈O142.24105 (at 12 mmHg)[5]0.840[5]1.448[5]~3.4 (Predicted)

Key Observations:

  • Effect of Halogenation: The introduction of a halogen atom, such as chlorine or bromine, at the 9-position increases the molecular weight, which in turn leads to a predicted increase in the boiling point compared to the parent this compound. The higher atomic weight of bromine results in a derivative with a higher density and refractive index compared to its chlorinated counterpart. Halogenation also generally increases the lipophilicity, as indicated by the predicted higher LogP values.

  • Effect of Hydroxylation: The presence of a hydroxyl group in 1-nonen-3-ol and (E)-2-nonen-1-ol introduces polarity and the capacity for hydrogen bonding. This leads to a significant increase in the boiling point compared to this compound, despite a relatively small increase in molecular weight. The hydroxyl group also decreases the lipophilicity, resulting in a lower predicted LogP value.

Biological Activities: Antimicrobial and Cytotoxic Effects

The functionalization of this compound can impart significant biological activity. The lipophilic nature of the this compound backbone allows for interaction with cell membranes, and the addition of functional groups can modulate this interaction and introduce new mechanisms of action.

DerivativeBiological ActivityTarget Organisms/Cell LinesReported MIC/IC₅₀ Values
Halogenated Alkenes (General)AntimicrobialBacteria (Gram-positive and Gram-negative)MIC values can range from <10 to >100 µg/mL depending on the specific compound and bacterial strain.[6][7][8][9]
Hydroxylated Alkenes (General)Cytotoxic, AntimicrobialVarious cancer cell lines, BacteriaIC₅₀ values against cancer cell lines can vary widely. MIC values against bacteria are also compound and strain dependent.[10][11]
Alkyl Amines (as a related class)AntimicrobialGram-positive and Gram-negative bacteriaCompounds with a chain length of 11-15 carbons are most active.[12]

Structure-Activity Relationship Insights:

  • Antimicrobial Activity: Halogenation can enhance the antimicrobial properties of alkenes. The lipophilicity of the molecule plays a crucial role in its ability to permeate bacterial cell membranes. The position and nature of the halogen can influence the compound's activity spectrum and potency.[13][14]

  • Cytotoxicity: The introduction of hydroxyl groups can lead to cytotoxic effects against cancer cell lines. The position of the hydroxyl group can affect the molecule's interaction with cellular targets. The cytotoxicity of long-chain aliphatic compounds is also influenced by the chain length, with intermediate chain lengths often showing the highest activity.[15]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of standard protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) for Hydrophobic Compounds

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents, adapted here for hydrophobic compounds.[16][17][18][19]

1. Preparation of Test Compound:

  • Dissolve the hydrophobic this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.

2. Inoculum Preparation:

  • Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

3. Serial Dilution:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution in the broth medium to achieve a range of desired concentrations.

4. Inoculation and Incubation:

  • Inoculate each well with the prepared microbial suspension.
  • Include positive (microorganism in broth without test compound) and negative (broth only) controls.
  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assessment using the MTT Assay for Water-Insoluble Compounds

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21][22][23]

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a suitable medium.
  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the this compound derivatives in DMSO.
  • Treat the cells with various concentrations of the test compounds, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
  • Include a vehicle control (DMSO treated) and a positive control (a known cytotoxic agent).

3. Incubation:

  • Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition and Formazan Solubilization:

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
  • The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Visualizing Structure-Property Relationships and Potential Mechanisms

To better understand the correlation between the structure of this compound derivatives and their properties, the following logical relationship is proposed.

G Logical Flow of Structure-Property Correlation in this compound Derivatives A This compound Backbone (C9H18) B Introduction of Functional Groups A->B Derivatization C Altered Physicochemical Properties (e.g., Polarity, H-bonding, Molecular Weight) B->C Leads to D Modified Biological Properties (e.g., Membrane Permeability, Target Interaction) B->D Directly Influences C->D Impacts E Observable Effects (e.g., Antimicrobial Activity, Cytotoxicity) D->E Results in

Caption: Logical flow from the basic this compound structure to observed biological effects.

While specific signaling pathways directly modulated by this compound derivatives are not yet fully elucidated, their lipophilic nature suggests a potential to interact with and disrupt cellular membranes, which could, in turn, affect various downstream signaling cascades. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. The following diagram illustrates a hypothetical mechanism by which a this compound derivative could influence this pathway.

G Hypothetical Influence of a this compound Derivative on the MAPK Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Ras Ras Receptor->Ras Activation/Inhibition 1-Nonene_Derivative This compound Derivative Membrane_Disruption Membrane Disruption/ Alteration of Fluidity 1-Nonene_Derivative->Membrane_Disruption Induces Membrane_Disruption->Receptor Affects Receptor Conformation/Function Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Cellular_Response Altered Cellular Response (e.g., Apoptosis, Growth Arrest) Transcription_Factors->Cellular_Response

Caption: A plausible model of how this compound derivatives might impact MAPK signaling.

References

Safety Operating Guide

Navigating the Disposal of 1-Nonene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Nonene, a flammable and environmentally hazardous chemical, is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, understanding the precise procedures for its disposal is paramount to ensuring a safe working environment and protecting the ecosystem. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Hazard Profile

This compound is a colorless, flammable liquid with a gasoline-like odor.[1][2] It is classified as a hazardous substance due to its flammability and its potential to cause significant harm to aquatic life with long-lasting effects.[3][4] In the United States, it is characterized by the EPA as an ignitable hazardous waste, assigned the waste number D001.[3]

Key hazard information is summarized in the table below:

Hazard ClassificationDescriptionSource
Physical Hazards Flammable liquid and vapor.[5] Vapors are heavier than air and may travel to an ignition source.[4][5]
Health Hazards May be fatal if swallowed and enters airways.[4][5][6] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[4][5][6]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[3][4] Avoid release to the environment.[3][4][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to a strict protocol to mitigate risks. The following steps provide a clear workflow for its proper management as a hazardous waste.

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound."

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[7]

2. Container Management:

  • Use only approved, chemically resistant containers for storing this compound waste. Ensure containers are in good condition and have tightly sealing lids.

  • Keep waste containers closed except when adding waste.[2][5][6]

  • Store waste containers in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[5][6]

3. Spill Management:

  • In the event of a spill, immediately eliminate all ignition sources.[8]

  • For small spills, absorb the material with inert, non-combustible material such as sand, earth, or vermiculite.[4][8] Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[4][8]

  • For large spills, evacuate the area and contact your institution's emergency response team.[8]

4. Final Disposal:

  • This compound waste must be disposed of through a licensed hazardous waste disposal company.[7] Do not attempt to dispose of it down the drain or with general laboratory trash.

  • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[3]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper handling and disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated is_contaminated Is the this compound Unused and Uncontaminated? start->is_contaminated consider_recycling Consider Recycling or Reclamation (e.g., filtration, distillation) is_contaminated->consider_recycling Yes prepare_for_disposal Prepare for Hazardous Waste Disposal is_contaminated->prepare_for_disposal No consult_recycler Consult Manufacturer or Waste Management Authority for Recycling Options consider_recycling->consult_recycler consult_recycler->prepare_for_disposal Recycling Not Feasible label_container Label as 'Hazardous Waste: this compound' (EPA Waste No. D001) prepare_for_disposal->label_container store_safely Store in a sealed, approved container in a cool, well-ventilated area away from ignition sources. label_container->store_safely arrange_pickup Contact EHS to arrange for pickup by a licensed hazardous waste vendor. store_safely->arrange_pickup disposal_complete Disposal Complete arrange_pickup->disposal_complete

Caption: Decision workflow for the proper management of this compound waste.

Experimental Protocols for Waste Handling

While specific experimental protocols for disposal are not typically published, the handling procedures outlined in Safety Data Sheets (SDS) provide the necessary guidance for safe laboratory practices when dealing with this compound waste. These include:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][5] Use explosion-proof ventilation and electrical equipment.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2]

  • Grounding and Bonding: To prevent static discharge, which can be an ignition source, ensure that all containers and equipment used for transferring this compound are properly grounded and bonded.[2][4]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their responsibility to environmental stewardship.

References

Essential Safety and Logistics for Handling 1-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of 1-Nonene, a flammable and hazardous chemical. Adherence to these guidelines is critical to minimize risks and ensure a safe operational environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure and injury. The following table summarizes the required PPE and safety measures.

Protection Type Equipment and Procedures Rationale
Eye Protection Safety glasses with side shields or chemical goggles are mandatory. A face shield should be used when there is a significant risk of splashing.[1][2]Protects against eye irritation and serious damage from splashes or vapors.[1][3][4][5]
Skin Protection Chemical protective gloves (e.g., PVC) should be worn. For prolonged or frequent contact, a glove with a high protection class (breakthrough time > 240 minutes) is recommended.[1] Wear overalls, a PVC apron, and non-static, tight-weave clothing for large-scale use.[1] Contaminated clothing should be removed immediately.[1][5]Prevents skin irritation and absorption.[1][3][4][5] Repeated exposure can cause skin to crack or dry.[1]
Respiratory Protection Work in a well-ventilated area or use a local exhaust ventilation system.[1][5] If ventilation is inadequate or for large spills, a respirator with a Type A filter or an air-supplied mask is necessary.[1][2]This compound vapors can cause respiratory irritation, drowsiness, and dizziness.[1][3]
Footwear Wear non-sparking safety footwear.[1]Prevents ignition of flammable vapors from static discharge.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.Prevents accidental ingestion and contamination.
Quantitative Safety Data

The following table provides key quantitative data for this compound, crucial for understanding its physical and chemical hazards.

Property Value Source
Flash Point 78°F (25.6°C) Open Cup[2]
Lower Explosive Limit (LEL) 0.8% - 0.9%[1][2]
Upper Explosive Limit (UEL) 4.0%[1]
Vapor Pressure 10.951 mmHg @ 37.7°C[1]
Specific Gravity 0.730 - 0.733 (Water = 1)[1][6]
Vapor Density 4.35 (Air = 1)[7]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is essential to maintain a safe laboratory environment.

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Spill & Disposal prep_ppe 1. Don Appropriate PPE prep_vent 2. Ensure Proper Ventilation prep_ppe->prep_vent prep_ground 3. Ground All Equipment prep_vent->prep_ground handle_transfer 4. Transfer this compound Carefully (Avoid Splashing) prep_ground->handle_transfer handle_use 5. Perform Experimental Work handle_transfer->handle_use spill Spill Response handle_transfer->spill If Spill Occurs store_container 6. Store in Approved, Tightly Sealed Containers handle_use->store_container disposal 8. Dispose of Waste handle_use->disposal store_location 7. Place in Flammable Liquid Storage Area store_container->store_location store_location->prep_ppe For Next Use

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation :

    • Before handling, ensure all necessary PPE is worn correctly.

    • Verify that the work area, such as a chemical fume hood, is well-ventilated.

    • Ensure all equipment is properly bonded and grounded to prevent static electricity buildup, which can ignite flammable vapors.[1][8]

  • Handling :

    • Avoid all personal contact, including inhalation of vapors.[1]

    • When transferring this compound, use non-sparking tools and avoid splash filling.[1][8]

    • Do not use compressed air for filling, discharging, or handling operations.[1]

    • Keep containers tightly closed when not in use.[3][5]

  • Storage :

    • Store this compound in its original, manufacturer-supplied container, which should be approved for flammable liquids.[1][5]

    • Keep in a cool, dark, and well-ventilated area designated for flammable liquid storage.[5]

    • Store away from incompatible materials such as oxidizing agents, strong acids, and halogens.[1][8]

    • Do not store in pits, basements, or areas where vapors may be trapped.[1]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

Waste Management Diagram

This compound Waste Disposal Plan cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal collect_liquid 1. Collect Unused this compound and Contaminated Solvents container_liquid 3. Place in Labeled, Sealed Hazardous Waste Container collect_liquid->container_liquid collect_solid 2. Collect Contaminated PPE (Gloves, Aprons) container_solid 4. Place Solid Waste in a Separate Labeled Container collect_solid->container_solid disposal_procedure 5. Arrange for Pickup by Certified Hazardous Waste Disposal Service container_liquid->disposal_procedure container_solid->disposal_procedure compliance 6. Ensure Compliance with Local, State, and Federal Regulations disposal_procedure->compliance

Caption: Procedural flow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol
  • Classification : this compound is considered a hazardous waste and is very toxic to aquatic organisms.[1]

  • Collection :

    • Do not dispose of this compound down the drain.

    • Collect unused this compound and any contaminated materials (e.g., absorbent pads from a spill, used gloves) in separate, designated hazardous waste containers.

  • Containerization :

    • Use containers that are compatible with this compound and are properly sealed and labeled as "Hazardous Waste" with the chemical name clearly visible.

  • Disposal :

    • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.

Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Minor Spills :

    • Remove all sources of ignition from the area.[1][7]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as dry earth or sand.[5][6]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[6][8]

  • Major Spills :

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

    • For large spills, consider an initial downwind evacuation of at least 300 meters (1000 feet).[6][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.